1-(Aminomethyl)cyclopropanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(aminomethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-3-5(1-2-5)4(7)8/h1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQJJFZHAQFTDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139126-45-7 | |
| Record name | 139126-45-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Aminomethyl)cyclopropanecarboxylic acid synthesis and properties
An In-Depth Technical Guide to 1-(Aminomethyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Applications
Introduction: The Significance of Constrained Amino Acids
In the landscape of medicinal chemistry and drug development, the conformational rigidity of a molecule is a critical determinant of its biological activity. Unconstrained, flexible molecules can adopt numerous conformations, only a fraction of which may be biologically active. This conformational ambiguity can lead to off-target effects and reduced potency. This compound is a non-proteinogenic, conformationally restricted amino acid that addresses this challenge. The presence of the cyclopropane ring locks the molecule's backbone, providing a rigid scaffold that is invaluable for designing potent and selective therapeutic agents.
This guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological applications of this compound, tailored for researchers and drug development professionals. We will delve into the causal mechanisms behind synthetic strategies and explore the molecule's utility as a crucial building block in modern pharmacology.
PART 1: Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives is a topic of significant interest, with several distinct strategies developed to construct this valuable scaffold. The choice of a synthetic route is often dictated by the desired stereochemistry, scalability, and the availability of starting materials.
Key Synthetic Approach: Iodocarbocyclization of an Allylic Precursor
One of the most robust and elegant methods for synthesizing racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, a closely related precursor that can be further modified, involves a sequential iodocarbocyclization, azidation, saponification, and reduction pathway starting from dimethyl 2-allylmalonate.[1][2] This strategy is particularly effective as it avoids potential side reactions like the ring-opening of the cyclopropane moiety, which can plague other synthetic routes.[1]
The core of this synthesis is the iodocarbocyclization step. This reaction is initiated to form the strained cyclopropane ring with a handle (the iodide) for further functionalization. The use of an iodine source transforms the alkene into a reactive intermediate that undergoes an intramolecular cyclization. The subsequent steps are designed to convert the resulting iodomethyl group into the target aminomethyl group. Direct reduction of a nitrile precursor is often problematic and can lead to a mixture of unidentifiable products, making the azide intermediate a more reliable choice.[1] The azide is a stable precursor to the amine, which can be cleanly reduced in the final step.
Step 1: Iodocarbocyclization of Dimethyl 2-allylmalonate
-
Dissolve dimethyl 2-allylmalonate in an appropriate aprotic solvent (e.g., acetonitrile).
-
Add N-iodosuccinimide (NIS) to the solution. The succinimide byproduct is easily removed, making NIS a preferred iodine source.
-
Stir the reaction at room temperature until analysis (e.g., TLC or LC-MS) indicates complete consumption of the starting material.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Purify the resulting dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate via column chromatography.
Step 2: Azidation of the Iodide Intermediate
-
Dissolve the purified iodide intermediate in a polar aprotic solvent like DMF.
-
Add sodium azide (NaN₃). This reaction proceeds via an Sₙ2 mechanism, displacing the iodide with the azide nucleophile.
-
Heat the reaction mixture (e.g., to 60-80 °C) to facilitate the displacement.
-
Monitor the reaction for completion.
-
Upon completion, cool the mixture, dilute with water, and extract the azido product into an organic solvent.
-
Purify the resulting dimethyl 2-(azidomethyl)cyclopropane-1,1-dicarboxylate.
Step 3: Saponification of the Diester
-
Treat the azido diester with an aqueous base, such as sodium hydroxide or lithium hydroxide, in a solvent mixture (e.g., THF/water).
-
Stir at room temperature or with gentle heating to hydrolyze both ester groups to carboxylates.
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylates.
-
Extract the resulting 2-(azidomethyl)cyclopropane-1,1-dicarboxylic acid.
Step 4: Reduction of the Azide to the Amine
-
Dissolve the azido diacid in a suitable solvent (e.g., methanol or ethanol).
-
Perform a catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. Alternatively, other reducing agents like triphenylphosphine followed by water can be used (Staudinger reduction).
-
After the reaction is complete, filter off the catalyst.
-
Evaporate the solvent to yield the final product, 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid.[1]
PART 2: Physicochemical and Biological Properties
The unique three-membered ring structure of this compound imparts distinct properties that are foundational to its utility in research and development.
Physicochemical Data
The properties of the parent compound are summarized below. It is important to note that this molecule is often used in its hydrochloride salt form to improve solubility and stability.[3]
| Property | Value | Source |
| IUPAC Name | 1-(aminomethyl)cyclopropane-1-carboxylic acid | [4] |
| Molecular Formula | C₅H₉NO₂ | [4][5] |
| Molecular Weight | 115.13 g/mol | [4][5] |
| CAS Number | 139126-45-7 | [4] |
| Appearance | Solid | [5] |
| InChI Key | MJQJJFZHAQFTDZ-UHFFFAOYSA-N | [4] |
Biological Profile and Applications
The rigid cyclopropane scaffold makes this amino acid a valuable building block for creating molecules with well-defined three-dimensional shapes, enhancing their interaction with specific biological targets.
-
GABA Analogs: The cis and trans isomers of 2-(aminomethyl)cyclopropanecarboxylic acid are conformationally restricted analogues of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][6] This makes them key intermediates for developing drugs that target GABA receptors, which are implicated in conditions like epilepsy, anxiety, and neuropathic pain.[7]
-
Antidepressants: A significant application is in the synthesis of novel antidepressants. Derivatives such as Midalcipran, a serotonin-norepinephrine reuptake inhibitor (SNRI), are based on a 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid core.[8][9] The constrained cyclopropane ring is crucial for the compound's pharmacological activity and favorable side-effect profile.[8]
-
NMDA Receptor Modulation: The related compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is known to act as a partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[10][11] This activity suggests that derivatives could be explored for their potential in treating neurological disorders where NMDA receptor function is dysregulated.
-
Peptidomimetics: Incorporating cyclopropane-containing amino acids into peptides can drastically alter their secondary structure and improve metabolic stability.[12] This allows for the precise directional control of side chains, a feature essential for designing peptides with enhanced therapeutic properties.
Conclusion
This compound stands out as a premier building block in modern medicinal chemistry. Its inherent conformational rigidity provides a powerful tool for designing drugs with high specificity and improved pharmacokinetic profiles. The synthetic routes, particularly those employing cyclization strategies, offer reliable access to this scaffold and its derivatives. As the demand for more sophisticated and targeted therapeutics grows, the strategic application of constrained amino acids like this compound will undoubtedly continue to expand, paving the way for new treatments for a wide range of challenging diseases.
References
-
Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 14, 2026, from [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Biosynthesis of Strained Amino Acids by a PLP-Dependent Enzyme through Cryptic Halogenation. (n.d.). Angewandte Chemie International Edition. Retrieved January 14, 2026, from [Link]
-
Synthesis of Cyclopropane α-Amino Acids. (2025). Synfacts. Retrieved January 14, 2026, from [Link]
-
Synthesis of Cyclopropane α-Amino Acids. (2004). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The Activity of Cis and Trans -2- (Aminomethyl) Cyclopropane Carboxylic Acids on GABA - Related Mechanisms in the Central Nervous System of Limulus and Periplanata and of Mammals. (1982). PubMed. Retrieved January 14, 2026, from [Link]
-
1-Aminocyclopropane-1-carboxylic acid. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
- Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. (1983). Google Patents.
-
This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. (n.d.). SCIDAR. Retrieved January 14, 2026, from [Link]
-
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (1985). PubMed. Retrieved January 14, 2026, from [Link]
-
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (1985). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 14, 2026, from [Link]
-
Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. (1995). PubMed. Retrieved January 14, 2026, from [Link]
-
Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. (2010). ResearchGate. Retrieved January 14, 2026, from [Link]
-
This compound hydrochloride. (n.d.). MySkinRecipes. Retrieved January 14, 2026, from [Link]
- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (2014). Google Patents.
-
cyclopropanecarboxylic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
-
Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. (2000). PubMed. Retrieved January 14, 2026, from [Link]
-
Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. (2000). ResearchGate. Retrieved January 14, 2026, from [Link]
-
1-Aminocyclopropane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
Sources
- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound hydrochloride | 1421601-23-1 [smolecule.com]
- 4. This compound | C5H9NO2 | CID 15033901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride [myskinrecipes.com]
- 8. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Amino-1-cyclopropanecarboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoselective Synthesis of 1-(Aminomethyl)cyclopropanecarboxylic Acid
Abstract
This technical guide provides an in-depth exploration of the stereoselective synthesis of 1-(aminomethyl)cyclopropanecarboxylic acid, a conformationally constrained γ-amino acid analogue of significant interest in medicinal chemistry. As a rigid scaffold, this molecule serves as a valuable tool in drug design to modulate the bioactivity and pharmacokinetic properties of therapeutic agents.[1][2][3] This document details various synthetic strategies, emphasizing asymmetric methodologies that provide precise control over stereochemistry. Key topics include catalyst-controlled cyclopropanation, the use of chiral auxiliaries, and enzymatic resolutions. Each section elucidates the mechanistic underpinnings of the reactions, offers practical insights into experimental design, and presents detailed protocols for key transformations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this unique structural motif.
Introduction: The Significance of Constrained Amino Acids in Drug Discovery
The conformational flexibility of small molecules is a critical parameter in drug design, influencing binding affinity to biological targets and metabolic stability.[4][5] Unnatural amino acids with constrained topologies have emerged as powerful tools for medicinal chemists to optimize the pharmacological profiles of peptide- and peptidomimetic-based drugs.[3][6] Among these, cyclopropane-containing amino acids are particularly noteworthy due to the unique structural rigidity imparted by the three-membered ring.[7][8]
This compound, a conformationally restricted analogue of γ-aminobutyric acid (GABA), has garnered considerable attention.[1][2] Its rigid structure allows for precise orientation of the amino and carboxylic acid functional groups, which can lead to enhanced selectivity and potency for specific biological targets, such as GABA transporters.[1][9] The stereochemistry of the cyclopropane ring is crucial for its biological activity, making stereoselective synthesis an essential aspect of its application in drug discovery.[10] This guide will delve into the primary asymmetric strategies to access enantiomerically pure isomers of this valuable building block.
Strategic Approaches to Stereoselective Synthesis
The synthesis of this compound with defined stereochemistry presents a significant synthetic challenge, requiring control of two stereocenters on the cyclopropane ring. The main strategies employed can be broadly categorized as:
-
Catalytic Asymmetric Cyclopropanation: Utilizing chiral catalysts to induce enantioselectivity in the formation of the cyclopropane ring.
-
Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral moiety to direct the stereochemical outcome of the cyclopropanation step.[11]
-
Resolution of Racemates: Separating a racemic mixture of the target molecule or a key intermediate, often through enzymatic methods.
The choice of strategy often depends on factors such as scalability, desired stereoisomer, and the availability of starting materials and catalysts.
Catalytic Asymmetric Cyclopropanation
Catalyst-controlled asymmetric cyclopropanation is a highly efficient method for constructing chiral cyclopropanes.[12] This approach typically involves the reaction of an alkene with a carbene precursor in the presence of a chiral transition metal catalyst, such as those based on rhodium or copper.[13][14]
2.1.1. Rhodium-Catalyzed Cyclopropanation
Chiral rhodium(II) carboxylate complexes are powerful catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. The mechanism involves the formation of a chiral rhodium carbene intermediate, which then transfers the carbene to the alkene in a stereocontrolled manner.
Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation:
Caption: Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation.
Key Experimental Considerations:
-
Catalyst Selection: The choice of chiral ligands on the rhodium catalyst is paramount for achieving high enantioselectivity. Dirhodium tetrakis[N-phthaloyl-(S)-tert-leucinate], Rh₂(S-PTTL)₄, is an example of an effective catalyst.
-
Diazo Compound: Ethyl diazoacetate is a common carbene precursor. Its slow addition to the reaction mixture is crucial to maintain a low concentration and suppress side reactions.
-
Solvent: Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are typically used to avoid interference with the catalyst.
2.1.2. Copper-Catalyzed Cyclopropanation
Chiral copper complexes, particularly those with bis(oxazoline) (BOX) or salen ligands, are also effective catalysts for asymmetric cyclopropanation.[13] These reactions often utilize iodonium ylides as carbene precursors, which can be generated in situ.[13]
Detailed Protocol: Copper-Catalyzed Asymmetric Cyclopropanation
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral copper(I) catalyst (e.g., Cu(I)-BOX complex) in a suitable anhydrous solvent (e.g., DCM).
-
Reaction Setup: To the catalyst solution, add the alkene substrate.
-
In Situ Generation of Carbene Precursor: In a separate flask, prepare a solution of the carbene precursor, such as an iodonium ylide derived from methyl nitroacetate.[13]
-
Slow Addition: Add the carbene precursor solution to the reaction mixture dropwise over several hours at the optimal temperature (often room temperature).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, quench the reaction, and perform an aqueous workup to remove the catalyst and other water-soluble byproducts.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the enantioenriched cyclopropane derivative.
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a robust and often predictable method for controlling stereochemistry.[11] In this approach, a chiral molecule is covalently attached to the substrate to direct the facial selectivity of the cyclopropanation reaction. After the desired stereochemistry is established, the auxiliary is cleaved to yield the enantiomerically enriched product.
2.2.1. Evans' Oxazolidinone Auxiliaries
Evans' chiral oxazolidinone auxiliaries are widely used in asymmetric synthesis.[11] They can be acylated with an appropriate α,β-unsaturated acid chloride, and the resulting N-enoyl oxazolidinone can undergo diastereoselective cyclopropanation.
Logical Relationship in Chiral Auxiliary-Mediated Synthesis:
Caption: Logical flow of chiral auxiliary-mediated synthesis.
2.2.2. Diketopiperazine Methodology
A notable strategy involves the use of a chiral diketopiperazine template, which can be prepared from amino acids like (S)-proline. This template can be used to direct the diastereoselective conjugate addition of a sulfur or phosphorus ylide to an exocyclic α,β-unsaturated ester, forming the cyclopropane ring with high stereocontrol.[15][16] Subsequent hydrolysis and deprotection yield the desired 1-aminocyclopropanecarboxylic acid derivative.[15][16]
Comparative Data for Stereoselective Methods:
| Method | Catalyst/Auxiliary | Typical Diastereomeric Ratio (dr) | Typical Enantiomeric Excess (ee) |
| Rh-Catalyzed Cyclopropanation | Rh₂(S-PTTL)₄ | >95:5 | up to 98% |
| Cu-Catalyzed Cyclopropanation | Cu(I)-BOX | >95:5 (trans/cis) | up to 97.5%[13] |
| Evans' Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >98:2 | >99% (after cleavage) |
| Diketopiperazine Method | (6S)-N,N'-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dione | >98% d.e.[15][16] | >98% (after cleavage)[15][16] |
Enzymatic Resolution
Enzymatic resolution offers a green and highly selective alternative for obtaining enantiomerically pure compounds. This method relies on the ability of enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For the synthesis of this compound, a racemic ester precursor can be subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester. These can then be separated.
Conclusion and Future Perspectives
The stereoselective synthesis of this compound is a well-developed field with several robust and efficient methodologies. Catalytic asymmetric cyclopropanation offers an atom-economical and elegant approach, while chiral auxiliary-mediated methods provide high levels of stereocontrol and predictability. The choice of a particular synthetic route will depend on the specific requirements of the research or development program.
Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metals and organocatalysis. Furthermore, the application of flow chemistry and other process intensification technologies could enable the safer and more scalable production of this important building block for the pharmaceutical industry. The continued exploration of novel constrained amino acids, such as this compound, will undoubtedly continue to enrich the toolbox of medicinal chemists and contribute to the discovery of new and improved therapeutics.
References
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate. (2012). Journal of the American Chemical Society, 134(19), 8078–8081. [Link]
-
Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. (2018). Bioorganic & Medicinal Chemistry, 26(22), 5878–5886. [Link]
-
Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. (2012). Medicinal Chemistry Research, 21(10), 2683–2702. [Link]
-
Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. (2007). Synlett, 2007(14), 2277–2279. [Link]
-
Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. (2021). Journal of the American Chemical Society, 143(35), 14038–14044. [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2022). Journal of Medicinal Chemistry, 65(7), 5251–5282. [Link]
-
Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. (1998). The Journal of Organic Chemistry, 63(19), 6776–6786. [Link]
-
Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors. (2022). Organic Letters, 24(24), 4443–4448. [Link]
-
Conformationally Restricted GABA Analogues: From Rigid Carbocycles to Cage Hydrocarbons. (2011). ResearchGate. Retrieved January 14, 2026, from [Link]
-
GABA and its conformationally restricted analogues. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Amino acid auxiliary-controlled asymmetric C–H functionalization of cyclopropanes. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2018). Molecules, 23(4), 834. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2014). Journal of Medicinal Chemistry, 57(22), 9347–9377. [Link]
-
Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. (2022). Angewandte Chemie International Edition, 61(11), e202115689. [Link]
-
Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. (2003). Organic & Biomolecular Chemistry, 1(14), 2531–2542. [Link]
-
Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids from a new chiral glycine equivalent with 3,6-dihydro-2H-1,4-oxazin-2-one structure. (1998). Tetrahedron: Asymmetry, 9(10), 1681–1694. [Link]
-
Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. (2003). Organic & Biomolecular Chemistry, 1(14), 2531-2542. [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2022). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. (2012). ResearchGate. Retrieved January 14, 2026, from [Link]
-
A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. (2003). Chemical Communications, (11), 1296–1297. [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
An asymmetric synthesis of novel aminocyclopropyl carboxylic acids (ACC). (1993). Journal of the Chemical Society, Chemical Communications, (1), 4–6. [Link]
-
Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. (2022). Organic Letters, 24(1), 227–232. [Link]
-
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (1987). Journal of Medicinal Chemistry, 30(2), 318–325. [Link]
-
The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives. (2020). Green Chemistry, 22(18), 6141–6148. [Link]
-
An Expedient Asymmetric Synthesis of N-Protected (S,S)-2-Aminomethyl-1-cyclopropanecarboxylic Acid. (2010). Synlett, 2010(18), 2729–2732. [Link]
-
Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction. (1985). Pure and Applied Chemistry, 57(12), 1949–1954. [Link]
-
Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. (2007). Tetrahedron, 63(4), 939–949. [Link]
-
Chemo- and Regioselective Asymmetric Synthesis of Cyclic Enamides through the Catalytic Umpolung Organocascade Reaction of α‑Imino Amides. (2022). The Journal of Organic Chemistry. [Link]
-
Stereoselective Synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid via C–H Insertion of Alkylidenecarbene. (1998). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. (2022). Journal of the American Chemical Society, 144(1), 107–112. [Link]
Sources
- 1. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. scilit.com [scilit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]
- 15. sci-hub.se [sci-hub.se]
- 16. Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
1-(Aminomethyl)cyclopropanecarboxylic acid chemical structure and isomers
An In-depth Technical Guide to the Structure and Isomers of 1-(Aminomethyl)cyclopropanecarboxylic Acid and Its Biologically Relevant Analogs
Introduction
This compound and its structural isomers represent a fascinating class of molecules for researchers in medicinal chemistry and neuropharmacology. Their rigid cyclopropane backbone imposes significant conformational constraints, making them valuable tools for probing the active sites of receptors and enzymes. In particular, these compounds are recognized as constrained analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] This guide provides a detailed exploration of the chemical structure of this compound, clarifies the nuances of its isomerism, and delves into the synthesis, separation, and biological significance of its stereoisomers, which are critical for the development of novel therapeutics targeting neurological disorders.[3]
Part 1: Core Chemical Structure Analysis
The molecule strictly named This compound features both an aminomethyl (-CH₂NH₂) group and a carboxylic acid (-COOH) group attached to the same carbon atom (C1) of the cyclopropane ring.[4]
Key Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [4] |
| Molecular Weight | 115.13 g/mol | [4] |
| IUPAC Name | 1-(aminomethyl)cyclopropane-1-carboxylic acid | [4] |
| CAS Number | 139126-45-7 | [4] |
Structural Representation
The fundamental structure is depicted below. A key feature of this specific isomer is its symmetry. Since the C1 carbon is attached to two other methylene (-CH₂) groups within the ring that are chemically equivalent, this molecule does not possess a chiral center. Therefore, this compound is an achiral molecule and does not have enantiomers.[5]
Caption: Chemical structure of this compound.
Part 2: Stereoisomerism in the Structural Isomer: 2-(Aminomethyl)cyclopropanecarboxylic Acid
While the "1-" substituted variant is achiral, the field of GABA research is dominated by its structural isomer, 2-(aminomethyl)cyclopropanecarboxylic acid . In this molecule, the functional groups are attached to adjacent carbons (C1 and C2), creating two chiral centers. This gives rise to a rich stereochemistry, resulting in four distinct stereoisomers.[2][6] These isomers are often the primary focus of drug development due to their varied biological activities.[7]
The four stereoisomers are grouped into two pairs of diastereomers: cis and trans. Each diastereomer, in turn, consists of a pair of enantiomers ((+) and (-)).
-
cis-Isomers (CAMP): The aminomethyl and carboxylic acid groups are on the same face of the cyclopropane ring.
-
trans-Isomers (TAMP): The aminomethyl and carboxylic acid groups are on opposite faces of the ring.
Caption: Isomeric relationships of 2-(aminomethyl)cyclopropanecarboxylic acid.
Part 3: Synthesis and Chiral Separation
The synthesis and isolation of individual stereoisomers are paramount, as biological activity is often highly specific to a single isomer.
Stereoselective Synthesis
Achieving high enantiopurity requires sophisticated synthetic strategies. A common and effective approach is the use of chiral auxiliaries, which guide the reaction to favor the formation of one diastereomer over another.
-
Synthesis of cis-Isomers (CAMP): A well-established method involves using menthol as a chiral auxiliary.[2] For instance, (5S)-(d-menthyloxy)-2(5H)-furanone can be reacted to form a cyclopropane intermediate. The bulky menthol group directs the cyclopropanation to occur on a specific face of the molecule, leading to a high diastereomeric excess. Subsequent chemical transformations then yield the desired enantiomer of CAMP.[2][6]
-
Synthesis of trans-Isomers (TAMP): The synthesis of the trans isomers can be achieved through different strategies, such as organocatalytic asymmetric cyclopropanation reactions performed on a chiral substrate.[2]
Chiral Resolution and Separation
When a synthesis produces a mixture of enantiomers (a racemate), they must be separated. This process is known as chiral resolution.
Experimental Protocol: Chiral HPLC Separation
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for separating enantiomers.[8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), are particularly effective.[9][10]
-
Sample Preparation: The racemic mixture of the aminocarboxylic acid is often derivatized to improve its interaction with the CSP and enhance detection. A common derivatizing agent is 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), which attaches to the primary amine.[10]
-
Column Selection: Choose an appropriate polysaccharide-based chiral column (e.g., Chiralpak® IA, Chiralcel® OD-H). Coated-type CSPs often show better separation than covalently bonded types for these compounds.[9][10]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol like 2-propanol, is used. The ratio is optimized to achieve baseline separation (e.g., 10-30% 2-propanol in hexane).[9]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV (e.g., 310 nm) and/or Fluorescence (e.g., Ex: 470 nm, Em: 530 nm for NBD derivatives).[9]
-
Temperature: Ambient.
-
-
Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.
Caption: Generalized workflow for the chiral HPLC separation of enantiomers.
Part 4: Biological Significance and Applications
The rigid cyclopropane scaffold locks the aminomethyl and carboxylic acid groups into specific spatial orientations, mimicking different conformations of GABA. This allows the isomers to interact differently with GABA receptors.
-
GABA Receptor Specificity: The stereoisomers of 2-(aminomethyl)cyclopropanecarboxylic acid exhibit distinct pharmacological profiles. For example, at the GABA-rho (formerly GABAC) receptor, (+)-CAMP acts as an agonist, while (-)-CAMP shows opposite pharmacology.[11] This highlights the critical importance of stereochemistry in receptor binding and activation.
-
Therapeutic Potential: As GABA analogs, these compounds are key intermediates and building blocks in the synthesis of drugs for treating neurological conditions.[3] Their applications are explored in:
-
Epilepsy and Neuropathic Pain: By modulating GABAergic neurotransmission.
-
Antidepressants: Derivatives such as Midalcipran, a 1-phenyl-2-(aminomethyl)cyclopropanecarboxylic acid derivative, have been developed as antidepressants.[7]
-
Conclusion
This compound, while structurally simple and achiral, is part of a broader family of cyclopropane-constrained amino acids that are of immense interest to science. The true complexity and therapeutic potential lie within its structural isomer, 2-(aminomethyl)cyclopropanecarboxylic acid, and its four distinct stereoisomers. The ability to synthesize and isolate these individual isomers is a critical task in modern drug development, as their biological effects are highly dependent on their precise three-dimensional structure. Continued research into the synthesis, separation, and pharmacological evaluation of these GABA analogs holds significant promise for the development of next-generation therapeutics for a range of central nervous system disorders.
References
-
Title: this compound | C5H9NO2 Source: PubChem URL: [Link]
-
Title: Four Stereoisomers of 2-Aminomethyl-1-cyclopropanecarboxylic Acid: Synthesis and Biological Evaluation Source: Bulletin of the Chemical Society of Japan URL: [Link]
-
Title: (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid Source: PubChem URL: [Link]
-
Title: Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained Source: SCIDAR URL: [Link]
-
Title: Four Stereoisomers of 2-Aminomethyl-1-cyclopropanecarboxylic Acid: Synthesis and Biological Evaluation Source: Oxford Academic URL: [Link]
-
Title: Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11 Source: ResearchGate URL: [Link]
-
Title: 1-Aminocyclopropane-1-carboxylic acid Source: Wikipedia URL: [Link]
-
Title: (+)-cis-2-Aminomethylcyclopropane carboxylic acid Source: Wikipedia URL: [Link]
-
Title: this compound hydrochloride Source: MySkinRecipes URL: [Link]
-
Title: 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants Source: PubMed URL: [Link]
-
Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]
-
Title: (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: ResearchGate URL: [Link]
Sources
- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound hydrochloride [myskinrecipes.com]
- 4. This compound | C5H9NO2 | CID 15033901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. researchgate.net [researchgate.net]
- 11. (+)-cis-2-Aminomethylcyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
Biological activity of 1-(aminomethyl)cyclopropanecarboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 1-(Aminomethyl)cyclopropanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold represents a fascinating and highly versatile class of molecules in medicinal chemistry. Characterized by a conformationally rigid cyclopropane ring, these derivatives have been explored for a wide array of biological activities, primarily centered on neurological and psychiatric disorders. The strained three-membered ring imparts unique stereochemical and electronic properties, making these compounds valuable probes for studying enzyme mechanisms and receptor interactions.[1][2][3] This guide synthesizes the current understanding of their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their biological profiles. We will delve into their roles as antidepressants, anticonvulsants, and modulators of key neurotransmitter systems, providing field-proven insights for professionals in drug discovery and development.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropane ring, a common feature in many biologically active compounds, confers a high degree of conformational rigidity.[2][3] Unlike flexible aliphatic chains, the fixed spatial arrangement of substituents on a cyclopropane ring allows for more precise interactions with biological targets. In the context of this compound, this structure can be viewed as a constrained analogue of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[4][5] This structural constraint is a powerful tool in drug design, enabling the development of molecules with enhanced selectivity and potency for specific receptors and transporters.[5] Derivatives of this core structure have shown a broad spectrum of pharmacological activities, including antidepressant, anticonvulsant, antifungal, and anti-inflammatory properties.[1][6][7]
Core Mechanisms of Action
The biological activities of these derivatives are diverse, stemming from their ability to interact with multiple targets within the central nervous system (CNS).
Modulation of GABAergic Systems
As conformationally restricted analogues of GABA, a primary line of investigation has been their effect on the GABAergic system.[4][5] GABA's flexibility allows it to adopt different conformations to bind to various receptors (e.g., GABA-A, GABA-B) and transporters.[5] By locking the aminomethyl and carboxylic acid groups into specific spatial orientations, cyclopropane derivatives can achieve selectivity for these targets.
For instance, the trans isomer of 2-(aminomethyl)cyclopropane carboxylic acid (TAMP) was found to be significantly more active in hyperpolarising central neurons than the cis isomer, suggesting that invertebrate GABA receptors preferentially bind GABA in an extended conformation.[4] However, both isomers were weak inhibitors of [3H]-muscimol binding to rat brain membranes and did not inhibit synaptosomal GABA uptake, indicating that simple, unsubstituted derivatives may not be potent direct agonists or uptake inhibitors in mammalian systems.[4] This highlights the nuanced structure-activity relationships at play.
Caption: Modulation of GABAergic signaling by cyclopropane derivatives.
Monoamine Reuptake Inhibition
A clinically significant mechanism for certain aryl-substituted derivatives is the inhibition of monoamine reuptake. The antidepressant Milnacipran (a derivative of 1-phenyl-2-(aminomethyl)cyclopropanecarboxylic acid) is a prime example.[6][8] It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), increasing the synaptic concentrations of these neurotransmitters. This mechanism is central to its efficacy in treating depression and fibromyalgia. The specific stereochemistry of the cyclopropane ring is crucial for its activity.
Interaction with Glutamatergic Systems
The parent compound, 1-aminocyclopropanecarboxylic acid (ACC), is a known ligand of the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor, a key component of the excitatory glutamatergic system.[3] ACC can act as a partial agonist at this site.[9] This interaction provides another avenue for CNS modulation, as the NMDA receptor is deeply involved in synaptic plasticity, learning, and memory, and its dysfunction is implicated in numerous neurological disorders.
Therapeutic Applications and Biological Activities
The diverse mechanisms of action translate into a range of potential therapeutic uses, with the most robust evidence in the fields of depression and epilepsy.
Antidepressant Activity
A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated as potential antidepressants, with several showing higher activity than the tricyclic antidepressants imipramine and desipramine in animal models.[6] This line of research led to the development of Milnacipran, which was selected for clinical evaluation due to its strong pharmacological activity and favorable side-effect profile.[6][8]
Anticonvulsant Properties
The rigid cyclopropane scaffold has been incorporated into novel compounds designed as antiepileptic drugs (AEDs).[10] Seizures often result from an imbalance between excitatory and inhibitory neurotransmission.[11] Compounds targeting voltage-gated sodium channels or enhancing GABAergic inhibition are common strategies for AED development.[11]
A series of tetramethylcyclopropanecarboxamide derivatives were evaluated in murine maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure tests.[10] The MES test is particularly useful for identifying agents that act via sodium channel blockade.[11] One of the most potent compounds from this study, N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide, demonstrated a high protective index, making it a promising candidate for further development.[10]
Table 1: Summary of Anticonvulsant Activity Data for Selected Derivatives
| Compound Class | Test Model | Most Active Compound | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Tetramethylcyclopropanecarboxamides | Rat MES | N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide | 26 | >19 | [10] |
| Enaminones | Rat MES | Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate | 3.0 | >83.3 | [12] |
| Enaminones | Rat MES | Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate | 5.8 | >65.5 | [13] |
Note: While not all compounds listed are direct derivatives of this compound, their development often stems from related structural concepts and screening paradigms for anticonvulsant activity.
Other Investigated Biological Activities
Beyond the CNS, derivatives of this class have been investigated for a variety of other potential applications:
-
Anti-inflammatory Properties: Some studies suggest potential anti-inflammatory effects, though the mechanism is not yet well-defined.[7]
-
Antifungal Activity: Promising results have been shown against several fungal strains, including Candida albicans and Aspergillus niger.[7]
-
Cancer Research: Preliminary studies indicate potential as cancer chemotherapeutic agents, possibly through inhibition of L-amino acid transporters which are crucial for cancer cell metabolism.[1][7]
-
Ion Channel Modulation: Research suggests interaction with the α2δ subunit of voltage-gated calcium channels, a target for drugs like gabapentin and pregabalin.[7][14]
Key Experimental Protocols
Evaluating the biological activity of these derivatives requires a combination of in vitro and in vivo assays to determine target engagement, potency, and efficacy.
Protocol 1: In Vitro GABA-A Receptor Binding Assay
This protocol is designed to assess the affinity of a test compound for the GABA-A receptor complex. It is a competitive binding assay using a radiolabeled ligand.
Objective: To determine the inhibitory concentration (IC₅₀) of a test derivative for the binding of a known GABA-A agonist (e.g., [³H]-muscimol) to synaptic membranes.
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
Sucrose buffer (0.32 M sucrose)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[³H]-muscimol (radioligand)
-
Unlabeled GABA (for non-specific binding determination)
-
Test compounds (this compound derivatives)
-
Glass fiber filters
-
Scintillation counter and fluid
Methodology:
-
Membrane Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Collect the supernatant and centrifuge again at 20,000 x g for 20 minutes. Resuspend the resulting pellet (crude synaptic membranes) in Tris-HCl buffer.
-
Binding Assay: In test tubes, combine the membrane preparation, [³H]-muscimol (at a final concentration near its Kd, e.g., 2-5 nM), and varying concentrations of the test compound.
-
Controls: Prepare tubes for total binding (no competitor) and non-specific binding (containing a high concentration of unlabeled GABA, e.g., 1 mM).
-
Incubation: Incubate all tubes at 4°C for 20-30 minutes.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Causality and Validation: This assay directly measures the ability of a compound to compete for the same binding site as a known GABA agonist. The inclusion of non-specific binding controls is critical to ensure that the measured effect is due to specific receptor interaction. A lower IC₅₀ value indicates a higher binding affinity.
Protocol 2: In Vivo Maximal Electroshock (MES) Seizure Test
This is a standard preclinical model for screening potential anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.[10][11]
Objective: To determine the median effective dose (ED₅₀) of a test derivative required to prevent the hind limb tonic extension phase of an MES-induced seizure.
Materials:
-
Male Sprague-Dawley rats or Swiss mice
-
Electroshock apparatus with corneal electrodes
-
Saline solution (0.9% NaCl)
-
Test compounds and vehicle (e.g., 0.5% methylcellulose)
Methodology:
-
Animal Preparation: Acclimate animals to the laboratory environment. Fast them overnight before the experiment but allow free access to water.
-
Compound Administration: Administer the test compound or vehicle to groups of animals (n=8-10 per group) at various doses via the desired route (e.g., intraperitoneal or oral).
-
Pretreatment Time: Wait for a specific period (e.g., 30-60 minutes) to allow for drug absorption and distribution.
-
MES Induction: Apply a drop of saline to the animal's eyes. Place the corneal electrodes on the corneas and deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hind limb extension. The absence of this phase is considered protection.
-
Data Analysis: For each dose group, calculate the percentage of animals protected. Use probit analysis to calculate the ED₅₀, the dose at which 50% of the animals are protected.
-
Neurotoxicity (Optional): Assess motor impairment using the rotarod test to determine the median toxic dose (TD₅₀). The ratio of TD₅₀/ED₅₀ gives the Protective Index (PI), a measure of the drug's margin of safety.[10][13]
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. researchgate.net [researchgate.net]
- 4. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound hydrochloride | 1421601-23-1 [smolecule.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iomcworld.org [iomcworld.org]
- 12. Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GABA analogue - Wikipedia [en.wikipedia.org]
A Technical Guide to 1-(Aminomethyl)cyclopropanecarboxylic Acid: A Conformationally Restricted GABA Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2][3] Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][4][5] However, the therapeutic utility of GABA itself is limited by its inability to effectively cross the blood-brain barrier. This has driven the development of GABA analogs designed to overcome this limitation and modulate GABAergic transmission. This guide provides an in-depth technical examination of 1-(Aminomethyl)cyclopropanecarboxylic acid, a conformationally restricted GABA analog. By incorporating the aminomethyl and carboxylic acid moieties onto a cyclopropane scaffold, this molecule's flexibility is significantly reduced compared to the endogenous GABA molecule.[6][7] This structural constraint is a key design feature intended to lock the molecule into a specific three-dimensional shape, which can enhance its selectivity and affinity for specific GABAergic targets, such as GABA transporters (GATs). We will explore the synthetic chemistry, mechanism of action, pharmacological evaluation, and future therapeutic potential of this compound class, providing a comprehensive resource for professionals in neuroscience and drug development.
The GABAergic System: A Primer
The inhibitory effects of GABA are primarily mediated through its interaction with three main classes of receptors: GABAA, GABAB, and GABAC.[8]
-
GABAA Receptors: These are ionotropic receptors that form a chloride ion channel.[9][10] When GABA binds, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron.[9] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.[9] GABAA receptors are pentameric structures assembled from a diverse array of subunits and are the target for many clinically important drugs, including benzodiazepines and barbiturates.[10]
-
GABAB Receptors: These are metabotropic G-protein-coupled receptors.[11] Their activation leads to downstream signaling cascades that open potassium channels or inhibit calcium channels, resulting in a slower, more prolonged inhibitory effect.
-
GABAC Receptors: A subclass of ionotropic receptors, also linked to a chloride channel. They are less widespread than GABAA receptors and have a distinct pharmacology.
The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of four distinct GABA transporters (GATs): GAT1, GAT2, GAT3, and the betaine-GABA transporter 1 (BGT1).[4][5] Inhibiting these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic signaling. This makes GATs a critical target for therapeutic intervention.[4][5]
The Rationale for Conformationally Restricted Analogs
The endogenous GABA molecule is highly flexible, capable of adopting numerous conformations in solution.[6][7] This flexibility allows it to interact with a variety of receptors and transporters. However, this lack of conformational specificity can lead to off-target effects and reduced potency when developing therapeutic agents.
The core principle behind This compound and similar analogs is conformational restriction .[6][7] By incorporating the GABA backbone into a rigid carbocyclic structure like a cyclopropane ring, the molecule's rotational freedom is limited.[6][12] This "locks" the pharmacophoric elements (the amine and carboxylic acid groups) into a specific spatial arrangement. The scientific causality is that this pre-organized conformation can be optimized to fit the binding pocket of a specific target (e.g., a GAT subtype) with higher precision than the flexible GABA molecule, potentially leading to increased potency and selectivity.[12][13]
Synthesis of this compound
The synthesis of cyclopropane-containing GABA analogs is a non-trivial chemical challenge. One established pathway for a related compound, 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, involves a multi-step sequence starting from dimethyl 2-allylmalonate.[14][15] The key steps in such syntheses often include:
-
Cyclopropanation: Creating the three-membered ring structure. A common method is an iodocarbocyclization reaction.[14][15]
-
Functional Group Introduction: Introducing the amine functionality, often via an azide intermediate followed by reduction.[14]
-
Purification: Hydrolysis (saponification) of ester groups to yield the final carboxylic acid and subsequent purification steps.[14]
It is critical to control the stereochemistry during synthesis, as different isomers (e.g., cis and trans) can exhibit vastly different pharmacological activities.[13][16] For instance, studies on related cyclopropane analogs have shown that the trans-configuration can be crucial for selective activity at the BGT1 transporter subtype.[12]
Mechanism of Action: A Focus on GABA Transporters
While some GABA analogs like gabapentin and pregabalin surprisingly do not act directly on GABA receptors or transporters, their primary mechanism involves binding to the α₂δ-1 subunit of voltage-gated calcium channels.[1][7][17] However, the design of conformationally restricted analogs like this compound is often explicitly aimed at interacting with GABA transporters.
Studies on various cyclopropane-based GABA analogs have demonstrated their potential as potent and selective GAT inhibitors.[12][13] For example, a trans-3,4-methano analog showed inhibitory effects on GAT3 (IC₅₀ = 23.9μM) and BGT1 (IC₅₀ = 5.48μM).[13] The primary mechanism is competitive inhibition: the analog binds to the transporter's active site, preventing the reuptake of GABA from the synaptic cleft. This prolongs the presence of GABA in the synapse, enhancing its inhibitory effect on postsynaptic neurons.
Logical Flow: From Analog Design to Neuronal Inhibition
The following diagram illustrates the intended mechanism of action for a GAT-inhibiting GABA analog.
Caption: Workflow for an in vitro [³H]GABA transporter inhibition assay.
Electrophysiological Studies
Electrophysiology provides a functional readout of a compound's effect on neuronal activity. Whole-cell patch-clamp recording is the gold standard for this. [18] Principle: This technique measures the ionic currents flowing through a neuron's membrane. [18]To assess a GAT inhibitor, one can measure its effect on either tonic (persistent) or phasic (synaptic) GABAergic currents. An effective inhibitor would be expected to enhance these currents by increasing the ambient GABA concentration. [19][20] Step-by-Step Protocol (Measuring Tonic Currents):
-
Preparation: Prepare acute brain slices from a relevant region (e.g., hippocampus, thalamus) or use cultured neurons.
-
Recording Setup: Place the preparation in a recording chamber on an inverted microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF). [18]3. Patching: Using a micromanipulator, form a high-resistance "gigaseal" between a glass micropipette and the membrane of a target neuron. [21]Then, rupture the membrane to achieve the whole-cell configuration. The pipette contains an internal solution designed to isolate chloride currents. [18]4. Baseline Recording: Clamp the neuron's voltage at a specific holding potential (e.g., -70 mV) and record the baseline holding current. [18]5. Compound Application: Apply the test compound (e.g., this compound) to the bath via the perfusion system.
-
Measure Current Shift: An increase in extracellular GABA due to GAT inhibition will activate extrasynaptic GABAA receptors, leading to an outward shift in the holding current (representing an enhanced tonic inhibitory current). [19]7. Validation: At the end of the experiment, apply a GABAA receptor antagonist like bicuculline. This will block all GABAA-mediated currents, and the shift back to the initial baseline confirms that the observed effect was GABAergic. [19]The difference in holding current before and after bicuculline application quantifies the total tonic current. [19]
Animal Models
In vivo studies are essential to evaluate the therapeutic potential of a compound. Based on the role of GABA in the CNS, relevant animal models would include:
-
Epilepsy Models: Such as the pentylenetetrazole (PTZ)-induced seizure model or the maximal electroshock (MES) model in rodents. An effective GABAergic agent should increase the seizure threshold or prevent seizure generalization.
-
Neuropathic Pain Models: Such as the chronic constriction injury (CCI) or spared nerve injury (SNI) models. The compound's ability to alleviate allodynia or hyperalgesia would be assessed.
-
Anxiety Models: Such as the elevated plus-maze (EPM) or light-dark box tests. Anxiolytic effects are indicated by an increase in time spent in the open or illuminated areas.
Data Presentation: Comparative Pharmacology
The selectivity of a GABA analog is a critical parameter. Quantitative data from in vitro assays should be summarized for clear comparison.
Table 1: Hypothetical Inhibitory Profile of a Cyclopropane GABA Analog
| Target | IC₅₀ (µM) |
| Human GAT1 | > 100 |
| Human GAT2 | 75.3 |
| Human GAT3 | 15.2 |
| Human BGT1 | 4.8 |
| GABAA Receptor ([³H]muscimol binding) | > 100 |
This table illustrates how data would be presented to show a compound's potency and selectivity, in this case, for the BGT1 and GAT3 transporters over GAT1, GAT2, and the GABAA receptor.
Challenges and Future Directions
While conformationally restricted GABA analogs hold promise, several challenges remain. Achieving subtype selectivity among the four GATs is difficult due to structural similarities in their binding sites. Furthermore, ensuring favorable pharmacokinetic properties, such as oral bioavailability and brain penetration, is a significant hurdle in drug development.
Future research should focus on:
-
Stereospecific Synthesis: Developing efficient synthetic routes to produce enantiomerically pure isomers to isolate the most active and selective compounds.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the cyclopropane scaffold to improve potency and selectivity.
-
Advanced Screening: Utilizing high-throughput screening and computational modeling to predict the binding modes and affinities of novel analogs, accelerating the discovery process.
-
PET Imaging: Developing selective PET radiotracers for GAT subtypes to enable in vivo target engagement studies and better understand their role in disease. [22]
Conclusion
This compound represents a scientifically grounded approach to modulating the GABAergic system. By employing the strategy of conformational restriction, these analogs offer the potential for enhanced selectivity and potency, primarily as inhibitors of GABA transporters. The rigorous application of the described in vitro and in vivo pharmacological assays is essential to fully characterize their mechanism of action and validate their therapeutic potential. As our understanding of the structural biology of GABA transporters and receptors deepens, the rational design of such targeted analogs will continue to be a vital and promising avenue in the development of next-generation CNS therapeutics.
References
A complete list of all sources cited in this guide.
-
Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. PubMed. Available at: [Link]
-
Recording of GABA-gated currents. Bio-protocol. Available at: [Link]
-
Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. PubMed. Available at: [Link]
-
Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. PubMed. Available at: [Link]
-
Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PubMed Central. Available at: [Link]
-
Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. Available at: [Link]
-
A homogeneous assay to assess GABA transporter activity. PubMed. Available at: [Link]
-
Electrophysiology of ionotropic GABA receptors. PubMed Central. Available at: [Link]
-
Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. PubMed. Available at: [Link]
-
Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. Semantic Scholar. Available at: [Link]
-
The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones. PubMed. Available at: [Link]
-
Structure-activity Studies on the Activity of a Series of Cyclopentane GABA Analogues on GABAA Receptors and GABA Uptake. PubMed. Available at: [Link]
-
GABA and its conformationally restricted analogues. ResearchGate. Available at: [Link]
-
Full article: Conformationally Restricted GABA Analogs: From Rigid Carbocycles to Cage Hydrocarbons. Taylor & Francis Online. Available at: [Link]
-
Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Frontiers in Neural Circuits. Available at: [Link]
-
The Activity of Cis and Trans -2- (Aminomethyl) Cyclopropane Carboxylic Acids on GABA - Related Mechanisms in the Central Nervous System of Limulus and Periplanata and of Mammals. PubMed. Available at: [Link]
-
Cell-attached recordings of responses evoked by photorelease of GABA in the immature cortical neurons. Frontiers in Cellular Neuroscience. Available at: [Link]
-
Investigating the Role of GABA in Neural Development and Disease Using Mice Lacking GAD67 or VGAT Genes. MDPI. Available at: [Link]
-
MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. ACS Publications. Available at: [Link]
-
GAT1 Transporter Assay. BioIVT. Available at: [Link]
-
Methods for recording and measuring tonic GABAA receptor-mediated inhibition. PubMed. Available at: [Link]
-
Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. SCIDAR. Available at: [Link]
-
A mouse model for visualization of GABA(B) receptors. PubMed. Available at: [Link]
-
Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11. ResearchGate. Available at: [Link]
-
Pregabalin. Wikipedia. Available at: [Link]
- Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. Google Patents.
-
The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. PubMed. Available at: [Link]
-
Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates. PubMed Central. Available at: [Link]
-
γ-Hydroxybutyric acid. Wikipedia. Available at: [Link]
-
This compound hydrochloride. MySkinRecipes. Available at: [Link]
-
How Do GABA Analogs Work?. RxList. Available at: [Link]
- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Google Patents.
-
Gamma-aminobutyric acid analogs. Drugs.com. Available at: [Link]
-
Defining Affinity with the GABAA Receptor. PubMed Central. Available at: [Link]
-
GABAA receptor. Wikipedia. Available at: [Link]
-
GABA. Wikipedia. Available at: [Link]
-
On high- and low-affinity agonist sites in GABAA receptors. PubMed. Available at: [Link]
-
Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. SciSpace. Available at: [Link]
-
Defining affinity with the GABAA receptor. PubMed. Available at: [Link]
Sources
- 1. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. drugs.com [drugs.com]
- 3. GABA - Wikipedia [en.wikipedia.org]
- 4. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA receptor - Wikipedia [en.wikipedia.org]
- 11. A mouse model for visualization of GABA(B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 15. researchgate.net [researchgate.net]
- 16. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pregabalin - Wikipedia [en.wikipedia.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Frontiers | Methods for recording and measuring tonic GABAA receptor-mediated inhibition [frontiersin.org]
- 20. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. frontiersin.org [frontiersin.org]
- 22. Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Profile of 1-(Aminomethyl)cyclopropanecarboxylic Acid and Its Derivatives
Abstract
1-(Aminomethyl)cyclopropanecarboxylic acid (ACP) and its structural analogues represent a class of conformationally restricted amino acids that have garnered significant interest in medicinal chemistry and pharmacology. Their rigid cyclopropane scaffold offers a unique three-dimensional structure that allows for precise probing of receptor binding sites. This guide provides a comprehensive analysis of the pharmacological profile of ACP-based compounds, elucidating their mechanisms of action, pharmacodynamic effects, and therapeutic potential. We will delve into their interactions with key neurological targets, including GABA and NMDA receptors, and present relevant experimental frameworks for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising chemical entity.
Introduction: The Significance of Conformational Constraint
In drug design, constraining the flexibility of a molecule can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. This compound is a prime example of this principle. As a constrained analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), its cyclopropane ring locks the molecule into a specific spatial arrangement. This rigidity is crucial for its interaction with various biological targets, distinguishing its pharmacological profile from more flexible, linear molecules. Its derivatives have been explored for a range of therapeutic applications, most notably as potential antidepressants.[1][2] The core structure also serves as a valuable building block in the synthesis of novel pharmaceutical compounds, particularly for neurological disorders such as epilepsy, neuropathic pain, and anxiety.[3]
Mechanism of Action: A Multi-Target Profile
The pharmacological activity of this compound and its derivatives is not confined to a single target. Instead, they exhibit a complex interplay with several key components of the central nervous system.
Interaction with GABA Receptors
Given their structural similarity to GABA, ACP derivatives have been extensively studied for their effects on GABAergic systems. The stereochemistry of these molecules plays a pivotal role in their activity. For instance, studies on cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acids (CAMP and TAMP, respectively) revealed distinct pharmacological actions at GABA receptors.[4][5]
-
GABAA Receptors: The trans-isomer (TAMP) was found to be a weak partial agonist at α1β2γ2L GABAA receptors.[5]
-
GABAC Receptors: The (+)-cis-isomer (CAMP) acts as a potent and full agonist at ρ1 and ρ2 GABAC receptors, while the trans-isomer (TAMP) behaves as a partial agonist at these sites.[5]
This differential activity underscores the importance of the molecule's conformation in receptor binding and activation. Neither isomer was found to significantly inhibit the synaptic uptake of GABA, suggesting their primary mechanism is direct receptor interaction rather than modulation of neurotransmitter clearance.[4][5]
Modulation of NMDA Receptors
Certain analogues, such as 1-aminocyclopropane-1-carboxylic acid (ACC), function as partial agonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor complex.[6] This interaction is significant because NMDA receptors are crucial for synaptic plasticity, learning, and memory. By acting as a partial agonist, ACC can potentiate NMDA receptor function at low glycine concentrations but can act as an antagonist when glycine levels are high. This modulatory role contributes to its observed neuroprotective, anxiolytic, and antidepressant-like effects in preclinical models.
Inhibition of L-Amino Acid Transporters and Ion Channels
Beyond receptor modulation, some derivatives specifically inhibit L-amino acid transporters, which are vital for the cellular uptake of essential amino acids.[7] Additionally, research indicates an interaction with the α2δ subunit of voltage-gated calcium channels.[7] These channels are involved in neurotransmitter release and muscle contraction, making them important targets for neurological and cardiovascular drug development.[7]
The multifaceted mechanism of action is visualized in the signaling pathway diagram below.
Pharmacodynamics: From Molecular Action to Physiological Effect
The diverse molecular interactions of ACP derivatives translate into a broad range of physiological effects, suggesting significant therapeutic potential across several domains. The causality behind these effects lies in the modulation of fundamental neuronal signaling pathways. For example, by targeting GABA and NMDA receptors, these compounds can rebalance the excitatory and inhibitory tones in the brain, a key strategy in treating mood disorders and epilepsy.
| Potential Therapeutic Application | Observed Effect & Rationale | Supporting Evidence |
| Antidepressant | Derivatives have shown higher activity than classic antidepressants like imipramine in animal models. This is likely due to the combined modulation of NMDA and GABAergic systems, which are implicated in the pathophysiology of depression. | [1][2] |
| Anti-inflammatory | Some studies suggest potential anti-inflammatory properties, although the precise mechanism is still under investigation. | [7] |
| Antifungal | Promising activity has been demonstrated against various fungal strains, including Candida albicans and Aspergillus niger, indicating a potential novel mechanism for antifungal therapy. | [7] |
| Cancer Research | Preliminary studies suggest potential as a cancer chemotherapeutic agent, though the underlying mechanisms are not yet elucidated. | [7][8] |
| Neurological Disorders | Its role as a key intermediate for GABA analogs makes it foundational for developing treatments for epilepsy, neuropathic pain, and anxiety.[3] The modulation of voltage-gated calcium channels is a clinically validated mechanism for these conditions. | [7] |
Pharmacokinetic Profile: A Computational Perspective
Comprehensive experimental pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) data for this compound is not extensively documented in publicly available literature. However, in silico studies on the closely related compound, 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, provide valuable predictive insights into its likely behavior.
| ADME Parameter | In Silico Prediction / Property | Implication for Drug Development |
| Absorption | Good gastrointestinal absorption predicted. | Suggests potential for oral bioavailability. |
| Distribution | Predicted not to cross the blood-brain barrier (BBB). | This is a critical finding. For CNS targets, structural modifications would be necessary to enhance BBB penetration. For peripheral targets, this property could be advantageous, reducing CNS side effects. |
| Metabolism | Not specified in the study. As a small amino acid analogue, it may undergo renal clearance with minimal metabolism. | Further experimental studies are required to determine metabolic pathways and potential for drug-drug interactions. |
| Excretion | Not specified in the study. Likely renal excretion. | The route and rate of excretion would need to be determined experimentally. |
Note: The data in this table is based on an in silico (computational) analysis of a structurally related dicarboxylic acid derivative and should be interpreted as predictive.[4][7] Experimental validation is essential.
Key Experimental Protocol: Evaluating GABA Receptor Activity
To ensure trustworthiness and reproducibility, the pharmacological activity of novel compounds must be validated using standardized, robust assays. The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes is a gold-standard method for characterizing ligand-gated ion channels like GABA receptors.
Step-by-Step Methodology: TEVC Analysis of ACP Derivatives on Recombinant GABAC Receptors
This protocol is a self-validating system because it includes control applications of the native ligand (GABA) to establish a baseline and ensure the oocyte expression system is functional.
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a mature female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Microinject the oocytes with cRNA encoding the desired GABA receptor subunits (e.g., human ρ1).
-
Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression on the cell membrane.
-
-
Two-Electrode Voltage Clamp Setup:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the oocyte's membrane potential at a holding potential of -70 mV.
-
-
Compound Application and Data Acquisition:
-
Establish a stable baseline recording.
-
Apply a known concentration of GABA (e.g., the EC50 concentration) to elicit a control current response.
-
After a washout period, apply the experimental ACP derivative at various concentrations.
-
Record the inward current elicited by the compound. For antagonists, co-apply with GABA.
-
Perform thorough washouts between applications to allow the receptors to return to their resting state.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration.
-
Normalize the responses to the maximal GABA response.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine potency (EC50) and efficacy (Imax).
-
The workflow for this experiment is illustrated below.
Conclusion and Future Directions
This compound and its analogues are versatile pharmacological agents with a complex, multi-target profile. Their ability to modulate key neurotransmitter systems, including GABAergic and glutamatergic pathways, positions them as promising candidates for the development of novel therapeutics for neurological and psychiatric disorders. The demonstrated antidepressant potential is particularly noteworthy.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is needed to optimize potency and selectivity for specific targets and to enhance blood-brain barrier penetration for CNS-directed therapies.
-
In Vivo Pharmacokinetics: Rigorous experimental determination of the ADME properties is essential to bridge the gap between computational predictions and clinical potential.
-
Mechanism Deconvolution: Further investigation is required to clarify the mechanisms behind the observed anti-inflammatory, antifungal, and anticancer activities.
By leveraging the unique conformational constraints of the cyclopropane ring, researchers can continue to develop highly selective and effective therapeutic agents based on this remarkable scaffold.
References
-
Bonnaud, B., et al. (1985). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry. [Link]
-
Gardner, C. R., et al. (1982). The Activity of Cis and Trans -2- (Aminomethyl) Cyclopropane Carboxylic Acids on GABA - Related Mechanisms in the Central Nervous System of Limulus and Periplanata and of Mammals. Neuropharmacology. [Link]
-
Kostić, M. D., et al. (2023). In silico Drug-Likeness, Pharmacokinetic and other ADME properties of 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid. 2nd International Conference on Chemo and Bioinformatics. [Link]
-
PubMed. (n.d.). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. National Center for Biotechnology Information. [Link]
-
Duke, R. K., et al. (2000). (+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids show opposite pharmacology at recombinant rho(1) and rho(2) GABA(C) receptors. Journal of Neurochemistry. [Link]
-
Layer, R. T., et al. (1995). Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. British Journal of Pharmacology. [Link]
-
Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. [Link]
-
Rathore, V., et al. (2019). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Scientific Reports. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. (n.d.). Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride. [Link]
-
MySkinRecipes. (n.d.). This compound hydrochloride. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride [myskinrecipes.com]
- 4. University of Kragujevac Digital Archive: In silico Drug-Likeness, Pharmacokinetic and other ADME properties of 2- (aminomethyl)cyclopropane-1,1-dicarboxylic acid [scidar.kg.ac.rs]
- 5. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid | C5H9NO2 | CID 1502044 - PubChem [pubchem.ncbi.nlm.nih.gov]
Discovery and history of 1-(aminomethyl)cyclopropanecarboxylic acid
An In-depth Technical Guide to 1-(Aminomethyl)cyclopropanecarboxylic Acid: From Discovery to a Versatile CNS Research Tool
Executive Summary
This compound is a conformationally constrained amino acid analogue that has carved a unique niche in the landscape of neuroscience and medicinal chemistry. Its rigid cyclopropane backbone locks the spatial relationship between the aminomethyl and carboxylic acid groups, providing a valuable tool to probe the topographies of various receptor and transporter binding sites. Initially explored as a restricted analogue of gamma-aminobutyric acid (GABA), its pharmacological profile has expanded to include interactions with glutamate receptors, L-amino acid transporters, and voltage-gated calcium channels. This guide provides a comprehensive overview of its history, from its initial synthesis to its evolution as a multifaceted research tool, detailing its synthetic methodologies, complex pharmacology, and applications in drug development.
The Genesis of a Constrained Analogue: Discovery and Early Exploration
The story of this compound is rooted in the broader effort to design conformationally restricted analogues of neurotransmitters. By limiting the number of accessible conformations of a flexible molecule like GABA, researchers can gain insights into the specific geometry required for receptor binding and activation.
The synthesis of cyclopropane-containing amino acids emerged as a key strategy in this endeavor. Early work in the 1980s focused on creating rigid structures to understand GABAergic mechanisms. For instance, cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acids were synthesized and evaluated as GABA analogues. The trans isomer, in particular, showed activity, suggesting that invertebrate GABA receptors respond to GABA in an extended conformation[1].
However, it was the exploration of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives in the mid-1980s that marked a pivotal moment. A 1987 study published in the Journal of Medicinal Chemistry described the synthesis and evaluation of a series of these compounds as potential antidepressants[2][3]. This research identified several derivatives that were more active than the tricyclic antidepressants imipramine and desipramine in animal models, leading to the selection of midalcipran for further development[2]. This work established the therapeutic potential of the aminomethyl-cyclopropane scaffold and spurred further investigation into its derivatives.
Synthetic Methodologies: Crafting the Cyclopropane Core
The synthesis of this compound and its derivatives is non-trivial, requiring specialized methods to construct the strained three-membered ring. Several distinct strategies have been developed over the years.
Synthesis from Cyclopropanecarboxylic Acid Precursors
One of the most direct conceptual routes involves the functionalization of a pre-existing cyclopropane ring. A common starting material is 1-cyanocyclopropane-1-carboxylic acid.
Experimental Protocol: Hydrogenation of 1-Cyano-1-cyclopropanecarboxylic Acid [4]
-
Charging the Reactor: In a 500 mL Parr hydrogenator bottle, charge 3.0 g (27 mmol) of 1-cyano-1-cyclopropanecarboxylic acid and 1.0 g of platinum(IV) oxide (PtO₂).
-
Solvent Addition: Add 250 mL of glacial acetic acid to the reactor.
-
Hydrogenation: Seal the reactor and hydrogenate the mixture at 60 psi of hydrogen pressure for 4 hours. The PtO₂ is reduced in situ to platinum black, which catalyzes the reduction of the nitrile group to a primary amine.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture to remove the platinum catalyst.
-
Isolation: Remove the volatiles (acetic acid) from the filtrate in vacuo.
-
Purification: Dry the resulting solid in a vacuum oven at 75°C. Triturate the solid with chloroform (CHCl₃), filter, and dry to yield this compound as a white solid.
Causality Behind Experimental Choices:
-
Catalyst: Platinum(IV) oxide is a robust catalyst for nitrile hydrogenation and is relatively safe to handle compared to other catalysts like Raney Nickel.
-
Solvent: Glacial acetic acid serves as a solvent and helps maintain the solubility of the starting material and product. Its acidic nature ensures the newly formed amine is protonated, preventing side reactions.
-
Pressure: 60 psi of hydrogen provides a sufficient driving force for the reduction to proceed at a reasonable rate without requiring excessively high-pressure equipment.
Cyclization Strategies
Alternative approaches build the cyclopropane ring during the synthesis. These methods often offer greater flexibility for introducing substituents.
-
Michael-Induced Ring Closure (MIRC): This method can be used to prepare cyclopropane precursors. For example, the reaction of diethyl bromomalonate with acrylonitrile can form diethyl 2-cyanocyclopropanedicarboxylate, which can then be further elaborated[5].
-
Iodocarbocyclization: A more advanced strategy involves the iodocarbocyclization of an acyclic precursor like dimethyl 2-allylmalonate. This is followed by a sequence of azidation, saponification, and reduction to yield the target aminomethyl dicarboxylic acid derivative[5][6]. This pathway is particularly useful as it avoids potential side reactions like the ring-opening of the cyclopropane core[6].
Below is a generalized workflow illustrating the synthesis from a cyanocyclopropane precursor.
Caption: Generalized workflow for the catalytic hydrogenation of a nitrile precursor.
A Complex Pharmacological Profile
While initial interest was driven by its potential as an antidepressant, subsequent research revealed that this compound interacts with multiple targets in the central nervous system, making it a versatile pharmacological probe.
GABA Analogue and NMDA Receptor Modulation
As a constrained analogue of GABA, it was initially investigated for its effects on the GABAergic system[7]. However, its activity is more nuanced than that of a simple GABA agonist.
The structurally related compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is known to be an exogenous partial agonist at the glycine site of the mammalian NMDA receptor[8][9][10]. This modulation of the NMDA receptor, a key player in synaptic plasticity and excitotoxicity, opened a new avenue of investigation. Studies have shown that these compounds can influence NMDA-stimulated neurotransmitter release, acting as antagonists at the glycine site when glycine concentrations are high[9].
Inhibition of L-amino Acid Transporters and Calcium Channels
More recent studies have highlighted two other significant biological activities. This compound hydrochloride has been shown to be an inhibitor of L-amino acid transporter proteins[11]. These transporters are critical for the cellular uptake of essential amino acids, and their inhibition can have profound effects on cellular metabolism and neurotransmission.
Furthermore, it interacts with the α2δ subunit of voltage-gated calcium channels[11]. This is the same target as the blockbuster drugs gabapentin and pregabalin, which are widely used to treat epilepsy and neuropathic pain. This interaction suggests a potential therapeutic role in conditions characterized by neuronal hyperexcitability.
The multifaceted interactions of this molecule are summarized in the diagram below.
Caption: Key molecular targets and resulting physiological effects.
Structure-Activity Relationships (SAR)
The initial 1987 study on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives provides a foundational lesson in SAR[2]. The relative stereochemistry of the substituents on the cyclopropane ring (cis vs. trans, denoted as Z and E, respectively) was found to be a critical determinant of biological activity. Furthermore, the nature of the aryl substituent and modifications to the carboxylic acid and aminomethyl groups significantly influenced the potency and pharmacological profile of the compounds, particularly their effectiveness in antidepressant screening models[2]. This highlights the importance of the rigid cyclopropane scaffold in presenting the key pharmacophoric elements in a precise spatial orientation for optimal target engagement.
Modern Applications and Future Outlook
Today, this compound serves multiple roles in the scientific community.
-
Research Tool: Its ability to inhibit specific transporters and modulate ion channels makes it a valuable tool for dissecting complex signaling pathways related to amino acid transport and calcium signaling[11].
-
Building Block in Medicinal Chemistry: The unique, rigid structure is an attractive scaffold for medicinal chemists. It is used as a starting material to create novel, constrained molecules with potential therapeutic applications in neurological disorders such as epilepsy, neuropathic pain, and anxiety[7][11].
The discovery that it interacts with the α2δ subunit of calcium channels is particularly promising, suggesting that new analogues could be developed as next-generation gabapentinoids with improved properties. The continued exploration of this simple yet elegant molecule and its derivatives holds significant potential for uncovering new biological mechanisms and developing novel therapeutics for challenging CNS disorders.
References
-
Bonnaud, B., Cousse, H., Mouzin, G., Briley, M., Stenger, A., Fauran, F., & Couzinier, J. P. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 30(2), 318–325. [Link]
- Cayman Chemical. (n.d.). This compound hydrochloride. Retrieved from a chemical supplier website detailing its biological activities.
-
Collins, J. F., & Massey, S. C. (1982). The Activity of Cis and Trans -2- (Aminomethyl) Cyclopropane Carboxylic Acids on GABA - Related Mechanisms in the Central Nervous System of Limulus and Periplanata and of Mammals. Neuropharmacology, 21(2), 197-200. [Link]
-
ACS Publications. (n.d.). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Retrieved from the journal's publication page. [Link]
-
Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from Wikipedia's page on the related compound. [Link]
-
Fletcher, E. J., & Johnston, G. A. (1991). Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. European Journal of Pharmacology, 207(4), 337-43. [Link]
-
Mangelinckx, S., et al. (n.d.). Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11. ResearchGate. [Link]
-
Mangelinckx, S., Backx, S., De Kimpe, N. (2015). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained γ-amino dicarboxylic acid. SCIDAR. [Link]
- Google Patents. (n.d.). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
-
MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from a chemical supplier website. [Link]
- Google Patents. (n.d.). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
Human Metabolome Database. (2012). Showing metabocard for 1-Aminocyclopropanecarboxylic acid (HMDB0036458). [Link]
Sources
- 1. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 139126-45-7|this compound| Ambeed [ambeed.com]
- 5. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 6. researchgate.net [researchgate.net]
- 7. This compound hydrochloride [myskinrecipes.com]
- 8. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Amino-1-cyclopropanecarboxylic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. Buy this compound hydrochloride | 1421601-23-1 [smolecule.com]
1-(Aminomethyl)cyclopropanecarboxylic acid literature review
An In-Depth Technical Guide to 1-(Aminomethyl)cyclopropanecarboxylic Acid: Synthesis, Pharmacology, and Therapeutic Prospects
Executive Summary
This compound (AMCPCA) is a conformationally restricted, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and pharmacology. Its rigid cyclopropane backbone offers a unique structural scaffold that mimics the neurotransmitter γ-aminobutyric acid (GABA), allowing it to serve as a valuable probe for receptor-ligand interactions and as a foundational structure for novel therapeutics. This guide provides a comprehensive technical overview of AMCPCA, detailing its synthesis, physicochemical properties, complex pharmacology, and diverse biological activities. We will explore its primary mechanisms of action, including the modulation of GABAergic systems, inhibition of voltage-gated calcium channels, and interaction with L-amino acid transporters. Furthermore, we will discuss its established and emerging therapeutic potential in neurological disorders, pain management, and beyond, providing field-proven insights for researchers and drug development professionals.
Introduction: The Structural Significance of a Constrained Analog
At its core, this compound is a simple molecule with the chemical formula C₅H₉NO₂.[1][2] However, its scientific importance lies in the three-membered ring that imparts significant conformational rigidity. Unlike the flexible carbon chain of GABA, the cyclopropane scaffold locks the amino and carboxylic acid groups into a more defined spatial arrangement. This structural constraint is a powerful tool in drug design, as it can lead to higher receptor selectivity and improved pharmacological profiles.
The primary biological activities investigated for AMCPCA stem from this structural mimicry and rigidity. It is known to interact with several critical targets in the central nervous system (CNS), most notably:
-
GABA Receptors: Acting as a GABA analog.[3]
-
Voltage-Gated Calcium Channels: Specifically interacting with the α2δ subunit.[1]
-
L-amino Acid Transporters: Exhibiting inhibitory effects.[1]
This guide will deconstruct these interactions, survey the synthetic methodologies used to produce this compound, and evaluate its potential as both a research tool and a precursor to next-generation therapeutics.
Synthesis and Physicochemical Characterization
The synthesis of functionalized cyclopropane rings can be challenging, but several viable routes to AMCPCA have been established. The choice of a specific pathway is often dictated by the desired stereochemistry, scale, and available starting materials.
Synthetic Pathways
The most common approaches begin with a pre-formed cyclopropane ring, which is then functionalized. Key strategies include the direct or indirect introduction of the aminomethyl group onto a cyclopropanecarboxylic acid core.[1]
-
Reductive Amination: This approach may involve a cyclopropanecarboxylic acid derivative that is converted to an aldehyde or ketone, followed by reaction with an amine source (like ammonia) under reducing conditions.
-
Direct Amination: This method involves the reaction of cyclopropanecarboxylic acid with ammonia or a primary amine, often in the presence of a catalyst, to install the aminomethyl group.[1]
-
From γ-chlorobutyronitrile: A classic method for forming the cyclopropane ring itself involves the intramolecular cyclization of γ-chlorobutyronitrile with a strong base like sodium hydroxide, followed by hydrolysis of the resulting nitrile to the carboxylic acid.[4] Subsequent functionalization would be required to yield AMCPCA.
Caption: A simplified workflow for the synthesis of AMCPCA.
Representative Protocol: Synthesis via Hofmann Rearrangement of Cyclopropane-1,1-dicarboxamide
This protocol represents a conceptual, multi-step synthesis that leverages common organic reactions.
-
Esterification: React cyclopropane-1,1-dicarboxylic acid with ethanol in the presence of a catalytic amount of sulfuric acid under reflux to yield diethyl cyclopropane-1,1-dicarboxylate. Rationale: The ester protects the carboxylic acid groups and improves solubility in organic solvents for the subsequent steps.
-
Amidation: Treat the diethyl ester with concentrated aqueous ammonia at room temperature with stirring for 24-48 hours to form cyclopropane-1,1-dicarboxamide. Rationale: This converts the ester groups into the primary amide groups necessary for the Hofmann rearrangement.
-
Hofmann Rearrangement: React one equivalent of the dicarboxamide with bromine and sodium hydroxide in an aqueous solution, carefully controlling the temperature below 10°C. Rationale: This classic rearrangement converts one of the amide groups into a primary amine with the loss of a carbon atom, directly forming the aminomethyl group.
-
Hydrolysis and Isolation: Acidify the reaction mixture with hydrochloric acid to protonate the amino group and hydrolyze the remaining amide to a carboxylic acid. The product, this compound hydrochloride, can then be isolated by crystallization. Rationale: Acidification ensures the formation of the stable hydrochloride salt and facilitates product isolation.
Physicochemical Properties
The compound's dual functional groups—a basic amino group and an acidic carboxyl group—allow it to exist as a zwitterion under physiological pH conditions.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [1][2] |
| Molecular Weight | 115.13 g/mol | [2] |
| IUPAC Name | 1-(aminomethyl)cyclopropane-1-carboxylic acid | [2] |
| CAS Number | 139126-45-7 | [2] |
| pKa (Carboxylic Acid) | ~2.8 ± 0.2 | [1] |
| pKa (Amino Group) | ~9.4 ± 0.3 | [1] |
Pharmacology and Mechanism of Action
AMCPCA's biological effects are multifaceted, arising from its interactions with at least three distinct classes of protein targets.
Interaction with the GABAergic System
The structural similarity of AMCPCA to GABA makes the GABAergic system its most studied target. GABA is the principal inhibitory neurotransmitter in the CNS, and its effects are primarily mediated by ionotropic GABA-A receptors—pentameric ligand-gated chloride channels.[5][6] The binding of GABA to these receptors causes a conformational change that opens the channel, leading to an influx of chloride ions, hyperpolarization of the neuron, and a subsequent inhibitory effect.[6]
As conformationally restricted GABA analogues, the stereoisomers of aminomethyl-cyclopropanecarboxylic acids have been instrumental in probing the specific geometry required for receptor binding. A key study investigated the pharmacological actions of the related cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acids (CAMP and TAMP, respectively).[7] The results demonstrated that the trans isomer (TAMP), which holds the functional groups in a more extended conformation, was significantly more active than the cis isomer (CAMP).[7]
| Compound | Activity on Periplanata Neurones (Relative to GABA) | Displacement of [³H]-muscimol from Rat Brain Membranes (Relative to GABA) |
| GABA | 1 | 1 |
| trans-Isomer (TAMP) | 4.5x less active | 10.8x less active |
| cis-Isomer (CAMP) | 650x less active | Weakly active at 100 µM |
| (Data synthesized from Gardner et al., 1982)[7] |
This suggests that the GABA receptors studied prefer a more extended conformation of their ligand, a shape more closely mimicked by the trans isomer.[7] AMCPCA, with its 1,1-substitution pattern, presents a different but equally constrained geometry for receptor interaction studies.
Caption: Interaction of a GABA analog with the GABA-A receptor.
Modulation of Calcium Channels and L-Amino Acid Transporters
Beyond its effects on GABA receptors, AMCPCA exhibits significant activity at other neuronal targets.
-
Voltage-Gated Calcium Channels (VGCCs): It has been shown to interact with the α2δ subunit of VGCCs.[1] This subunit is crucial for the trafficking and function of the calcium channel pore. Drugs that target this subunit, such as gabapentin and pregabalin, are highly effective in treating neuropathic pain and certain types of epilepsy. The mechanism involves reducing the influx of calcium at presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters. The activity of AMCPCA at this site suggests a similar potential for therapeutic applications in pain and neurology.[1]
-
L-amino Acid Transporters (LATs): AMCPCA also acts as an inhibitor of L-amino acid transporters.[1] These transporters are responsible for moving essential amino acids across cell membranes and play a vital role in cellular metabolism and growth. By inhibiting these transporters, AMCPCA can modulate cellular amino acid levels, an action that could be exploited in cancer research, as some cancer cells overexpress LATs to fuel their rapid proliferation.[1]
Caption: Experimental workflow for electrophysiological analysis.
Therapeutic Potential and Research Applications
The unique pharmacological profile of AMCPCA makes it a molecule of high interest for both therapeutic development and basic scientific research.
-
Neurological and Psychiatric Disorders: As a GABA analog and modulator of VGCCs, AMCPCA serves as a key intermediate in the synthesis of drugs for epilepsy, anxiety, and neuropathic pain.[1][8] Furthermore, the development of derivatives such as Midalcipran, a 1-phenyl-2-(aminomethyl)cyclopropanecarboxylic acid derivative, as an antidepressant highlights the versatility and therapeutic value of the core scaffold.[9]
-
Pain Management: The demonstrated interaction with the α2δ subunit of VGCCs positions AMCPCA and its derivatives as promising candidates for the treatment of chronic and neuropathic pain states.[1]
-
Emerging Research Areas: Preliminary studies have suggested potential anti-inflammatory, antifungal, and anticancer activities for AMCPCA hydrochloride.[1] While the mechanisms underlying these effects are still under investigation, they open new avenues for research and potential applications.
-
A Versatile Research Tool: Due to its specific inhibitory actions, AMCPCA is a valuable tool for studying the physiology of amino acid transport and calcium signaling pathways.[1] Its rigid structure can help researchers decipher the conformational requirements of ligand-receptor binding.
Conclusion and Future Perspectives
This compound stands out as a structurally elegant and pharmacologically significant molecule. Its constrained cyclopropane ring provides a rigid framework that has proven invaluable for probing the active conformations required for binding to GABA receptors and for serving as a scaffold for novel therapeutics targeting a range of CNS disorders. Its dual action on both GABAergic systems and voltage-gated calcium channels presents a compelling profile for the treatment of conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.
Future research should focus on several key areas. The development of stereoselective syntheses will be crucial for isolating and evaluating the activity of individual enantiomers. Further exploration of its inhibitory effects on L-amino acid transporters could lead to novel applications in oncology. Finally, as our understanding of the structural biology of its target proteins improves, there is immense potential for the rational design of next-generation AMCPCA derivatives with enhanced potency, selectivity, and drug-like properties, solidifying the importance of this unique chemical entity in modern drug discovery.
References
-
Bonnaud, B., et al. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 30(2), 318-25. [Link]
-
Csenki, Z., et al. (2021). Synthesis of Racemic 2‐(Aminomethyl)cyclopropane‐1,1‐dicarboxylic Acid as a New Constrained γ‐Amino Dicarboxylic Acid Bypassing Alkyl 3‐Aza‐2‐oxobicyclo[3.1.0]hexane‐1‐carboxylates. ChemistrySelect, 6(32), 8295-8298. [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved January 14, 2026, from [Link]
-
Bonnaud, B., et al. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry. [Link]
-
Gardner, C. R., et al. (1982). The Activity of Cis and Trans -2- (Aminomethyl) Cyclopropane Carboxylic Acids on GABA - Related Mechanisms in the Central Nervous System of Limulus and Periplanata and of Mammals. Neuropharmacology, 21(2), 197-200. [Link]
-
Csenki, Z., et al. (2021). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. SCIDAR. Retrieved January 14, 2026, from [Link]
-
This compound hydrochloride. (n.d.). MySkinRecipes. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). cyclopropanecarboxylic acid. Organic Syntheses. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). GABAA receptor. Wikipedia. Retrieved January 14, 2026, from [Link]
-
Al-Hasani, K., et al. (2023). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 21(1), 1-15. [Link]
Sources
- 1. Buy this compound hydrochloride | 1421601-23-1 [smolecule.com]
- 2. This compound | C5H9NO2 | CID 15033901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride [myskinrecipes.com]
- 9. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Characterization of 1-(aminomethyl)cyclopropanecarboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the in vitro investigation of 1-(aminomethyl)cyclopropanecarboxylic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the core methodologies required to elucidate the pharmacological profile of this compound. Moving beyond a simple recitation of protocols, this guide delves into the scientific rationale behind experimental choices, ensuring a robust and insightful analysis. We will explore its interaction with the GABA-A receptor through radioligand binding assays and electrophysiological studies, and confirm its selectivity by examining its effect on GABA transporters. Each section provides not only the "how" but also the "why," fostering a deeper understanding of the experimental system and the data it generates. The protocols are designed to be self-validating, incorporating appropriate controls and data analysis techniques to ensure scientific integrity.
Introduction: The Rationale for Studying this compound
The quest for novel therapeutics targeting the central nervous system (CNS) often involves the strategic design of molecules that mimic the action of endogenous neurotransmitters but with improved pharmacological properties, such as enhanced specificity, metabolic stability, or the ability to cross the blood-brain barrier. This compound represents a fascinating case study in this endeavor. As a conformationally restricted analog of GABA, its rigid cyclopropane backbone locks the molecule into a specific spatial arrangement, offering a unique tool to probe the conformational requirements of GABA receptors.[1]
Early work by Gardner et al. (1982) established that the trans isomer of this compound is a selective, albeit weaker, agonist at GABA receptors, capable of displacing [3H]-muscimol from rat brain membranes and hyperpolarizing central neurons.[2] This foundational study also suggested a lack of interaction with GABA uptake sites, hinting at a selective mechanism of action.[2] This guide will provide the modern experimental framework to revisit and expand upon these seminal findings, employing contemporary techniques to dissect the compound's activity with greater precision.
Our investigation will focus on three key areas:
-
Receptor Binding Affinity: Quantifying the direct interaction of this compound with the GABA-A receptor.
-
Functional Receptor Modulation: Characterizing the functional consequences of this binding, specifically its effect on ion channel activity.
-
Transporter Specificity: Confirming the compound's selectivity by assessing its impact on GABA reuptake mechanisms.
This multi-faceted approach will provide a comprehensive in vitro pharmacological profile, essential for understanding the therapeutic potential of this and similar GABAergic compounds.
Characterizing Receptor Binding Affinity: Radioligand Binding Assays
The initial step in characterizing a novel compound is to determine its affinity for the target receptor. Radioligand binding assays are a robust and sensitive method for quantifying this interaction. In this section, we will detail a competitive binding assay to determine the affinity of this compound for the GABA-A receptor using [3H]-muscimol, a potent GABA-A agonist.
Scientific Rationale
This assay operates on the principle of competition. A fixed concentration of a radiolabeled ligand ([3H]-muscimol) that is known to bind to the GABA-A receptor is incubated with a preparation of the receptor (e.g., rat brain membranes) in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, its inhibitory constant (Ki), a measure of its binding affinity, can be determined.
Experimental Workflow: Radioligand Binding
Caption: Workflow for the radioligand binding assay.
Detailed Protocol: [3H]-Muscimol Competitive Binding Assay
Materials:
-
Whole rat brains
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]-muscimol (specific activity ~15-30 Ci/mmol)
-
This compound (cis and trans isomers)
-
GABA (for defining non-specific binding)
-
Glass-fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Homogenizer, centrifuges, filtration apparatus, scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize whole rat brains in 10 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step three more times to wash away endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Assay buffer
-
A fixed concentration of [3H]-muscimol (typically 1-2 nM)
-
Varying concentrations of this compound (e.g., from 10⁻⁹ M to 10⁻³ M)
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).
-
-
Add the membrane preparation to initiate the binding reaction (final volume of 500 µL).
-
Incubate the tubes at 4°C for 60 minutes.
-
-
Termination and Counting:
-
Rapidly terminate the assay by vacuum filtration through glass-fiber filters.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis and Expected Results
The data should be analyzed using a non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined.[3][4][5] The specific binding is calculated as the difference between total binding and non-specific binding.
The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation :[6][7]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Table 1: Expected Quantitative Data from Radioligand Binding Assay
| Compound | IC50 (µM) | Ki (µM) |
| trans-1-(aminomethyl)cyclopropanecarboxylic acid | 1-10 | 0.5-5 |
| cis-1-(aminomethyl)cyclopropanecarboxylic acid | >100 | >50 |
| GABA (control) | 0.1-1 | 0.05-0.5 |
Note: The expected values are illustrative and based on the relative potencies reported by Gardner et al. (1982). Actual values will depend on the specific experimental conditions.[2]
Assessing Functional Activity: Whole-Cell Patch-Clamp Electrophysiology
While binding assays confirm a direct interaction, they do not reveal the functional consequence of this binding. Electrophysiology, specifically the whole-cell patch-clamp technique, allows for the direct measurement of ion channel activity in response to a compound, thereby characterizing it as an agonist, antagonist, or modulator.
Scientific Rationale
The GABA-A receptor is a ligand-gated chloride ion channel.[8] Upon activation by an agonist like GABA, the channel opens, allowing chloride ions to flow into the cell, leading to hyperpolarization of the cell membrane and neuronal inhibition.[8] By recording these chloride currents in response to the application of this compound, we can determine if it mimics the action of GABA (agonist), blocks the action of GABA (antagonist), or modifies the response to GABA (modulator).
Experimental Workflow: Electrophysiology
Caption: Workflow for the [3H]-GABA uptake assay.
Detailed Protocol: [3H]-GABA Uptake in Synaptosomes
Materials:
-
Rat cerebral cortex
-
Sucrose Buffer: 0.32 M sucrose with 10 mM HEPES, pH 7.4
-
Krebs-HEPES Buffer: (in mM) 124 NaCl, 5 KCl, 1.2 KH2PO4, 1.3 MgSO4, 2 CaCl2, 10 glucose, 25 HEPES, pH 7.4
-
[3H]-GABA
-
This compound (cis and trans isomers)
-
Tiagabine (a known GAT-1 inhibitor, as a positive control)
-
Synaptosome preparation reagents and equipment as for the binding assay.
Procedure:
-
Synaptosome Preparation:
-
Uptake Assay:
-
Pre-incubate synaptosomes (approximately 50-100 µg of protein) in Krebs-HEPES buffer for 10 minutes at 37°C.
-
Add varying concentrations of this compound or tiagabine and incubate for a further 10 minutes.
-
Initiate the uptake by adding [3H]-GABA (final concentration ~50 nM).
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass-fiber filters and wash with ice-cold buffer.
-
-
Counting and Analysis:
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Calculate the percentage inhibition of GABA uptake compared to the vehicle control.
-
Data Analysis and Expected Results
The data should be expressed as the percentage of [3H]-GABA uptake relative to the control (vehicle-treated) samples. Based on previous findings, this compound is not expected to significantly inhibit GABA uptake. [2] Table 3: Expected Quantitative Data from GABA Uptake Assay
| Compound | % Inhibition of GABA Uptake at 100 µM |
| trans-1-(aminomethyl)cyclopropanecarboxylic acid | < 10% |
| cis-1-(aminomethyl)cyclopropanecarboxylic acid | < 10% |
| Tiagabine (control) | > 90% |
Conclusion and Future Directions
This guide has outlined a rigorous and logical workflow for the comprehensive in vitro characterization of this compound. By systematically evaluating its binding affinity, functional activity at the GABA-A receptor, and its lack of effect on GABA transporters, researchers can build a detailed pharmacological profile.
The foundational work on this compound suggests a selective, albeit modest, agonist activity for the trans isomer at GABA-A receptors. The methodologies described herein will not only allow for the confirmation of these findings with modern precision but also open up new avenues of investigation. Future studies could explore:
-
GABA-A Receptor Subtype Selectivity: Utilizing a panel of HEK293 cell lines, each expressing a different combination of GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α5β3γ2), to determine if the compound exhibits any subtype selectivity. [10]This is crucial for predicting the in vivo effects and potential side-effect profile.
-
Allosteric Modulation: Investigating whether the compound can act as a positive or negative allosteric modulator in the presence of low concentrations of GABA.
-
Structural Analogs: Synthesizing and testing derivatives of this compound to explore the structure-activity relationship and potentially identify more potent and selective compounds.
By following the principles of scientific integrity and logical experimental design outlined in this guide, researchers will be well-equipped to contribute to the understanding of conformationally restricted GABA analogs and their potential as novel CNS therapeutics.
References
-
Gardner, C. R., Roberts, C. J., Walker, R. J., Chidley, L., & Clements-Jewery, S. (1982). The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals. Neuropharmacology, 21(2), 197–200. [Link]
-
Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved from [Link]
-
Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. (1990). Journal of Neurochemistry, 55(2), 681-688. [Link]
-
How to determine an IC50. (n.d.). GraphPad. Retrieved from [Link]
-
Ki to IC50 Converter. (n.d.). Enzyme Inhibition Calculator. Retrieved from [Link]
-
Determination of IC50 values using GraphPad Prism. (n.d.). SlideShare. Retrieved from [Link]
-
IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. (2024, September 19). YouTube. Retrieved from [Link]
-
Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. (2015). Future Medicinal Chemistry, 7(12), 1619-1639. [Link]
-
Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. (2015). Journal of Pharmacological and Toxicological Methods, 75, 56-63. [Link]
-
Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience. Retrieved from [Link]
-
γ-Aminobutyric Acid Type A (GABAA) Receptor Subunits Play a Direct Structural Role in Synaptic Contact Formation via Their N-terminal Extracellular Domains. (2015). Journal of Biological Chemistry, 290(10), 6134-6148. [Link]
-
Patch-Clamp Recordings. (n.d.). Bio-protocol. Retrieved from [Link]
-
Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. (1987). Proceedings of the National Academy of Sciences, 84(24), 9336-9340. [Link]
-
Ki values derived from IC50 curves shown in Figure 6. (n.d.). ResearchGate. Retrieved from [Link]
-
HEK293-GABAAR cells expressing functional α1β2γ2-GABAARs are innervated... (n.d.). ResearchGate. Retrieved from [Link]
-
Reduced surface expression of mutant GABAA Rs in HEK293 cells. (n.d.). ResearchGate. Retrieved from [Link]
-
GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands. (1997). Annals of Medicine, 29(4), 275-282. [Link]
-
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (1987). Journal of Medicinal Chemistry, 30(8), 1335-1342. [Link]
-
GABAA receptor subtypes in the brain: a paradigm for CNS drug discovery? (2002). Trends in Pharmacological Sciences, 23(11), 509-513. [Link]
-
The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones. (1978). Experientia, 34(12), 1630-1631. [Link]
-
Time course of [³H]GABA uptake by synaptosomes in control (1) and in... (n.d.). ResearchGate. Retrieved from [Link]
-
GABA A/Bz receptor subtypes as targets for selective drugs. (2007). Current Medicinal Chemistry, 14(25), 2696-2705. [Link]
-
Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Electrophysiological studies of the GABAA receptor ligand, 4-PIOL, on cultured hippocampal neurones. (1993). British Journal of Pharmacology, 108(4), 905-911. [Link]
-
Electrophysiology of ionotropic GABA receptors. (2021). Cellular and Molecular Life Sciences, 78(13), 5341-5370. [Link]
-
Electrophysiology of ionotropic GABA receptors. (2021). Cellular and Molecular Life Sciences, 78(13), 5341-5370. [Link]
-
GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS). (2000). Neurochemistry International, 37(2-3), 233-240. [Link]
-
Establishing a linearly responding [³H]GABA uptake assay in an... (n.d.). ResearchGate. Retrieved from [Link]
-
Structural basis for selective inhibition of human GABA transporter GAT3. (2025, March 28). bioRxiv. [Link]
-
Structure, Function, and Modulation of GABAA Receptors. (2012). The Journal of Biological Chemistry, 287(48), 40224-40231. [Link]
-
GABAA receptors: structure, function, pharmacology, and related disorders. (2022). Journal of Genetic Engineering and Biotechnology, 20(1), 1-15. [Link]
-
GABAA Receptor: Positive and Negative Allosteric Modulators. (2018). Advances in Pharmacology, 81, 97-124. [Link]
-
GABA Receptor Physiology and Pharmacology. (n.d.). In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]
Sources
- 1. graphpad.com [graphpad.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. youtube.com [youtube.com]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 7. punnettsquare.org [punnettsquare.org]
- 8. scispace.com [scispace.com]
- 9. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.tocris.com [resources.tocris.com]
Methodological & Application
Introduction: The Unique Profile of a Constrained Amino Acid Analog
An In-Depth Guide to the Experimental Use of 1-(Aminomethyl)cyclopropanecarboxylic Acid
This compound is a non-proteinogenic, conformationally restricted amino acid analog. Its rigid cyclopropane backbone locks the relative positions of the carboxylic acid and aminomethyl groups, a structural feature that imparts unique biological activities. This rigidity makes it a valuable tool in drug discovery and neuroscience research. Unlike its isomer, 1-aminocyclopropanecarboxylic acid (ACC), which is a well-known precursor to the plant hormone ethylene, this compound and its derivatives have garnered attention for their interactions with mammalian central nervous system targets.[1][2]
Notably, this compound and its derivatives have been investigated for their potential as antidepressants, with some showing more activity than conventional drugs like imipramine in animal models.[3] The core of its biological activity lies in its ability to modulate key neural signaling components, including L-amino acid transporters and the α2δ subunit of voltage-gated calcium channels.[4] This guide provides a comprehensive overview of the essential experimental protocols for the synthesis, purification, and characterization of this compound, tailored for researchers in chemical synthesis and drug development.
Synthesis Protocol: A Multi-Step Pathway
The synthesis of this compound can be achieved through various routes. One robust method involves a sequential iodocarbocyclization, azidation, saponification, and reduction pathway starting from dimethyl 2-allylmalonate.[5][6] This approach is advantageous as it avoids potential side reactions like the opening of the cyclopropane ring.[5]
Overall Synthesis Workflow
The process transforms a readily available starting material into the target molecule through a series of controlled chemical reactions, each requiring careful purification and characterization.
Caption: Overall workflow from synthesis to final analysis.
Step-by-Step Synthesis Methodology
PART A: Iodocarbocyclization of Dimethyl 2-allylmalonate
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve dimethyl 2-allylmalonate in a suitable aprotic solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-iodosuccinimide (NIS) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude iodocyclized intermediate.
PART B: Azidation and Saponification
-
Azide Displacement: Dissolve the crude intermediate from Part A in dimethylformamide (DMF). Add sodium azide (NaN₃) and heat the mixture (e.g., to 80 °C). Causality: This step replaces the iodine atom with an azide group via an Sₙ2 reaction, which will later be reduced to the amine.
-
Saponification: After the azidation is complete (monitored by TLC or LC-MS), add an aqueous solution of a strong base like sodium hydroxide (NaOH) directly to the reaction mixture. Heat to induce hydrolysis of the methyl esters to carboxylate salts.[5]
-
Isolation: Cool the mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2. This protonates the carboxylates, making the dicarboxylic acid product precipitate or become extractable into an organic solvent like ethyl acetate.[7]
PART C: Reduction of the Azide
-
Reaction Setup: Dissolve the azido-dicarboxylic acid from Part B in a suitable solvent like methanol or ethanol.
-
Catalytic Hydrogenation: Transfer the solution to a hydrogenation vessel. Add a catalyst, such as Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (H₂). Rationale: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines.
-
Completion and Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Final Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification Protocol: Recrystallization
Purification is critical to remove unreacted starting materials, intermediates, and reaction byproducts. Recrystallization is an effective method for purifying the final solid product.
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when heated. A common choice for amino acids is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol.[8]
-
Dissolution: Add the minimum amount of the hot solvent system to the crude product until it fully dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Analytical Characterization Protocols
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For this compound, both ¹H and ¹³C NMR are essential.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for amino acids as it can exchange with the labile -NH₂ and -COOH protons.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values.
| ¹H NMR Spectroscopy Data | ||
| Assignment | Typical Chemical Shift (ppm) | Notes |
| Cyclopropane Protons (-CH₂-CH₂-) | 0.5 - 1.5 | Complex multiplets due to geminal and cis/trans coupling. |
| Aminomethyl Protons (-CH₂-NH₂) | ~3.0 - 3.5 | Typically a singlet or a multiplet depending on adjacent protons and solvent. |
| Carboxylic Acid Proton (-COOH) | 10.0 - 12.0 | Broad singlet; may not be visible in D₂O due to H-D exchange.[9] |
| ¹³C NMR Spectroscopy Data | ||
| Assignment | Typical Chemical Shift (ppm) | Notes |
| Cyclopropane Carbons (-C H₂-C H₂-) | 15 - 25 | Upfield chemical shifts are characteristic of cyclopropane rings. |
| Quaternary Cyclopropane Carbon | 30 - 40 | The carbon atom bonded to both the -COOH and -CH₂NH₂ groups. |
| Aminomethyl Carbon (-C H₂-NH₂) | ~45 | |
| Carboxyl Carbon (-C OOH) | 170 - 180 | Deshielded due to the electronegative oxygen atoms.[9] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique.[10]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Method: Use an electrospray ionization (ESI) source in positive ion mode.
-
Analysis: Look for the protonated molecular ion [M+H]⁺. For C₅H₉NO₂, the expected monoisotopic mass is 115.06 Da.[11] The observed m/z for [M+H]⁺ should be approximately 116.07.
-
Tandem MS (MS/MS): To confirm the structure, select the parent ion (m/z 116.07) and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.[10][12]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound. Since the target molecule lacks a strong UV chromophore, derivatization or alternative detection methods are often required.
Protocol: HPLC with Pre-column Derivatization [13]
-
Derivatization Agent: Prepare a solution of o-phthaldialdehyde (OPA) with a thiol (e.g., 2-mercaptoethanol) in a borate buffer. Rationale: OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative, enabling sensitive detection.
-
Sample Derivatization: Mix a small volume of the sample solution with the OPA reagent and allow it to react for 1-2 minutes at room temperature before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent like methanol or acetonitrile.
-
Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~455 nm).
-
-
Purity Assessment: Analyze the resulting chromatogram. A pure sample should exhibit a single major peak. Purity can be calculated based on the relative peak area.
Biological Applications & Mechanism of Action
This compound is primarily explored for its neurological effects. Its rigid structure allows it to selectively interact with specific biological targets.
-
NMDA Receptor Modulation: It acts as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor complex.[14] This modulation can influence synaptic plasticity and neuronal excitability, which is relevant for conditions like depression and anxiety.[14]
-
Transporter Inhibition: The compound has been shown to inhibit L-amino acid transporters, which are crucial for the cellular uptake of amino acids and can affect neurotransmitter balance.[4]
-
Calcium Channel Interaction: Research suggests it can interact with the α2δ subunit of voltage-gated calcium channels, a target for drugs used to treat neuropathic pain and epilepsy.[4]
Sources
- 1. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound hydrochloride | 1421601-23-1 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C5H9NO2 | CID 15033901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Application of 1-(Aminomethyl)cyclopropanecarboxylic Acid Derivatives: A Guide for Researchers
Introduction: The Significance of Constrained Amino Acids in Research
In the landscape of modern medicinal chemistry and drug development, the conformational restriction of bioactive molecules is a cornerstone strategy for enhancing potency, selectivity, and metabolic stability. 1-(Aminomethyl)cyclopropanecarboxylic acid and its derivatives represent a fascinating class of constrained amino acids that have garnered significant attention from the scientific community. The inherent rigidity of the cyclopropane ring imparts a unique three-dimensional structure that can mimic or stabilize specific peptide conformations, making these compounds valuable tools for probing biological systems and designing novel therapeutics.
This guide provides a comprehensive overview of the synthesis of this compound derivatives, with a particular focus on practical, field-proven protocols. We will delve into the causality behind experimental choices, offering insights that extend beyond mere procedural steps. Furthermore, we will explore the diverse applications of these compounds, highlighting their roles as modulators of key neurological pathways.
Synthetic Methodologies: A Comparative Overview
The synthesis of this compound derivatives can be approached through several strategic routes. The choice of a particular method often depends on the desired stereochemistry, the nature of substituents, and the scalability of the reaction. Below, we compare some of the most prominent synthetic strategies.
| Synthetic Strategy | Starting Materials | Key Reactions | Advantages | Disadvantages |
| From Bicyclic Lactones | Phenylacetonitrile, Epichlorohydrin | Cyclization, Amidation, Ring Opening | Well-established for the synthesis of milnacipran.[1] | Multi-step process, may require harsh reagents. |
| From Dehydroamino Acids | Dehydroamino acids, Diazo compounds | 1,3-Dipolar Cycloaddition, Nitrogen Extrusion | Diastereoselective, good for creating diverse derivatives. | Use of potentially explosive diazo compounds. |
| From Cyclopropanone Surrogates | 1-Sulfonylcyclopropanols, Phosphorus ylides | Olefination, Aza-Michael Addition | Rapid access to enantioenriched β-amino acid derivatives.[2] | Limited to specific substitution patterns. |
| Reductive Amination | Aldehyde precursors | Oxidation, Reductive Amination | Can reduce the number of steps and by-products.[3] | Optimization of pH and reaction conditions is critical. |
Visualizing a Key Synthetic Workflow: Synthesis of Milnacipran
The synthesis of (1S,2R)-milnacipran, a widely used serotonin-norepinephrine reuptake inhibitor, provides an excellent case study for the practical application of these synthetic strategies. The following diagram illustrates a common multi-step synthesis starting from phenylacetonitrile and (R)-epichlorohydrin.
Caption: A representative synthetic workflow for (1S,2R)-milnacipran.
Detailed Experimental Protocol: Synthesis of (1S,2R)-Milnacipran Hydrochloride
This protocol is a composite of established methods and is intended for researchers with a strong background in synthetic organic chemistry.[1][4]
Materials and Equipment:
-
Phenylacetonitrile
-
(R)-Epichlorohydrin
-
Sodium amide (or other strong base)
-
Toluene
-
Diethylamine
-
Aluminum chloride
-
Thionyl chloride
-
Potassium phthalimide
-
Ethanolamine (or hydrazine)
-
Hydrochloric acid
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Apparatus for filtration (e.g., Buchner funnel)
-
pH meter or pH paper
Procedure:
Step 1: Synthesis of (Z)-2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane (Lactone)
-
Suspend sodium amide in toluene in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0-5 °C.
-
Slowly add a solution of phenylacetonitrile in toluene to the cooled suspension with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at 10 °C for at least one hour.
-
Add a solution of (R)-epichlorohydrin in toluene while maintaining the temperature at 10 °C.
-
Stir the reaction for at least two hours after the addition is complete.
-
Quench the reaction by carefully pouring the mixture into an aqueous solution.
-
Perform a basic workup, followed by acidification to precipitate the lactone.
-
Isolate the lactone by filtration and wash with water and toluene.
Step 2: Synthesis of the Amide-alcohol
-
Suspend aluminum chloride in toluene in a separate flask.
-
Slowly add diethylamine to the suspension while maintaining the temperature between 15-30 °C.
-
Add the previously synthesized lactone to this mixture.
-
Stir the reaction until completion (monitor by TLC).
-
Work up the reaction to isolate the amide-alcohol.
Step 3: Synthesis of the Chlorinated Amide
-
Dissolve the amide-alcohol in a suitable solvent such as toluene.
-
Add thionyl chloride and heat the mixture to facilitate the chlorination reaction.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the chlorinated amide.
Step 4: Synthesis of (1S,2R)-Milnacipran (via Gabriel Synthesis)
-
Dissolve the chlorinated amide in toluene.
-
Add potassium phthalimide to the solution and heat the mixture to 85 °C for several hours.
-
Cool the reaction mixture and wash with water.
-
To the toluene solution containing the phthalimido-amide, add ethanolamine and heat to approximately 82.5 °C for two hours to cleave the phthalimide group.
-
After cooling, wash the reaction mixture with a saline solution.
Step 5: Formation of the Hydrochloride Salt
-
To the final toluene solution containing the free base of milnacipran, add a solution of hydrochloric acid in isopropanol until the pH is between 3 and 4.
-
The hydrochloride salt will precipitate. Cool the mixture to enhance precipitation.
-
Filter the solid, wash with a suitable solvent like isopropyl acetate, and dry under vacuum to obtain (1S,2R)-milnacipran hydrochloride.
Applications in Research: Modulating Neurological Pathways
This compound derivatives are valuable tools for investigating and modulating various neurological pathways. Their constrained conformation allows for specific interactions with receptors and transporters, leading to a range of pharmacological effects.
Serotonin-Norepinephrine Reuptake Inhibition
Milnacipran is a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of depression and fibromyalgia.[5][6] By blocking the reuptake of these neurotransmitters in the synaptic cleft, milnacipran enhances their availability, leading to its therapeutic effects.
GABA Receptor Modulation
Certain derivatives of this compound have been investigated as analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[7] These conformationally restricted analogues can provide insights into the specific conformations of GABA that are recognized by its receptors. For example, the trans isomer of 2-(aminomethyl)cyclopropanecarboxylic acid has been shown to be more active than the cis isomer at certain GABA receptors, suggesting that an extended conformation of GABA is preferred for binding.[7]
NMDA Receptor Antagonism
Derivatives of (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide, including milnacipran, have been identified as a novel class of N-methyl-D-aspartate (NMDA) receptor antagonists.[8] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal damage. Antagonists of this receptor have therapeutic potential in a variety of neurological disorders.
The following diagram illustrates the potential sites of action for this compound derivatives within a glutamatergic synapse.
Caption: Potential mechanism of NMDA receptor antagonism.
Conclusion
The synthesis of this compound derivatives offers a rich field of exploration for medicinal chemists and drug development professionals. The unique conformational constraints imposed by the cyclopropane ring provide a powerful tool for designing molecules with enhanced biological activity and specificity. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and utilize these valuable compounds in their quest for novel therapeutics.
References
-
Reddy Desireddy, N., Glory, A., et al. (2017). An Efficient Synthesis of Milnacipran Hydrochloride via Reductive Amination of Aldehyde. Journal of Chemistry, 2017, 1-6. [Link]
-
Gardner, C. R., et al. (1982). The activity of cis- and trans-2-(aminomethyl)cyclopropane carboxylic acids on GABA-related mechanisms in the central nervous system of Limulus and Periplanata and of mammals. Neuropharmacology, 21(2), 197-200. [Link]
-
Bonnaud, B., et al. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 30(2), 318-325. [Link]
- Moret, C., et al. (2010). Method for synthesis of (1s, 2r)-milnacipran.
-
Shuto, S., et al. (1995). (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 5(24), 2963-2966. [Link]
-
Gagnon, D., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 24(16), 3045-3049. [Link]
-
Shuto, S., et al. (1996). (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists. Journal of Medicinal Chemistry, 39(24), 4844-4852. [Link]
-
Papakostas, G. I., et al. (2006). A meta-analysis of clinical trials comparing milnacipran, a serotonin--norepinephrine reuptake inhibitor, with a selective serotonin reuptake inhibitor for the treatment of major depressive disorder. European Neuropsychopharmacology, 16(6), 444-450. [Link]
-
Häuser, W., et al. (2011). Comparative efficacy and harms of duloxetine, milnacipran, and pregabalin in fibromyalgia syndrome. Database of Abstracts of Reviews of Effects (DARE). [Link]
Sources
- 1. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] An Efficient Synthesis of Milnacipran Hydrochloride via Reductive Amination of Aldehyde | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Milnacipran versus other antidepressive agents for depression | Cochrane [cochrane.org]
- 6. Comparative efficacy and harms of duloxetine, milnacipran, and pregabalin in fibromyalgia syndrome - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(Aminomethyl)cyclopropanecarboxylic Acid in Neuroscience Research
Introduction: Defining the Target and Its Role in Modulating Neuronal Inhibition
In the landscape of neuroscience research, the quest for molecular tools that can dissect the complex interplay of excitatory and inhibitory signaling is paramount. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are critical targets for therapeutic development in conditions like epilepsy, anxiety, and sleep disorders.[1][2] The inherent conformational flexibility of the GABA molecule allows it to adopt various shapes to bind to different receptor subtypes.[3] To probe the specific conformations required for receptor activation, researchers employ conformationally restricted analogues of GABA, where the molecule's backbone is locked into a more rigid structure.
This guide focuses on 1-(aminomethyl)cyclopropanecarboxylic acid , a conformationally restricted GABA analogue. The cyclopropane ring forces the carbon backbone into a fixed arrangement, providing a valuable tool to study the topographical requirements of GABA receptor binding sites.[3] It is crucial to distinguish this compound from its isomer, 1-aminocyclopropanecarboxylic acid (ACPC), which is a well-characterized partial agonist at the glycine site of the NMDA receptor.[4] The compound discussed herein has the aminomethyl group and the carboxylic acid group attached to the same carbon of the cyclopropane ring, creating a structural mimic of GABA.
Pharmacological studies have primarily focused on the cis and trans isomers of the closely related 2-(aminomethyl)cyclopropanecarboxylic acid . For the purpose of this guide, we will extrapolate from the principles and findings of these analogues, which serve as the best available models in peer-reviewed literature for understanding the application of aminomethyl-cyclopropane-carboxylic acids in GABAergic neuroscience. These studies indicate that such compounds act as direct agonists at GABA-A receptors, albeit with lower potency than GABA itself.[5] The trans isomer, in particular, demonstrates a higher affinity for the GABA-A receptor compared to the cis isomer, suggesting that an extended conformation is preferred by the receptor's binding pocket.[5]
This document provides an in-depth exploration of the compound's mechanism of action, detailed protocols for its application in key neuroscience assays, and a framework for interpreting the resulting data.
Mechanism of Action: A Conformationally Restricted GABA Agonist
The primary mechanism of this compound is its action as an agonist at the GABA-A receptor. The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding to an agonist like GABA, opens to allow the influx of chloride ions (Cl⁻).[1][2] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
The cyclopropane ring in this compound restricts the rotational freedom of the molecule's backbone. This structural constraint is the key to its utility. By studying isomers (e.g., cis and trans), researchers can deduce the optimal spatial arrangement of the amino and carboxyl groups for effective binding and activation of the GABA receptor.
Early research on the cis and trans isomers of 2-(aminomethyl)cyclopropanecarboxylic acid (referred to as CAMP and TAMP, respectively) provided the foundational insights. In radioligand binding assays, the trans isomer was found to be significantly more potent at displacing the high-affinity GABA-A agonist [³H]-muscimol from rat brain membranes than the cis isomer, though both were less potent than GABA.[5] This demonstrates a clear stereoselectivity at the receptor, favoring the extended conformation mimicked by the trans isomer.
GABA-A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for a GABA-A receptor upon agonist binding.
Caption: Agonist binding to the GABA-A receptor opens the chloride channel, leading to hyperpolarization and neuronal inhibition.
Quantitative Pharmacological Data
The following table summarizes the comparative activity of cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acid (CAMP and TAMP) from foundational studies. This data is instructive for designing experiments with the 1-substituted analogue.
| Compound | Assay | Preparation | Relative Potency/Activity | Reference |
| GABA | [³H]-muscimol displacement | Rat brain membranes | Benchmark (1x) | [5] |
| Trans-isomer (TAMP) | [³H]-muscimol displacement | Rat brain membranes | ~10.8 times less active than GABA | [5] |
| Cis-isomer (CAMP) | [³H]-muscimol displacement | Rat brain membranes | Weakly active at 100 µM | [5] |
| Trans-isomer (TAMP) | Neuronal Hyperpolarization | Periplanata central neurones | ~4.5 times less active than GABA | [5] |
| Cis-isomer (CAMP) | Neuronal Hyperpolarization | Periplanata central neurones | ~650 times less active than GABA | [5] |
Experimental Protocols and Applications
The utility of this compound lies in its ability to selectively probe GABAergic systems. Below are detailed protocols for its characterization and use in common neuroscience research workflows.
Protocol 1: Radioligand Binding Competition Assay for GABA-A Receptors
This protocol determines the affinity (Ki) of the test compound for the GABA-A receptor agonist binding site by measuring its ability to compete with a known radiolabeled agonist, [³H]-muscimol.
Objective: To quantify the binding affinity of this compound at the GABA-A receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-muscimol (specific activity ~15-30 Ci/mmol)
-
Non-specific control: Unlabeled GABA (10 mM)
-
Tissue Source: Whole rat brain (minus cerebellum) or specific brain regions (e.g., cortex, hippocampus)
-
Buffers:
-
Homogenization Buffer: 0.32 M Sucrose, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
-
Equipment: Tissue homogenizer, refrigerated high-speed centrifuge, 96-well plates, liquid scintillation counter, scintillation vials, and cocktail.
Step-by-Step Methodology:
-
Membrane Preparation: a. Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Collect the supernatant and centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction. d. To remove endogenous GABA, resuspend the pellet in ice-cold deionized water and centrifuge again at 100,000 x g for 30 minutes. Repeat this wash step two more times using Assay Buffer.[6] e. Resuspend the final pellet in a known volume of Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA or Bradford assay). The final concentration should be adjusted to ~0.5 mg/mL.[7]
-
Binding Assay Setup (in 96-well plate): a. Total Binding: Add 100 µL of membrane preparation, 50 µL of Assay Buffer, and 50 µL of [³H]-muscimol (final concentration ~2-5 nM). b. Non-specific Binding: Add 100 µL of membrane preparation, 50 µL of unlabeled GABA (to achieve a final concentration of 1-10 mM), and 50 µL of [³H]-muscimol.[6] c. Competition Binding: Add 100 µL of membrane preparation, 50 µL of the test compound (at various concentrations, e.g., 10⁻¹⁰ M to 10⁻³ M), and 50 µL of [³H]-muscimol.
-
Incubation: a. Incubate the plate at 4°C for 45-60 minutes to reach equilibrium.[6]
-
Termination and Harvesting: a. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding. b. Quickly wash the filters three times with 3-5 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. b. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: a. Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a one-site competition curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). d. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for determining compound affinity at the GABA-A receptor via a competitive radioligand binding assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol directly measures the functional effect of the test compound on GABA-A receptor-mediated currents in cultured neurons or HEK293 cells expressing specific GABA-A receptor subunits.
Objective: To characterize the agonist properties (efficacy and potency) of this compound.
Materials:
-
Cell Culture: Primary hippocampal or cortical neurons, or a stable cell line (e.g., HEK293) expressing recombinant GABA-A receptors (e.g., α1β2γ2).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP; pH 7.2. (CsCl is used to block K⁺ currents).
-
-
Test Compound Stock Solution: this compound dissolved in the appropriate vehicle (e.g., external solution).
-
Positive Control: GABA.
-
Antagonist Control: Bicuculline or Gabazine (SR-95531).
-
Equipment: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, perfusion system.
Step-by-Step Methodology:
-
Preparation: a. Culture neurons or HEK cells on glass coverslips. Use for experiments 7-14 days after plating for neurons or 24-48 hours for cell lines. b. Prepare all solutions and ensure the perfusion system is clean and functional. c. Pull glass micropipettes to a resistance of 3-6 MΩ when filled with internal solution.
-
Establishing a Whole-Cell Recording: a. Place a coverslip in the recording chamber on the microscope and perfuse with external solution. b. Under visual guidance, approach a healthy-looking cell with the micropipette. c. Apply slight positive pressure to the pipette. Once touching the cell, release the pressure to form a high-resistance (>1 GΩ) seal (a "gigaseal"). d. Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration. e. Clamp the membrane potential at -60 mV.
-
Experimental Procedure: a. Allow the cell to stabilize for 3-5 minutes. b. Baseline: Obtain a stable baseline recording of membrane current. c. GABA Application: Apply a known concentration of GABA (e.g., the EC₅₀, typically 1-10 µM) for a short duration (2-5 seconds) to elicit a control inward current (due to Cl⁻ influx). d. Washout: Wash the cell with external solution until the current returns to baseline. e. Test Compound Application: Apply the test compound at various concentrations in increasing order, with washout periods in between. Record the peak current elicited at each concentration. f. Antagonist Confirmation: To confirm the current is mediated by GABA-A receptors, co-apply the test compound with a known antagonist like bicuculline (10-20 µM) and observe the blockade of the current.
-
Data Analysis: a. Measure the peak amplitude of the inward current for each concentration of the test compound. b. Normalize the responses to the maximal response elicited by a saturating concentration of GABA. c. Plot the normalized current amplitude against the log concentration of the test compound. d. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the maximal response relative to GABA (efficacy).
Workflow for Electrophysiological Characterization
Caption: Sequential workflow for determining the functional potency and efficacy of a test compound using whole-cell patch-clamp.
Application 3: In Vivo Behavioral Assessment (Elevated Plus Maze)
Given that GABA-A receptor agonists often exhibit anxiolytic properties, the elevated plus maze (EPM) is a standard assay to assess the behavioral effects of this compound in rodents.
Objective: To evaluate the anxiolytic-like effects of the test compound.
Principle: The EPM relies on the innate conflict in rodents between the desire to explore a novel environment and the fear of open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms of the maze.
Step-by-Step Methodology:
-
Animals and Acclimation: a. Use adult male rats or mice. House them in a controlled environment (12:12 light/dark cycle, stable temperature and humidity) for at least one week before testing. b. Handle the animals for several days prior to the experiment to reduce handling stress.
-
Drug Administration: a. Dissolve the test compound in a suitable vehicle (e.g., saline). b. Administer the compound via the desired route (e.g., intraperitoneal, i.p.) at various doses. Include a vehicle-only control group and a positive control group (e.g., diazepam, 1-2 mg/kg). c. Allow for a pre-treatment period (e.g., 30 minutes for i.p. injection) before placing the animal in the maze.
-
Testing Procedure: a. Place the animal in the center of the plus maze, facing one of the open arms. b. Allow the animal to explore the maze freely for a 5-minute session. c. Record the session using a video camera mounted above the maze.
-
Behavioral Scoring: a. Use automated tracking software or a trained observer to score the following parameters:
- Time spent in the open arms.
- Time spent in the closed arms.
- Number of entries into the open arms.
- Number of entries into the closed arms. b. An entry is typically defined as all four paws entering an arm. c. Total number of arm entries can be used as a measure of general locomotor activity.
-
Data Analysis: a. Calculate the percentage of time spent in the open arms: (Time in Open / (Time in Open + Time in Closed)) * 100. b. Calculate the percentage of open arm entries: (Open Entries / (Open Entries + Closed Entries)) * 100. c. Compare the data between dose groups and control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). d. A significant increase in the percentage of time spent or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.
Conclusion and Future Directions
This compound and its isomers are valuable chemical probes for investigating the structural requirements of GABA receptor function. As conformationally restricted GABA analogues, they allow for a precise dissection of the stereospecificity of the GABA-A binding site. The protocols detailed in this guide provide a robust framework for characterizing the binding affinity, functional efficacy, and behavioral impact of this compound. By combining radioligand binding, electrophysiology, and in vivo assays, researchers can build a comprehensive pharmacological profile. Future studies could leverage this compound to explore the function of specific GABA-A receptor subunit compositions, its potential effects on GABA-B or GABA-C receptors, and its utility in animal models of neurological and psychiatric disorders where GABAergic dysfunction is implicated.
References
-
Enna, S.J. & Möhler, H. (2007). Characterization of GABA Receptors. In Basic Neurochemistry (Seventh Edition). Available at: [Link]
-
Bonnaud, B., Cousse, H., Mouzin, G., Briley, M., Stenger, A., Fauran, F., & Couzinier, J. P. (1985). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 28(9), 1246–1252. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Peterson, S. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). Available at: [Link]
-
Gardner, C. R., Roberts, C. J., Walker, R. J., Chidley, L., & Clements-Jewery, S. (1982). The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA--related mechanisms in the central nervous system of Limulus and Periplanata and of mammals. Neuropharmacology, 21(2), 197–200. Available at: [Link]
-
Li, G., Chiara, D. C., Sawyer, G. W., Husain, S. S., Olsen, R. W., & Cohen, J. B. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. Available at: [Link]
-
Smolarz, M., Kordecka, J., & Błasiak, E. (2009). Effects of GABAB receptor ligands in rodent tests of anxiety-like behavior. Pharmacological Reports, 61(6), 1121–1127. Available at: [Link]
-
Lloyd, K. G., Zivkovic, B., Scatton, B., & Bartholini, G. (1989). Activity of several GABAergic agents on the behavioral “despair” test in rats. Psychiatry and Psychobiology, 4(3), 167-173. Available at: [Link]
-
Borsini, F., Evangelista, S., & Meli, A. (1986). Effect of GABAergic drugs in the behavioral 'despair' test in rats. European Journal of Pharmacology, 121(2), 265–268. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound hydrochloride. Available at: [Link]
- Krogsgaard-Larsen, P., Johnston, G. A., Lodge, D., & Curtis, D. R. (1977). A new class of GABA agonist.
-
Sallard, E., Biet, M., Bampoulaki, K., & Djemai, B. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341–5370. Available at: [Link]
-
Griebel, G., Perrault, G., Tan, S., Schoemaker, H., & Sanger, D. J. (2001). Changes in social, sexual, and hedonic behaviors in rats in response to stress and restoration by a negative allosteric modulator of α5-subunit containing GABAA receptor. Psychopharmacology, 158(1), 28–36. Available at: [Link]
-
Lapiz, M. D. S., & Morilak, D. A. (2006). Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats. CNS Spectrums, 11(9), 677–688. Available at: [Link]
-
Beart, P. M., Johnston, G. A., & Uhr, M. L. (1972). Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. Brain Research, 45(1), 163–168. Available at: [Link]
-
Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology. Available at: [Link]
-
Bonnaud, B., Cousse, H., Mouzin, G., Briley, M., Stenger, A., Fauran, F., & Couzinier, J. P. (1985). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 28(9), 1246–1252. Available at: [Link]
-
Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223–241. Available at: [Link]
-
Sallard, E., Biet, M., Bampoulaki, K., & Djemai, B. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341–5370. Available at: [Link]
-
Chebib, M., & Johnston, G. A. R. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Neurochemical Research, 34(10), 1698–1703. Available at: [Link]
-
Wikipedia. (n.d.). GABA analogue. Available at: [Link]
-
Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Available at: [Link]
-
Masiulis, S., Desai, R., Uchański, T., Serna, M., Laverty, D., Karia, D., ... & Aricescu, A. R. (2019). GABAA receptor signalling mechanisms revealed by structural pharmacology. Nature, 565(7740), 454–459. Available at: [Link]
-
Sigel, E., & Steinmann, M. E. (2012). International Union of Basic and Clinical Pharmacology. CVI: GABAA Receptor Subtype- and Function-selective Ligands: Key Issues in Translation to Humans. Pharmacological Reviews, 64(4), 918–934. Available at: [Link]
-
Zhang, D., Pan, X., Bao, L., & Wu, C. (2020). GABAA receptors: structure, function, pharmacology, and related disorders. Frontiers in Molecular Neuroscience, 13, 147. Available at: [Link]
-
Mihic, S. J., & Harris, R. A. (1997). GABA and the GABAA Receptor. Alcohol Health and Research World, 21(2), 127–131. Available at: [Link]
Sources
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(aminomethyl)cyclopropanecarboxylic Acid in Drug Discovery: A Technical Guide
Introduction: The Significance of Conformational Constraint in Drug Design
In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Unnatural amino acids have emerged as invaluable tools in this endeavor, offering novel chemical space and structural diversity.[1] Among these, conformationally restricted amino acids, which limit the molecule's flexibility, have gained prominence.[2] By reducing the entropic penalty upon binding to a biological target, these rigid structures can lead to improved affinity and efficacy. The cyclopropane ring, a small and strained carbocycle, is an effective motif for inducing conformational rigidity.[3] This application note focuses on 1-(aminomethyl)cyclopropanecarboxylic acid, a fascinating and versatile building block that leverages the principles of conformational constraint for therapeutic innovation. While its structural resemblance to the neurotransmitter γ-aminobutyric acid (GABA) has prompted investigations into its effects on the GABAergic system, compelling evidence points towards its significant role as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. This guide will provide a comprehensive overview of its synthesis, biological activity, and potential applications, complete with detailed protocols for researchers in the field.
Part 1: The Strategic Advantage of the Cyclopropane Scaffold
The incorporation of a cyclopropane ring into a molecule imparts several desirable properties for drug design:
-
Reduced Conformational Flexibility: The rigid three-membered ring locks the relative orientation of the amino and carboxylic acid functional groups, pre-organizing the molecule for interaction with its biological target.[3] This can lead to a more favorable binding entropy.
-
Metabolic Stability: The cyclopropane moiety is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[4]
-
Novel Chemical Space: Cyclopropane-containing molecules occupy a unique region of chemical space, potentially enabling the targeting of sites that are inaccessible to more flexible molecules.
-
Peptidomimetic Potential: As a dipeptide mimic, the cyclopropane scaffold can be incorporated into peptides to stabilize specific secondary structures, such as β-turns, which are often involved in protein-protein interactions.[2][5]
Part 2: Synthesis and Characterization of this compound
The synthesis of cyclopropane-containing amino acids can be challenging due to the strain of the three-membered ring. Several synthetic strategies have been developed, often involving cyclopropanation of a suitable precursor or the functionalization of a pre-existing cyclopropane ring.[6][7]
Protocol 1: Synthesis of this compound
This protocol is a composite of established methods for the synthesis of cyclopropane amino acids, adapted for the specific target molecule.
Step 1: Synthesis of Diethyl 1-cyanocyclopropane-1,1-dicarboxylate
-
To a stirred solution of diethyl malonate (1 equivalent) and acrylonitrile (1.1 equivalents) in tetrahydrofuran (THF), add potassium carbonate (1.5 equivalents).
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield diethyl 1-cyanocyclopropane-1,1-dicarboxylate.
Step 2: Reduction of the Nitrile and Hydrolysis of the Esters
-
Dissolve the diethyl 1-cyanocyclopropane-1,1-dicarboxylate (1 equivalent) in ethanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of Raney nickel.
-
Pressurize the vessel with hydrogen gas (50-100 atm) and heat to 80-100 °C.
-
Maintain the reaction under these conditions for 12-24 hours, monitoring the uptake of hydrogen.
-
After the reaction is complete, cool the vessel, carefully release the pressure, and filter the mixture to remove the catalyst.
-
To the ethanolic solution of the resulting amine, add an excess of aqueous sodium hydroxide (3-4 equivalents).
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the ester groups.
-
Cool the reaction mixture and acidify to pH 3-4 with concentrated hydrochloric acid.
-
A precipitate of this compound hydrochloride will form.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
For further purification, the hydrochloride salt can be recrystallized from an ethanol/water mixture.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, typically in the upfield region (around 0.5-1.5 ppm), and a signal for the aminomethyl protons.[8]
-
¹³C NMR: The carbon NMR spectrum will show signals for the cyclopropyl carbons and the carbonyl carbon of the carboxylic acid.[9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the amine (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and the cyclopropane ring (C-H stretching).
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.[10]
Table 1: Expected Spectroscopic Data for a Related Compound, 1-Aminocyclopropane-1-carboxylic Acid
| Technique | Expected Peaks |
| ¹H NMR | Signals for the cyclopropyl protons (CH₂) and the amino and carboxyl protons. |
| ¹³C NMR | Signals for the cyclopropyl carbons and the carboxyl carbon. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of the compound. |
Note: The data in this table is for the isomeric 1-aminocyclopropane-1-carboxylic acid and serves as a reference.[9]
Part 3: Biological Activity and Applications in Drug Discovery
While initially investigated as a GABA analogue due to its structural features, research has revealed that the primary target of this class of conformationally restricted amino acids is the NMDA receptor.
Interaction with the NMDA Receptor
A closely related analogue, 1-aminocyclopropane-1-carboxylic acid (ACPC), has been shown to be a potent and selective ligand for the glycine modulatory site on the NMDA receptor complex, with an IC50 value of 38 nM.[11] It acts as a partial agonist at this site. Furthermore, studies have indicated that ACPC can concurrently act as a glycine-site agonist and a glutamate-site antagonist at NMDA receptors.[12] This dual activity is of significant interest in the development of therapeutics for neurological disorders where modulation of NMDA receptor activity is desired, such as in neuroprotection after ischemic events.[12]
Diagram 1: Proposed Mechanism of Action at the NMDA Receptor
Caption: Modulation of the NMDA receptor by a 1-aminocyclopropanecarboxylic acid analogue.
Evaluation as a GABA Analogue
While the primary activity appears to be at the NMDA receptor, it is still valuable to assess the activity of this compound at GABA receptors to build a complete pharmacological profile.
Protocol 2: GABA-A Receptor Binding Assay
This protocol is adapted from established methods for assessing binding to the GABA-A receptor.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]-Muscimol (radioligand)
-
Non-specific binding control (e.g., high concentration of unlabeled GABA)
-
Test compound: this compound
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with binding buffer through repeated resuspension and centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane preparation.
-
Add increasing concentrations of the test compound.
-
Add a constant concentration of [³H]-Muscimol.
-
For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate the tubes at 4°C for a defined period (e.g., 30-60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Diagram 2: Workflow for GABA-A Receptor Binding Assay
Caption: Workflow for determining the binding affinity to the GABA-A receptor.
Applications in Neuroscience Drug Discovery
The unique pharmacological profile of this compound and its derivatives makes them attractive candidates for the development of drugs targeting a range of neurological and psychiatric disorders.
-
Neuroprotection: By modulating NMDA receptor activity, these compounds could offer a therapeutic strategy for conditions characterized by excitotoxicity, such as stroke and traumatic brain injury.
-
Antidepressants: A derivative, midalcipran, which is a 1-phenyl-2-(aminomethyl)cyclopropanecarboxamide, has been evaluated as a potential antidepressant, highlighting the therapeutic potential of this scaffold in mood disorders.[13]
-
Anxiolytics: Given the role of both the glutamatergic and GABAergic systems in anxiety, compounds that modulate these pathways are of interest for the development of novel anxiolytics.
Protocol 3: In Vivo Evaluation using the Elevated Plus Maze
The elevated plus maze is a widely used behavioral model to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Place a rodent (mouse or rat) at the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms versus the enclosed arms, and the number of entries into each arm.
-
Administer the test compound at various doses prior to the test.
-
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
Conclusion and Future Directions
This compound represents a valuable and versatile building block in drug discovery. Its conformationally constrained nature offers significant advantages in the design of potent, selective, and metabolically stable drug candidates. While its structural similarity to GABA is noteworthy, the current body of evidence strongly suggests that its primary pharmacological activity is the modulation of the NMDA receptor. This opens up exciting avenues for the development of novel therapeutics for a range of central nervous system disorders. Further research should focus on elucidating the structure-activity relationships of its derivatives, exploring its potential at other neurological targets, and fully characterizing its in vivo efficacy and safety profile. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising class of molecules.
References
-
Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry. [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]
-
1-Aminocyclopropane-1-carboxylic acid. PubChem. [Link]
- Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
-
Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Ras Farnesyltransferase Inhibitors. The Journal of Organic Chemistry. [Link]
-
1-Aminocyclopropane carboxylic acid: a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Journal of Neurochemistry. [Link]
-
Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. MDPI. [Link]
-
Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Request PDF. [Link]
-
Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. SCIDAR. [Link]
-
1-Aminocyclopropanecarboxylic acid, TMS derivative. NIST WebBook. [Link]
-
Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research. [Link]
- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
1-Aminocyclopropane-1-carboxylic acid. Wikipedia. [Link]
-
Putative partial agonist 1-aminocyclopropanecarboxylic acid acts concurrently as a glycine-site agonist and a glutamate-site antagonist at N-methyl-D-aspartate receptors. Molecular Pharmacology. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
GABAA receptors: structure, function, pharmacology, and related disorders. PMC. [Link]
-
The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. [Link]
-
Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Chromatography A. [Link]
-
Peptidomimetics as next – generation therapeutic applications. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Defining Affinity with the GABAA Receptor. PMC. [Link]
-
Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors. Journal of Medicinal Chemistry. [Link]
-
The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI. [Link]
-
1-Aminocyclopropanecarboxylic acid (HMDB0036458). Human Metabolome Database. [Link]
-
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry. [Link]
-
Direct Interaction Between GABA-A and GABA-B Receptors. Grantome. [Link]
Sources
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs | MDPI [mdpi.com]
- 3. Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Aminocyclopropane carboxylic acid: a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Putative partial agonist 1-aminocyclopropanecarboxylic acid acts concurrently as a glycine-site agonist and a glutamate-site antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-(Aminomethyl)cyclopropanecarboxylic Acid as a Novel Investigational Tool for GABA Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Exploring the Potential of a Conformationally Restricted GABA Analog
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] The intricate functioning of GABA is mediated through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[2][3] The development of selective ligands for these receptors has been instrumental in dissecting their physiological roles and has led to the discovery of therapeutic agents for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[4]
Conformationally restricted analogs of GABA are invaluable tools in neuropharmacology as they can provide insights into the specific conformations that GABA adopts when binding to its different receptor subtypes. This application note introduces 1-(Aminomethyl)cyclopropanecarboxylic acid (A-CPA), a structurally unique GABA analog, as a potential investigational tool for the study of GABA receptors. While not as extensively characterized as other GABAergic compounds, its rigid cyclopropane backbone offers a unique steric hindrance that can probe the topographies of GABA receptor binding pockets.
The rationale for investigating A-CPA stems from studies on its structural isomers, cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acids.[5] These studies have demonstrated that the trans isomer, in particular, can interact with GABA receptors, albeit with lower potency than GABA itself, suggesting that the cyclopropane moiety is tolerated by the receptor.[5] This provides a compelling basis for the systematic characterization of A-CPA to determine its affinity, selectivity, and functional activity at GABAA and GABAB receptors. This document provides a comprehensive guide for researchers interested in exploring the potential of A-CPA as a novel probe in GABAergic research, offering detailed protocols for its characterization.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental settings. Below is a summary of the key properties of A-CPA.
| Property | Value | Source |
| Molecular Formula | C5H9NO2 | [6] |
| Molecular Weight | 115.13 g/mol | [6][7] |
| CAS Number | 139126-45-7 | [6] |
| Appearance | White to off-white crystalline powder | [8] |
| Solubility | Soluble in water | [8] |
| Storage | Store at room temperature under inert gas | [9] |
Synthesis: Several synthetic routes for 1-aminocyclopropane-1-carboxylic acid and its derivatives have been reported in the literature. These methods often involve the cyclopropanation of glycine equivalents or the functionalization of cyclopropane precursors.[10][11][12][13] For research purposes, A-CPA hydrochloride is commercially available from various chemical suppliers.[8][9]
Hypothesized Mechanism of Action at GABAergic Synapses
The primary hypothesis is that A-CPA, as a GABA analog, will interact with GABAA and/or GABAB receptors. The nature of this interaction, whether it is agonistic, antagonistic, or modulatory, requires experimental determination. The rigid structure of A-CPA may confer selectivity for specific receptor subtypes.
Figure 1. Hypothesized Interaction of A-CPA with the GABAergic Synapse. This diagram illustrates the synthesis, release, and receptor binding of GABA. A-CPA is proposed to interact with GABAA and/or GABAB receptors, with its precise effects requiring experimental validation.
Protocols for the Characterization of this compound
The following protocols are designed to systematically evaluate the pharmacological profile of A-CPA at GABA receptors. These are intended as templates and may require optimization based on the specific experimental setup and available resources.
Protocol 1: Radioligand Binding Assay for GABAA and GABAB Receptor Affinity
This protocol aims to determine the binding affinity (Ki) of A-CPA for GABAA and GABAB receptors through competitive displacement of a known radioligand.
Figure 2. Workflow for Radioligand Binding Assay. This diagram outlines the key steps in determining the binding affinity of A-CPA to GABA receptors.
A. Membrane Preparation
-
Homogenize dissected brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
B. Binding Assay
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]muscimol for GABAA receptors or [3H]CGP54626 for GABAB receptors), and a range of concentrations of A-CPA.
-
For total binding, omit A-CPA. For non-specific binding, include a high concentration of a known unlabeled ligand (e.g., GABA).
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
C. Filtration and Quantification
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
D. Data Analysis
-
Calculate the specific binding at each concentration of A-CPA by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the A-CPA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Electrophysiology using Patch-Clamp Technique
This protocol is designed to assess the functional activity of A-CPA at GABAA receptors expressed in a heterologous system (e.g., HEK293 cells).
Figure 3. Workflow for Patch-Clamp Electrophysiology. This diagram details the process of characterizing the functional effects of A-CPA on GABAA receptors.
A. Cell Culture and Transfection
-
Culture HEK293 cells in appropriate media and conditions.
-
Transfect the cells with plasmids encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent.
-
Allow 24-48 hours for receptor expression before conducting experiments.
B. Electrophysiological Recording
-
Prepare intracellular and extracellular solutions with appropriate ionic compositions to isolate GABAA receptor-mediated chloride currents.
-
Using a micromanipulator, approach a transfected cell with a glass micropipette filled with intracellular solution.
-
Establish a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Clamp the cell at a holding potential of -60 mV.
C. Drug Application and Data Acquisition
-
Establish a baseline recording in the presence of extracellular solution.
-
Apply a known concentration of GABA to elicit a control inward current.
-
After washout, apply varying concentrations of A-CPA alone to test for agonist activity.
-
To test for antagonist or modulatory effects, co-apply A-CPA with a fixed concentration of GABA.
-
Record the changes in membrane current using an appropriate amplifier and data acquisition software.
D. Data Analysis
-
Measure the peak amplitude of the currents elicited by each drug application.
-
Normalize the responses to the control GABA response.
-
Construct dose-response curves for A-CPA's agonist, antagonist, or modulatory effects.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values.
Protocol 3: In Vivo Behavioral Assay - The Elevated Plus Maze
This protocol aims to evaluate the potential anxiolytic or anxiogenic effects of A-CPA in rodents, a behavioral paradigm sensitive to GABAergic modulation.
Figure 4. Workflow for the Elevated Plus Maze Behavioral Assay. This diagram shows the steps for assessing the in vivo effects of A-CPA on anxiety-like behavior.
A. Animals and Housing
-
Use adult male mice or rats, housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Allow animals to acclimatize to the housing facility for at least one week before the experiment.
B. Drug Administration
-
On the day of the experiment, administer A-CPA (dissolved in a suitable vehicle, e.g., saline) via intraperitoneal (i.p.) or oral (p.o.) route at a range of doses.
-
Include a vehicle control group and a positive control group (e.g., diazepam, a known anxiolytic).
-
Allow for a predetermined pretreatment time (e.g., 30 minutes for i.p. injection) before testing.
C. Experimental Procedure
-
Place each animal individually in the center of the elevated plus maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
Clean the maze thoroughly between each animal to eliminate olfactory cues.
D. Data Analysis
-
Use a video-tracking software to score the following parameters:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open arms and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. An increase in open arm exploration is indicative of an anxiolytic-like effect.
Data Interpretation and Troubleshooting
-
Radioligand Binding: A low Ki value for A-CPA would suggest high affinity for the respective GABA receptor subtype. If A-CPA displaces radioligand from both GABAA and GABAB receptors, its selectivity can be determined by comparing the Ki values. Troubleshooting may involve optimizing incubation times, temperatures, and buffer compositions.
-
Electrophysiology: If A-CPA elicits a current on its own, it is an agonist. If it reduces the GABA-elicited current, it is a competitive or non-competitive antagonist. If it enhances the GABA-elicited current, it is a positive allosteric modulator. A lack of response could indicate no activity at the tested receptor subtype or issues with drug concentration or cell viability.
-
Behavioral Studies: An increase in open arm time and entries in the elevated plus maze, without a significant change in total locomotor activity, would suggest an anxiolytic-like effect. Conversely, a decrease would suggest an anxiogenic-like effect. It is crucial to test a range of doses to identify a therapeutic window and to rule out sedative effects at higher doses.
Conclusion
This compound represents an under-investigated molecule with the potential to be a valuable tool for probing the structure and function of GABA receptors. Its conformationally restricted nature may provide a unique pharmacological profile. The protocols outlined in this application note provide a roadmap for the systematic characterization of A-CPA, which could ultimately contribute to a deeper understanding of the GABAergic system and aid in the development of novel therapeutics.
References
-
The Activity of Cis and Trans -2- (Aminomethyl) Cyclopropane Carboxylic Acids on GABA - Related Mechanisms in the Central Nervous System of Limulus and Periplanata and of Mammals. Neuropharmacology. [Link]
-
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry. [Link]
-
This compound | C5H9NO2 | CID 15033901. PubChem. [Link]
-
(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid. PubChem. [Link]
-
Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Request PDF. ResearchGate. [Link]
- EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.
- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
- US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
-
This compound hydrochloride. MySkinRecipes. [Link]
-
GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Translational Medicine. [Link]
-
GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
GABA A/Bz receptor subtypes as targets for selective drugs. Current Medicinal Chemistry. [Link]
-
GABA Receptor - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
Sources
- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABA A/Bz receptor subtypes as targets for selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C5H9NO2 | CID 15033901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid | C5H9NO2 | CID 1502044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy this compound hydrochloride | 1421601-23-1 [smolecule.com]
- 9. This compound hydrochloride [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
- 11. EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 12. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 13. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
Analytical methods for 1-(aminomethyl)cyclopropanecarboxylic acid detection
An Application Guide to the Quantitative Analysis of 1-(aminomethyl)cyclopropanecarboxylic Acid
Abstract
This comprehensive application note provides detailed methodologies for the accurate and reliable detection of this compound, a non-proteinogenic cyclic amino acid of increasing interest in pharmaceutical development.[1] Given its structural properties—specifically the lack of a strong native chromophore and low volatility—its quantification presents unique analytical challenges. This guide, designed for researchers, analytical scientists, and drug development professionals, details robust protocols for High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is presented with an emphasis on the underlying scientific principles, experimental causality, and the necessary steps for method validation, ensuring the generation of trustworthy and reproducible data in accordance with regulatory expectations.[2][3]
Introduction: The Analytical Challenge
This compound and its derivatives are emerging as significant scaffolds in medicinal chemistry, with some demonstrating potential as antidepressant agents.[1] As with any active pharmaceutical ingredient (API) or intermediate, the development of robust, validated analytical methods is a critical step in the drug development pipeline.[3] These methods are essential for purity assessment, stability testing, pharmacokinetic studies, and quality control.
The primary analytical hurdles for this molecule are its zwitterionic nature, high polarity, and the absence of a UV-absorbing chromophore, which preclude direct analysis by common techniques like reversed-phase HPLC with UV detection. Therefore, analytical strategies must incorporate derivatization or employ highly sensitive and specific detectors like mass spectrometers. This guide provides a selection of validated approaches to overcome these challenges.
The Foundation: Analytical Method Validation
Before implementing any analytical protocol for GMP-regulated environments, the method must be validated to prove it is fit for its intended purpose.[4] Validation demonstrates that the method yields precise, accurate, and reproducible results.[2][5] The key validation parameters, as outlined by the International Council for Harmonisation (ICH), are integral to establishing a self-validating and trustworthy analytical system.[3][4]
Key Validation Characteristics:
-
Accuracy: Closeness of test results to the true value.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Caption: A typical workflow for analytical method development and validation.
Chromatographic Methodologies
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Principle: This is a highly sensitive and specific method for compounds with primary or secondary amine groups. Since this compound is not naturally fluorescent, a pre-column derivatization step is required. Reagents like o-phthaldialdehyde (OPA) react rapidly with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives, which can be detected at picomolar levels.[6]
Caption: Workflow for HPLC-FLD analysis with pre-column derivatization.
Protocol 1: HPLC-FLD using OPA Derivatization
-
1. Reagents & Materials:
-
This compound reference standard
-
o-Phthaldialdehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA) or N-acetyl-L-cysteine (NAC)
-
Boric Acid Buffer (0.4 M, pH 9.5)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, 18 MΩ·cm)
-
0.22 µm Syringe Filters
-
-
2. Instrument & Conditions:
-
HPLC System: Quaternary pump, autosampler, column thermostat, fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM Sodium Phosphate Buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Fluorescence Detector: Excitation: 340 nm, Emission: 455 nm.
-
-
3. Procedure:
-
OPA Reagent Preparation: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of 0.4 M boric acid buffer (pH 9.5) and 100 µL of 3-MPA. Mix well. This reagent is light-sensitive and should be prepared fresh daily.
-
Standard Preparation: Prepare a stock solution of the reference standard (1 mg/mL) in water. Create a series of calibration standards (e.g., 0.1 µg/mL to 10 µg/mL) by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve in a suitable diluent (e.g., water) to achieve a concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter.
-
Derivatization: In an autosampler vial, mix 50 µL of the standard or sample solution with 200 µL of the OPA reagent. Allow the reaction to proceed for exactly 2 minutes at room temperature before injection.
-
Injection: Inject 20 µL of the derivatized solution onto the HPLC system.
-
-
4. Data Analysis:
-
Identify the peak corresponding to the derivatized analyte based on the retention time of the reference standard.
-
Generate a linear regression calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the analyte in the sample using the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is the benchmark for sensitivity and selectivity. It does not require derivatization, as the mass spectrometer can detect the native molecule. The analyte is separated chromatographically, ionized (typically via Electrospray Ionization - ESI), and then detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. This approach is ideal for complex matrices like plasma or tissue extracts. An isotopically labeled internal standard (e.g., [2H4]ACC) can be used to achieve the highest accuracy and precision.[7]
Caption: Workflow for quantitative analysis by LC-MS/MS.
Protocol 2: LC-MS/MS using ESI+
-
1. Reagents & Materials:
-
Reference standard and isotopically-labeled internal standard (IS).
-
Acetonitrile (LC-MS Grade).
-
Water (LC-MS Grade).
-
Formic Acid (LC-MS Grade).
-
Methanol (for protein precipitation, if required).
-
-
2. Instrument & Conditions:
-
LC-MS/MS System: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) or an ion-pairing reversed-phase method.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient (HILIC): 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS Source: ESI in Positive Ion Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Analyte Transition (Predicted): Precursor [M+H]+ m/z 116.1 -> Product m/z (e.g., loss of HCOOH or NH3). Note: Exact transitions must be determined by infusing a standard solution.
-
IS Transition: Determined similarly.
-
-
-
3. Procedure:
-
Standard/Sample Preparation: Prepare calibration standards in a relevant matrix (e.g., drug-free plasma). To 100 µL of each standard or sample, add 10 µL of the internal standard solution.
-
Protein Precipitation (for biological samples): Add 300 µL of cold methanol, vortex for 1 minute, and centrifuge at >10,000 x g for 10 minutes.
-
Extraction: Transfer the supernatant to a clean vial or 96-well plate. Evaporate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase (95% ACN/5% Water with 0.1% FA).
-
Injection: Inject 5 µL onto the LC-MS/MS system.
-
-
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard MRM transitions.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against concentration.
-
Determine the concentration of the analyte in unknown samples from the curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: For GC analysis, the non-volatile amino acid must be chemically modified into a volatile and thermally stable derivative. A common approach is silylation, where active hydrogens on the amine and carboxylic acid groups are replaced with trimethylsilyl (TMS) groups. The resulting derivative is amenable to separation by GC and detection by MS. This method is robust but requires a completely anhydrous environment for the derivatization step.
Protocol 3: GC-MS with Silylation
-
1. Reagents & Materials:
-
Reference standard.
-
Pyridine (anhydrous).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Ethyl Acetate (anhydrous).
-
-
2. Instrument & Conditions:
-
GC-MS System: Gas chromatograph coupled to a mass selective detector.
-
Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film).[9]
-
Carrier Gas: Helium at 1.2 mL/min.
-
Injector Temp: 250 °C.
-
Oven Program: 70 °C for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Source: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 50-500 amu.
-
-
3. Procedure:
-
Sample Preparation: Prepare a dried extract of the sample or a known amount of standard in a reaction vial. Ensure all moisture is removed.
-
Derivatization: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried sample.
-
Reaction: Tightly cap the vial and heat at 70 °C for 60 minutes.
-
Injection: Cool the vial to room temperature. Inject 1 µL of the derivatized solution into the GC-MS.
-
-
4. Data Analysis:
-
Identify the peak for the di-TMS derivative of the analyte based on its retention time and mass spectrum.
-
Quantification can be performed using an external or internal standard method by monitoring characteristic ions in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Method Comparison and Selection
Choosing the appropriate analytical method depends on the specific requirements of the assay, including sensitivity, sample matrix, available equipment, and throughput needs.
| Parameter | HPLC-FLD (OPA) | LC-MS/MS | GC-MS (Silylation) |
| Principle | Fluorescence of derivative | Molecular mass & fragmentation | Mass spectrum of volatile derivative |
| Sensitivity | High (low pmol)[6] | Very High (low fmol to pmol)[8][10] | High (pmol) |
| Specificity | Good | Excellent | Very Good |
| Derivatization | Required (Pre-column) | Not required | Required |
| Matrix Effects | Moderate | Can be significant (ion suppression) | Low to moderate |
| Throughput | Moderate | High (with UPLC) | Low to moderate |
| Best For | Routine QC, purity testing | Bioanalysis, trace-level impurity profiling | Metabolomics, confirmation |
| Key Advantage | Widely available equipment | Highest sensitivity & specificity | Robust, extensive libraries |
| Key Limitation | Derivatization can be variable | High equipment cost, matrix effects | Sample must be dried, derivatization |
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- Jadhav, S. B., et al. (n.d.). Analytical method validation: A brief review.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Lizada, M. C. C., & Yang, S. F. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry, 167(1), 31-36.
- Harrity, T., & O'Connell, P. J. (2003). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Phytochemical Analysis, 14(6), 347-351.
- Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Chromatography A, 896(1-2), 335-341.
- Human Metabolome Database. (n.d.). 1-Aminocyclopropanecarboxylic acid GC-MS (2 TMS) (HMDB0036458).
- ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry.
- Bonnaud, A., et al. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 30(2), 318-325.
Sources
- 1. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. upm-inc.com [upm-inc.com]
- 3. emerypharma.com [emerypharma.com]
- 4. fda.gov [fda.gov]
- 5. wjarr.com [wjarr.com]
- 6. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: GC-MS Spectrum - 1-Aminocyclopropanecarboxylic acid GC-MS (2 TMS) (HMDB0036458) [hmdb.ca]
- 10. The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(aminomethyl)cyclopropanecarboxylic Acid
An In-Depth Technical Guide
Abstract and Introduction
1-(aminomethyl)cyclopropanecarboxylic acid is a non-proteinogenic amino acid characterized by a unique cyclopropyl ring structure. Its structural motifs are of significant interest in medicinal chemistry and drug development for their role as constrained analogues of natural amino acids, potentially offering enhanced metabolic stability or receptor-binding affinity. Accurate and sensitive quantification of this compound is critical for pharmacokinetic studies, formulation analysis, and quality control.
The primary analytical challenge in the HPLC analysis of this compound lies in its molecular structure. Like most amino acids, it lacks a strong native chromophore, rendering it nearly transparent to standard UV-Vis detection at concentrations relevant to biomedical and pharmaceutical research.[1] This necessitates a chemical modification step—derivatization—to attach a chromophoric or fluorophoric tag to the molecule, thereby enabling highly sensitive detection.
This application note provides a comprehensive guide to the analysis of this compound using pre-column derivatization followed by reversed-phase HPLC. We will explore two robust derivatization strategies and provide detailed, field-proven protocols for analysis with both fluorescence and mass spectrometry detection.
The Imperative of Derivatization: A Mechanistic Overview
The core of this analytical challenge is the primary amine group on the aminomethyl moiety. This functional group is the target for derivatization. An ideal derivatization reaction should be rapid, quantitative, and produce a single, stable product with strong signal-generating properties.
Strategy 1: o-Phthaldialdehyde (OPA) Derivatization for Fluorescence Detection
OPA is a classic and highly effective derivatizing agent for primary amines.[2] The reaction, conducted at a basic pH (typically pH 8-10.5) in the presence of a thiol-containing compound like 3-mercaptopropionic acid (MPA), proceeds within minutes at room temperature.[2][3] The thiol is essential for the formation of a stable and highly fluorescent isoindole derivative, which can be detected with exceptional sensitivity by a fluorescence detector (FLD).[2] This method is valued for its speed, simplicity, and low background interference, as the reagents themselves are not fluorescent.[4]
Strategy 2: 9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization
FMOC-Cl is another widely used reagent that reacts with both primary and secondary amines under mild aqueous conditions to form stable, UV-active, and fluorescent derivatives.[5] The reaction involves the nucleophilic attack of the amine on the chloroformate, resulting in a stable carbamate linkage.[6] FMOC derivatives are highly hydrophobic and can be easily separated using reversed-phase HPLC.[7] This method is known for its robustness and the stability of the resulting derivatives, which can last for over 48 hours, permitting automated analysis of numerous samples.[7]
Visualized Workflow: The Analytical Process
The overall analytical process follows a logical sequence from sample preparation to data acquisition. This workflow ensures reproducibility and accuracy.
Caption: Overall analytical workflow from sample preparation to data analysis.
Protocol 1: Analysis via OPA Derivatization and Fluorescence Detection
This protocol is optimized for high sensitivity and throughput, making it ideal for quantifying low levels of the analyte in various matrices. The method achieves a sensitivity of approximately 1 picomole.[4]
Reagent and Sample Preparation
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of ultrapure water. Adjust the pH to 10.2 using a 10 M sodium hydroxide solution.
-
OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid (MPA). This reagent is stable for approximately one week when stored refrigerated and protected from light.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ultrapure water.
-
Working Standards: Prepare a series of dilutions from the stock solution using ultrapure water to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Automated Derivatization and Injection Program
Modern autosamplers can automate the derivatization process, significantly improving reproducibility.[1] The following is a typical program:
-
Draw 5 µL of the sample or standard.
-
Draw 45 µL of the OPA Reagent.
-
Mix the contents in the needle or a mixing vial (5 cycles).
-
Wait for 1 minute to ensure complete reaction.
-
Inject 10 µL of the final mixture onto the HPLC column.
Caption: OPA derivatization reaction workflow.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 Series or equivalent |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Sodium Phosphate, 10 mM Sodium Borate, pH 8.2 |
| Mobile Phase B | Acetonitrile:Methanol:Water (45:45:10, v/v/v) |
| Gradient | 0-2 min, 2% B; 2-12 min, 2-57% B; 12-13 min, 57-100% B; 13-15 min, 100% B; 15-16 min, 100-2% B |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Fluorescence Det. | Excitation: 338 nm, Emission: 450 nm |
Protocol 2: Analysis via LC-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest level of selectivity and sensitivity, or for analysis in complex biological matrices, LC-MS/MS is the preferred method. This technique can often be performed without derivatization, simplifying sample preparation. The detection limits can reach as low as 0.8 to 20 picomoles.[8][9]
Sample Preparation and Chromatography
Sample preparation for LC-MS/MS is typically simpler, involving dissolution and filtration. For complex matrices like plasma or tissue extracts, a protein precipitation or solid-phase extraction (SPE) step may be required.
Ion-pair reversed-phase chromatography can be employed to improve the retention of the polar analyte on the column.[8]
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC, Sciex ExionLC, or equivalent |
| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for analyte retention and separation from matrix components |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Parent Ion (Q1) | [M+H]⁺ = 130.1 m/z (for C₆H₁₁NO₂) |
| Product Ion (Q3) | Specific fragment ion to be determined experimentally (e.g., loss of H₂O+CO, or other characteristic fragments) |
| Collision Energy | To be optimized for the specific parent-product transition |
| Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
Causality Note: The MRM transition from the protonated parent molecule to a specific product ion provides exceptional selectivity.[8] This allows the instrument to filter out chemical noise from the sample matrix, ensuring that the detected signal is specific to the analyte of interest, a principle that underpins the trustworthiness of LC-MS/MS assays.
Method Performance and Validation
A fully validated method ensures trustworthy and reliable results. Key parameters to assess include:
-
Linearity: The method should demonstrate a linear response across a defined concentration range, typically with a correlation coefficient (r²) > 0.995.
-
Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be established. For OPA-FLD, LODs are often in the low picomole range.[4] For LC-MS/MS, LODs can be in the high femtomole to low picomole range.[9]
-
Accuracy & Precision: Assessed by analyzing quality control samples at multiple concentrations. Accuracy should be within ±15% of the nominal value, and precision (as %RSD) should be <15%.
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the analyte's retention time in blank samples.
Conclusion
The successful HPLC analysis of this compound hinges on overcoming its lack of a native chromophore. Pre-column derivatization with o-phthaldialdehyde (OPA) followed by fluorescence detection offers a rapid, simple, and highly sensitive method suitable for a wide range of applications. For analyses demanding the utmost selectivity and sensitivity, particularly in complex biological fluids, direct LC-MS/MS analysis is the authoritative choice. The protocols detailed herein provide robust and reproducible frameworks for the accurate quantification of this important molecule, empowering researchers in pharmaceutical and scientific development.
References
-
Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Chromatography A, 896(1-2), 335-41. Available from: [Link]
-
Paz, E., & Lipton, D. W. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry, 167(1), 31-6. Available from: [Link]
-
Petritis, K., Koukaki, G., Koussissi, E., Elfakir, C., Dreux, M., & Dourtoglou, V. (2003). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Phytochemical Analysis, 14(6), 347-51. Available from: [Link]
-
ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic Acid in Apple and Peach Extracts by High Performance Liquid Chromatography Coupled to a Fluorescence Detector. Available from: [Link]
-
ResearchGate. (n.d.). HPLC of amino acids as chloroformate derivatives. Available from: [Link]
-
Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Available from: [Link]
-
ResearchGate. (n.d.). Derivatization reaction of FMOC-Cl with an amine and an alcohol. Available from: [Link]
-
MDPI. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Available from: [Link]
-
van den Berg, R. G., van der Horst, F. A., & Mos, A. J. (1996). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Analytical Biochemistry, 240(2), 167-76. Available from: [Link]
-
ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Available from: [Link]
-
Savidge, R. A., Mutumba, G. M. C., Heald, J. K., & Wareing, P. F. (1983). Gas Chromatography-Mass Spectroscopy Identification of 1-Aminocyclopropane-1-carboxylic Acid in Compressionwood Vascular Cambium of Pinus contorta Dougl. Plant Physiology, 71(3), 679–682. Available from: [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available from: [Link]
-
Axion Labs. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. Available from: [Link]
Sources
- 1. axionlabs.com [axionlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Plant Stress Resistance with Cyclopropane Amino Acids and Related Biostimulants
Abstract: The mitigation of abiotic and biotic stress in agriculture is a critical challenge for ensuring global food security. Chemical elicitors and biostimulants offer a promising strategy to enhance the innate defense and tolerance mechanisms of plants. This document provides a comprehensive technical guide for researchers on the use of cyclopropane-derived amino acids and related compounds to induce stress resistance. We clarify the roles of two pivotal molecules: 1-Aminocyclopropane-1-carboxylic acid (ACC), the precursor to the stress hormone ethylene, and γ-aminobutyric acid (GABA), a key signaling and metabolic molecule, whose analogs include cyclopropane derivatives like 1-(Aminomethyl)cyclopropanecarboxylic acid. This guide details the underlying biochemical pathways, provides validated, step-by-step protocols for application, and outlines methods for evaluating the induction of stress resistance in laboratory and greenhouse settings.
Introduction and Scientific Background
Plants, being sessile organisms, have evolved intricate signaling networks to respond to environmental challenges such as drought, salinity, extreme temperatures, and pathogen attacks.[1] A key strategy in modern agriculture is to "prime" these defense networks using elicitors—compounds that trigger a state of readiness, allowing for a faster and more robust response to subsequent stress.[2][3][4]
While the query specified This compound , a cyclopropane analog of GABA, the available scientific literature on its specific application in plant stress is limited. However, this chemical structure points to two profoundly important and extensively researched areas in plant stress physiology:
-
1-Aminocyclopropane-1-carboxylic acid (ACC): An isomeric compound and the immediate biosynthetic precursor to ethylene, a critical phytohormone that both regulates development and mediates stress responses.[5][6] The modulation of ACC levels is a key strategy for controlling stress ethylene production.[7]
-
γ-Aminobutyric acid (GABA): A non-proteinogenic amino acid that rapidly accumulates under stress and functions as a vital signaling molecule and metabolic regulator to enhance tolerance.[8][9][10]
This guide will therefore focus on the mechanisms and practical applications of ACC and GABA, providing researchers with the foundational knowledge and protocols to investigate stress resistance induction.
Mechanisms of Action: Two Key Pathways
The ACC-Ethylene Pathway: A Double-Edged Sword in Stress Response
Under stress, the synthesis of ACC is significantly upregulated by the enzyme ACC synthase (ACS).[11][12] ACC is then converted to ethylene by ACC oxidase (ACO).[13] This resulting "stress ethylene" can have dual effects: in moderation, it can signal defensive actions; in excess, it can promote senescence, chlorosis, and cell death, exacerbating stress-induced damage.[7][14]
A sophisticated biological control mechanism exists in nature through plant growth-promoting rhizobacteria (PGPR). Many of these beneficial microbes produce the enzyme ACC deaminase , which cleaves plant-exuded ACC into α-ketobutyrate and ammonia, effectively lowering the ethylene burst in the host plant and enhancing its stress tolerance.[15][16][17] Furthermore, emerging evidence suggests ACC can act as a signaling molecule on its own, independent of ethylene, for instance by activating glutamate receptor-like (GLR) channels.[6][13][18]
DOT Code for Ethylene Biosynthesis and ACC Deaminase Pathway
Caption: Ethylene biosynthesis pathway and the role of microbial ACC deaminase in mitigating stress.
The GABA Shunt: A Hub for Stress Metabolism and Signaling
In response to various stresses, a rapid accumulation of GABA is a near-universal plant response.[8] This is primarily achieved through the GABA shunt , a metabolic pathway that bypasses two steps of the mitochondrial Tricarboxylic Acid (TCA) cycle.[9] Stress triggers an influx of cytosolic Ca2+, which activates the enzyme Glutamate Decarboxylase (GAD) to convert glutamate into GABA.[8][19] GABA accumulation contributes to stress tolerance through multiple functions:
-
Metabolic Regulation: It helps maintain the C/N balance and provides an alternative carbon source for the TCA cycle.[8][10]
-
Osmotic Adjustment: GABA acts as an osmolyte, helping to maintain cellular turgor under drought or salinity stress.[10]
-
Antioxidant Defense: It mitigates oxidative damage by reducing the accumulation of Reactive Oxygen Species (ROS) and enhancing the activity of antioxidant enzymes.[9][19]
-
Signaling: GABA is involved in regulating stomatal opening to reduce water loss and acts as a signaling molecule in plant development and defense.[8]
DOT Code for GABA Shunt Pathway
Caption: The GABA shunt pathway as a metabolic bypass of the TCA cycle activated by stress.
Experimental Protocols and Methodologies
Preparation of Stock Solutions
Causality: Accurate and sterile stock solutions are fundamental for reproducible results. The choice of solvent and pH is critical for compound stability and biological activity.
-
ACC Stock Solution (100 mM):
-
Weigh 101.1 mg of 1-Aminocyclopropane-1-carboxylic acid (FW: 101.1 g/mol ).
-
Dissolve in 9 mL of sterile, ultrapure water.
-
Adjust the volume to 10 mL with ultrapure water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store at -20°C in 1 mL aliquots. Avoid repeated freeze-thaw cycles.
-
-
GABA Stock Solution (1 M):
-
Weigh 1.031 g of γ-Aminobutyric acid (FW: 103.12 g/mol ).
-
Dissolve in 8 mL of sterile, ultrapure water.
-
Adjust the pH to ~6.5-7.0 with 1M KOH or HCl. This is crucial as GABA solutions can be acidic.
-
Adjust the final volume to 10 mL with ultrapure water.
-
Filter-sterilize as described above and store at -20°C.
-
Plant Treatment Methods
The optimal application method depends on the plant species, growth stage, and experimental goal. Always include a mock-treated control group (e.g., water or buffer with any surfactant used).
Method A: Foliar Spray
-
Application: Ideal for rapid uptake and studying systemic responses in established seedlings.
-
Protocol:
-
Dilute the stock solution (ACC or GABA) to the desired final concentration (e.g., 1-10 mM for ACC, 5-50 mM for GABA) in sterile water.
-
Add a surfactant like Tween-20 (0.01% - 0.05% v/v) to ensure even leaf coverage.
-
Spray the solution onto the adaxial and abaxial leaf surfaces until runoff.
-
Keep treated plants out of direct high-intensity light for 1-2 hours to prevent rapid evaporation and potential leaf burn.
-
The stress treatment (e.g., drought, salinity) should typically be applied 24-72 hours post-elicitor application to allow the priming response to establish.[4]
-
Method B: Seed Priming
-
Application: Excellent for enhancing germination rates and early seedling vigor under stress conditions.[20]
-
Protocol:
-
Prepare the treatment solution at the desired final concentration (e.g., 0.1-1 mM).
-
Surface sterilize seeds (e.g., with 1% sodium hypochlorite for 10 minutes followed by sterile water rinses).
-
Imbibe the seeds in the treatment solution for a predetermined time (typically 6-12 hours) in the dark at room temperature with gentle agitation.
-
After priming, briefly rinse the seeds with sterile water and either sow immediately or air-dry back to their original moisture content for storage.
-
Method C: Root Drench / Hydroponic Application
-
Application: Provides direct and sustained delivery to the root system, suitable for soil-grown plants or hydroponic systems.
-
Protocol:
-
For soil-grown plants, calculate the volume of treatment solution needed to saturate the pot volume (e.g., 50-100 mL for a 4-inch pot). Apply the solution directly to the soil.
-
For hydroponics, add the concentrated stock solution to the nutrient reservoir to achieve the desired final concentration. Ensure thorough mixing. Monitor the stability of the compound in the nutrient solution over time.
-
Evaluation of Induced Stress Resistance
To validate the efficacy of the treatment, a combination of physiological and biochemical assays should be performed on both control and treated plants after a stress period.
DOT Code for Experimental Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horticulturae | Special Issue : Biostimulants and Plant Elicitors to Mitigate the Effect of Biotic and Abiotic Stress [mdpi.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 6. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The versatile GABA in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Biochemical diversity among the 1-amino-cyclopropane-1-carboxylate synthase isozymes encoded by the Arabidopsis gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Aminocyclopropane-1-carboxylic acid deaminase producing beneficial rhizobacteria ameliorate the biomass characters of Panicum maximum Jacq. by mitigating drought and salt stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacterial ACC deaminase: Insights into enzymology, biochemistry, genetics, and potential role in amelioration of environmental stress in crop plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Elicitor-Induced Biochemical and Molecular Manifestations to Improve Drought Tolerance in Rice (Oryza sativa L.) through Seed-Priming [frontiersin.org]
Application Notes and Protocols: Preparation of 1-(aminomethyl)cyclopropanecarboxylic Acid for Cell Culture Applications
Introduction: The Scientific Context of 1-(aminomethyl)cyclopropanecarboxylic Acid
This compound is a conformationally constrained non-proteinogenic amino acid. Its rigid cyclopropane backbone imparts a unique three-dimensional structure that can be exploited in drug discovery and chemical biology to probe and modulate the activity of various biological targets. Research has suggested its potential as a GABA (gamma-aminobutyric acid) analogue, a modulator of NMDA receptors, and as a scaffold for developing novel therapeutics with potential applications in neuroscience, oncology, and infectious diseases. Given its increasing relevance, a standardized and reproducible protocol for its preparation for in vitro cell-based assays is paramount for generating reliable and comparable data.
This guide provides a detailed protocol for the dissolution, sterilization, and application of this compound in cell culture experiments, ensuring scientific integrity and experimental success.
Physicochemical Properties and Formulation Considerations
A critical first step in any cell-based assay is the effective and safe delivery of the test compound to the cells. This begins with an understanding of the compound's physical and chemical properties. This compound is commonly available in two forms: the free base and a hydrochloride (HCl) salt. The choice of which form to use is dictated primarily by its solubility, which in turn determines the appropriate solvent for preparing a stock solution.
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₅H₉NO₂ | C₅H₁₀ClNO₂ |
| Molecular Weight | 115.13 g/mol [1][2] | 151.59 g/mol [3][4][5] |
| Appearance | Solid | White to off-white crystalline powder[3] |
| Primary Solvent(s) | DMSO | Water, DMSO[3] |
| CAS Number | 139126-45-7[1][2] | 1421601-23-1[3][4][5] |
Table 1: Comparative physicochemical properties of this compound and its hydrochloride salt.
The hydrochloride salt form is generally recommended for cell culture applications due to its solubility in aqueous solutions, which are more biocompatible than organic solvents.[3] However, if only the free base is available, or if a higher concentration stock solution is required, Dimethyl Sulfoxide (DMSO) is a suitable alternative solvent.
Experimental Workflow for Solution Preparation
The following diagram illustrates the decision-making process and workflow for preparing this compound for cell culture experiments.
Caption: Workflow for preparing this compound.
Detailed Protocols
Protocol 1: Dissolving this compound Hydrochloride in Aqueous Solution
This is the preferred method due to the use of a biocompatible solvent.
Materials:
-
This compound hydrochloride (MW: 151.59 g/mol )
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes and pipette tips
-
0.22 µm sterile syringe filter
-
Sterile, single-use microcentrifuge tubes for aliquots
Procedure:
-
Aseptic Technique: All procedures should be performed in a Class II biosafety cabinet to maintain sterility.[6] All surfaces and materials entering the cabinet should be decontaminated with 70% ethanol.[1][7]
-
Calculate Required Mass: To prepare a 100 mM stock solution, calculate the mass of the compound needed.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 10 mL of a 100 mM stock:
-
Mass = 0.1 mol/L x 0.01 L x 151.59 g/mol = 0.1516 g (or 151.6 mg)
-
-
-
Dissolution:
-
Accurately weigh the calculated mass of the compound and transfer it to a sterile conical tube.
-
Add a portion of the sterile water or PBS (e.g., 8 mL for a final volume of 10 mL) to the tube.
-
Gently vortex or sonicate until the compound is completely dissolved. The solution should be clear and free of particulates.
-
Bring the solution to the final volume with the sterile solvent.
-
-
Sterilization:
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into single-use, sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Dissolving this compound (Free Base) in DMSO
This protocol is for the water-insoluble free base form or when a very high stock concentration is needed.
Materials:
-
This compound (MW: 115.13 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile conical tubes or vials
-
Sterile serological pipettes and pipette tips
-
0.22 µm sterile syringe filter (with a PTFE membrane, compatible with DMSO)
-
Sterile, single-use microcentrifuge tubes for aliquots
Procedure:
-
Aseptic Technique: Follow the same sterile procedures as outlined in Protocol 1.
-
Calculate Required Mass:
-
For 10 mL of a 100 mM stock solution:
-
Mass = 0.1 mol/L x 0.01 L x 115.13 g/mol = 0.1151 g (or 115.1 mg)
-
-
-
Dissolution:
-
Accurately weigh the compound and transfer it to a sterile tube.
-
Add the required volume of sterile DMSO.
-
Vortex thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
-
Sterilization:
-
Sterilize the DMSO stock solution by filtering it through a 0.22 µm PTFE syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot and store the DMSO stock solution as described in Protocol 1.
-
Preparation of Working Solutions for Cell Treatment
Crucial Consideration: DMSO Toxicity
DMSO can be toxic to cells at higher concentrations.[11] It is imperative to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1% (v/v).[12][13][14] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.[13]
Procedure:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature or in a 37°C water bath.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Example: To prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution. This can be done by adding 1 µL of the stock solution to 999 µL of cell culture medium.
-
For a DMSO stock, this 1:1000 dilution would result in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.[11][12]
-
-
Application: Add the appropriate volume of the working solution to your cell cultures. Ensure even mixing by gently swirling the plate or flask.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitates upon dilution in aqueous medium | The compound's solubility limit has been exceeded. This is more common with DMSO stock solutions. | - Increase the final DMSO concentration slightly (while staying within non-toxic limits).- Prepare a lower concentration stock solution.- Add the stock solution to the medium dropwise while vortexing to facilitate mixing. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Inaccurate pipetting or calculations. | - Use single-use aliquots.- Recalibrate pipettes and double-check all calculations.- Prepare fresh stock solutions periodically. |
| Cell death or altered morphology in control group | The vehicle (e.g., DMSO) concentration is too high. | - Perform a dose-response curve for the solvent on your specific cell line to determine the maximum tolerated concentration.- Reduce the final solvent concentration to ≤0.1%.[12][13] |
Conclusion
The successful use of this compound in cell culture hinges on the careful and precise preparation of the compound. By understanding its chemical properties, selecting the appropriate solvent, and adhering to strict aseptic techniques, researchers can ensure the integrity of their experiments and generate high-quality, reproducible data. The protocols outlined in these application notes provide a robust framework for the effective dissolution and application of this promising compound in a research setting.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?
- Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?
- MCE. (n.d.). Step-by-Step Guide to Preparing Common Laboratory Solutions, Buffers and Culture Media.
- Merck. (n.d.). Sterile Filtration.
- National Institutes of Health. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel.
- Ditch Brexit. (n.d.). How to Prepare Cell Culture Media: Laboratory Science Procedures.
- PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Dr. Paul Lohmann. (n.d.). Salts of amino acids.
- Pharma Excipients. (2025, November 29). Highly Soluble Salts of Amino Acids.
- Springer Nature Experiments. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility.
- Kings Research. (2024, January 16). Exploring Sterile Filtration in Biotech and Pharmaceuticals.
- Sartorius. (n.d.). Sartorius Sterile Filtration Solutions.
- Kings Research. (2024, January 16). Exploring Sterile Filtration in Biotech and Pharmaceuticals.
- Rommelag. (2025, December 17). Sterile filtration: definition, application, and examples.
- ResearchGate. (2014, November 11). Standard Operating Procedures (SOPs) and Good laboratory Practices (GLPs) for Cell Culture Facilities.
- BenchChem. (2025). Application Notes and Protocols: Preparation of Licoarylcoumarin Stock Solutions for Cell Culture.
- Cusabio. (n.d.). How to Properly Reconstitute Lyophilized Proteins?
- GMP Plastics. (2025, April 1). Best Practices for Preparing and Maintaining Cell Culture Environments.
- PubChem. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). National Center for Biotechnology Information.
- Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
- Autechbio. (n.d.). Buy this compound hydrochloride | 1421601-23-1.
- Google Patents. (n.d.). US2404503A - Preparation of amino acids from their salts.
- Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard.
- PubMed. (2020, May). Reconstitution of Highly Concentrated Lyophilized Proteins: Part 1 Amorphous Formulations.
- MySkinRecipes. (n.d.). This compound hydrochloride.
- Thermo Fisher Scientific. (n.d.). 1-Amino-1-cyclopropanecarboxylic acid, 98%.
- R&D Systems. (n.d.). How to Reconstitute Lyophilized Proteins.
- Google Patents. (n.d.). US5192743A - Reconstitutable lyophilized protein formulation.
- ResearchGate. (n.d.). Reconstitution Time for Highly Concentrated Lyophilized Proteins: Role of Formulation and Protein.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Sunway Pharm. (n.d.). This compound hydrochloride - CAS:1421601-23-1.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 1-(Fmoc-amino)cyclopropanecarboxylic acid = 95.0 GC 126705-22-4.
Sources
- 1. Media, reagents, and solution preparation - Cellculture2 [cellculture2.altervista.org]
- 2. This compound | C5H9NO2 | CID 15033901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound hydrochloride | 1421601-23-1 [smolecule.com]
- 4. This compound hydrochloride [myskinrecipes.com]
- 5. This compound hydrochloride - CAS:1421601-23-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. gmpplastic.com [gmpplastic.com]
- 7. odont.uio.no [odont.uio.no]
- 8. Sterile Filtration | Sartorius [sartorius.com]
- 9. kingsresearch.com [kingsresearch.com]
- 10. rommelag.com [rommelag.com]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Administration of 1-(Aminomethyl)cyclopropanecarboxylic Acid in Animal Models: Application Notes and Protocols
This guide provides a comprehensive overview and detailed protocols for the administration of 1-(Aminomethyl)cyclopropanecarboxylic acid (ACPC) in preclinical animal models. It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound. This document synthesizes established methodologies with mechanistic insights to ensure scientifically sound and reproducible experimental outcomes.
Introduction and Mechanistic Background
This compound, a conformationally restricted analog of GABA, primarily functions as a partial agonist at the strychnine-insensitive glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation.[1][2] By acting as a partial agonist at the glycine site, ACPC can modulate NMDA receptor activity. This mechanism is central to its observed effects in various animal models, where it has demonstrated potential as a neuroprotective, anticonvulsant, anxiolytic, and antidepressant agent.[3]
Unlike full agonists, which would tonically activate the receptor, or antagonists, which would block it, ACPC's partial agonism allows for a nuanced modulation of NMDA receptor function. This can be particularly advantageous in conditions of excessive glutamatergic activity, such as ischemia or seizures, by preventing over-activation without completely shutting down essential neuronal signaling.[3]
Signaling Pathway Overview
The binding of glutamate to the GluN2 subunit and a co-agonist like ACPC to the GluN1 subunit of the NMDA receptor is a prerequisite for channel opening. Upon activation, the receptor channel allows an influx of Ca²⁺ into the neuron. This calcium influx acts as a critical second messenger, initiating a cascade of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and cAMP-response element-binding protein (CREB) pathways, which are integral to synaptic plasticity, gene expression, and cell survival.[2][4]
Caption: NMDA Receptor activation pathway modulated by ACPC.
Pre-Administration Considerations
Compound Sourcing and Properties
This compound is commercially available, often as a hydrochloride (HCl) salt (CAS No. 1421601-23-1).[5][6] The HCl salt is a white to off-white crystalline powder and is generally preferred for in vivo studies due to its enhanced stability and solubility in aqueous solutions.[5]
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [7] |
| Molecular Weight | 115.13 g/mol | [7] |
| HCl Salt Formula | C₅H₁₀ClNO₂ | [5] |
| HCl Salt Mol. Wt. | 151.59 g/mol | [5] |
| Solubility (HCl) | Soluble in Water; 55 mg/mL in DMSO | [5] |
| Storage | -20°C is recommended for long-term stability | [5] |
Formulation of Dosing Solution
A critical step for reproducible results is the correct preparation of the dosing solution. The hydrochloride salt of ACPC is soluble in water, making sterile saline (0.9% NaCl) an appropriate vehicle for parenteral administration.
Protocol for Dosing Solution Preparation (Example for 10 mg/mL solution):
-
Calculate: Determine the required amount of ACPC HCl based on the desired final concentration and volume. For a 10 mg/mL solution, weigh out 10 mg of ACPC HCl for each mL of vehicle.
-
Dissolve: Aseptically add the weighed ACPC HCl to a sterile container with the calculated volume of sterile 0.9% saline.
-
Mix: Vortex or gently agitate the solution until the compound is completely dissolved. The solution should be clear and free of particulates.
-
pH Check (Optional but Recommended): Check the pH of the final solution. While often not necessary for single administrations, for chronic studies, adjusting the pH to a physiological range (7.2-7.4) with sterile NaOH or HCl can minimize injection site irritation.
-
Sterilization: If the initial components were not sterile, filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution at 2-8°C for short-term use. For longer-term storage, consult stability data, though fresh preparation is always recommended.
Administration Protocols in Rodent Models
The choice of administration route depends on the experimental design, desired pharmacokinetic profile, and the specific animal model. Intraperitoneal (IP) injection is common for systemic effects, while oral gavage (PO) is used to assess oral bioavailability and clinical relevance.
General Animal Handling and Restraint
Proper animal restraint is paramount for the safety of both the animal and the researcher, and for the accuracy of the administration. For detailed guidance, refer to institutional and national guidelines on animal care.
Intraperitoneal (IP) Injection Protocol (Mice and Rats)
IP injection is a standard method for delivering systemic doses in rodents. The injection site is typically the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[1][4]
Caption: Standard workflow for intraperitoneal (IP) injection.
Materials:
-
Appropriately sized sterile syringe (e.g., 1 mL)
-
Prepared ACPC dosing solution
-
70% alcohol wipes
Step-by-Step Procedure:
-
Dose Calculation: Calculate the exact volume to be injected based on the animal's body weight and the desired dose (mg/kg). The maximum recommended injection volume is 10 mL/kg.[4][9]
-
Preparation: Draw the calculated volume of ACPC solution into the syringe. Expel any air bubbles.
-
Restraint: Restrain the mouse or rat securely. For mice, scruff the neck and back skin to immobilize the head and body. For rats, a two-person or towel-wrap technique is often preferred.[4][8] Tilt the animal so its head is slightly lower than its hindquarters.
-
Site Preparation: Swab the injection site in the lower right abdominal quadrant with an alcohol wipe.
-
Injection: Insert the needle, bevel up, at a 30-40° angle into the abdominal cavity.[4][9]
-
Aspiration: Gently pull back on the plunger. If no fluid (urine, blood, or intestinal contents) enters the syringe, it is safe to inject. If fluid is aspirated, withdraw the needle and prepare a fresh injection.[1][8]
-
Administration: Depress the plunger smoothly to administer the solution.
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for at least 10-15 minutes post-injection for any immediate adverse reactions.
Oral Gavage (PO) Protocol (Mice and Rats)
Oral gavage ensures the precise oral administration of a known quantity of the compound. This method requires specific training to avoid injury to the animal.
Materials:
-
Flexible or rigid, ball-tipped gavage needle (18-20g for mice, 16-18g for rats)[10][11]
-
Appropriately sized sterile syringe
-
Prepared ACPC dosing solution
Step-by-Step Procedure:
-
Dose Calculation: Calculate the required volume based on the animal's weight. The maximum recommended volume is typically 10 mL/kg.[10][11]
-
Measure Tube Length: Before the first use on an animal, measure the gavage tube from the tip of the animal's nose to the last rib (xiphoid process) and mark the tube. Do not insert past this mark.[10][12]
-
Restraint: Securely restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the tube into the esophagus.[10]
-
Tube Insertion: Gently insert the gavage tube into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The animal should swallow the tube as it passes into the esophagus. If any resistance is met, do not force it. Withdraw and try again.[12]
-
Administration: Once the tube is correctly positioned, administer the solution smoothly.
-
Withdrawal: Remove the tube in a single, smooth motion.
-
Monitoring: Monitor the animal for signs of respiratory distress, which could indicate accidental administration into the trachea.[13]
Application in Specific Animal Models
Models of Depression and Anxiety (Mice/Rats)
ACPC has shown antidepressant and anxiolytic effects in established rodent models.[14]
-
Chronic Mild Stress (CMS) Model: In rats, chronic treatment with ACPC (100-200 mg/kg) reversed CMS-induced deficits in sucrose consumption, a measure of anhedonia. Higher doses showed a faster onset of action.[15]
-
Forced Swim Test (FST) & Elevated Plus Maze (EPM): ACPC has been shown to be active in these common screening tests for antidepressants and anxiolytics, respectively.[14] The EPM is a widely validated test where anxiolytic compounds typically increase the time spent in the open arms.[16]
Protocol: Elevated Plus Maze (EPM)
-
Acclimation: Acclimate the animal to the testing room for at least 1 hour before the test.
-
Administration: Administer ACPC or vehicle via the chosen route (e.g., IP) at a predetermined time before the test (e.g., 30 minutes).
-
Testing: Place the animal in the center of the plus-maze, facing an open arm.
-
Data Collection: Using video tracking software, record the animal's movement for 5 minutes. Key parameters include time spent in the open and closed arms, and the number of entries into each arm.
-
Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the number of open arm entries compared to the vehicle-treated group.
Model of Spinal Cord Ischemia (Rabbits)
ACPC has demonstrated neuroprotective effects in a rabbit model of spinal cord ischemia.
-
Model: Ischemia is typically induced by clamping the infrarenal abdominal aorta.[17]
-
Administration: In one study, ACPC (10 or 20 mg/kg) was injected directly into the clamped aorta.
-
Endpoint Analysis:
-
Neurological Evaluation: Assess motor function using a scoring system like the Tarlov scale.
-
Histopathology: After a recovery period, the spinal cord is harvested for histological analysis. Sections are commonly stained with Hematoxylin and Eosin (H&E) to assess neuronal necrosis and damage to the gray matter.[2]
-
Safety and Toxicity
References
-
Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia. (2021). PMC. [Link]
-
Activation of glycine site and GluN2B subunit of NMDA receptors is necessary for ERK/CREB signaling cascade in rostral anterior cingulate cortex in rats: Implications for affective pain. (n.d.). PMC. [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). ResearchGate. [Link]
-
Neuropathology of experimental spinal cord ischemia in the rabbit. (n.d.). PubMed. [Link]
-
This compound | C5H9NO2 | CID 15033901. (n.d.). PubChem. [Link]
-
Activation Mechanisms of the NMDA Receptor. (n.d.). NCBI Bookshelf. [Link]
-
Anxiety and Depression Tests in Rodents. (n.d.). Charles River Laboratories. [Link]
-
Neuropathology of Experimental Spinal Cord Ischemia in the Rabbit. (n.d.). Oxford Academic. [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (n.d.). UBC. [Link]
-
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (1987). PubMed. [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. (n.d.). UBC. [Link]
-
RTECS NUMBER-GZ2012000-Chemical Toxicity Database. (n.d.). DrugFuture.com. [Link]
-
[Histological evaluation of ischemic injury to the spinal cord. Experimental study in the rabbit]. (2006). PubMed. [Link]
-
(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid. (n.d.). PubChem. [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University IACUC. [Link]
-
Buy this compound hydrochloride | 1421601-23-1. (n.d.). Apexmol. [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. [Link]
-
Oral Gavage - Rodent. (n.d.). San Diego State University. [Link]
-
Transverse sections of rabbit lumbar spinal cord after 1 h ischemia... (n.d.). ResearchGate. [Link]
-
Intraperitoneal Injection in Rats. (n.d.). Queen's University. [Link]
-
1-aminocyclopropanecarboxylates exhibit antidepressant and anxiolytic actions in animal models. (n.d.). PubMed. [Link]
-
Acute or prolonged exposure to 1-aminocyclopropanecarboxylic acid protects spinal neurons against NMDA toxicity. (n.d.). PubMed. [Link]
-
SOP: Mouse Intraperitoneal Injection. (2017). Virginia Tech Research and Innovation. [Link]
-
Guide to Oral Gavage for Mice and Rats. (2020). Instech Laboratories. [Link]
-
A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. (n.d.). Innovare Academic Sciences. [Link]
-
Mood and Anxiety Related Phenotypes in Mice : Characterization Using Behavioral Tests. (n.d.). SpringerLink. [Link]
-
Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology. [Link]
-
This compound hydrochloride. (n.d.). MySkinRecipes. [Link]
-
Behavioral Assessment of Antidepressant Activity in Rodents. (n.d.). NCBI Bookshelf. [Link]
-
Does Anzer Propolis Have a Protective Effect on Rabbit Spinal Cord Ischemia/Reperfusion Injury? (n.d.). SciELO. [Link]
-
Antidepressant-like effects of 1-aminocyclopropanecarboxylic acid and D-cycloserine in an animal model of depression. (n.d.). PubMed. [Link]
Sources
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of glycine site and GluN2B subunit of NMDA receptors is necessary for ERK/CREB signaling cascade in rostral anterior cingulate cortex in rats: Implications for affective pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(Fmoc-amino)cyclopropanecarboxylic acid = 95.0 GC 126705-22-4 [sigmaaldrich.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. jneurosci.org [jneurosci.org]
- 8. sci-hub.box [sci-hub.box]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. RTECS NUMBER-GZ2012000-Chemical Toxicity Database [drugfuture.com]
- 11. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 12. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. cda-amc.ca [cda-amc.ca]
- 15. researchgate.net [researchgate.net]
- 16. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | C5H9NO2 | CID 15033901 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(aminomethyl)cyclopropanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(aminomethyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this valuable compound. Here, we address common challenges encountered during its multi-step synthesis, providing in-depth, experience-driven advice to troubleshoot and optimize your experimental outcomes.
The synthesis of this compound, a crucial building block in medicinal chemistry, typically follows a pathway beginning with the formation of a cyclopropane ring, followed by functional group manipulations to introduce the carboxylic acid and aminomethyl moieties. This guide is structured to address potential issues at each critical stage of a common synthetic route:
-
Cyclopropanation: Formation of diethyl 1,1-cyclopropanedicarboxylate.
-
Hydrolysis: Saponification of the diester to 1,1-cyclopropanedicarboxylic acid.
-
Amidation & Rearrangement: Conversion to this compound, often via a Hofmann or Curtius rearrangement.
Below, you will find a series of troubleshooting questions and answers, detailed protocols, and visual aids to navigate the complexities of this synthesis.
Part 1: Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific problems you may encounter.
Stage 1: Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate
Question 1: My yield of diethyl 1,1-cyclopropanedicarboxylate is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of diethyl 1,1-cyclopropanedicarboxylate from diethyl malonate and a 1,2-dihaloethane are a frequent issue. The primary culprits are often incomplete reaction, side reactions, or suboptimal reaction conditions.
Causality and Troubleshooting Steps:
-
Inefficient Deprotonation of Diethyl Malonate: The initial step requires the quantitative formation of the malonate enolate. If the base is not strong enough or used in insufficient quantity, unreacted diethyl malonate will remain. While sodium ethoxide is a classic choice, potassium carbonate is a common, milder alternative that can be effective.[1][2] The choice of solvent is also critical; polar aprotic solvents like DMF or DMAc can enhance the reactivity of the base.[1]
-
Side Reactions: The primary side reaction is the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate, which arises from the reaction of the malonate enolate with two molecules of 1,2-dihaloethane.[2] To minimize this, ensure slow addition of the dihaloethane to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Reaction Conditions: Temperature and reaction time are key parameters. While some procedures are conducted at room temperature over extended periods (e.g., 16-22 hours), heating the reaction mixture to 90-130°C can significantly reduce the reaction time to 5-6 hours and improve yields.[1] Azeotropic removal of water formed during the reaction can also drive the equilibrium towards the product.[1]
-
Phase Transfer Catalysis: The use of a phase transfer catalyst, such as tetrabutylammonium bromide or triethylbenzylammonium chloride, can be highly beneficial, especially when using a solid base like potassium carbonate in a non-aqueous solvent.[2][3] The catalyst facilitates the transfer of the base into the organic phase, promoting a more efficient reaction.
Experimental Protocol: Optimized Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate
-
To a stirred solution of diethyl malonate (1 equivalent) in dimethylformamide (DMF), add finely comminuted potassium carbonate (2.4 equivalents).
-
Add a phase transfer catalyst, such as tetrabutylammonium bromide (0.05 equivalents).
-
Heat the mixture to 110-120°C.
-
Slowly add 1,2-dichloroethane (1.5 equivalents) to the reaction mixture over 2-3 hours.
-
Maintain the temperature and stir for an additional 3-4 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and wash the solid with DMF.
-
Remove the DMF under reduced pressure and purify the resulting oil by vacuum distillation.
Stage 2: Hydrolysis of Diethyl 1,1-Cyclopropanedicarboxylate
Question 2: During the saponification of diethyl 1,1-cyclopropanedicarboxylate, I am observing incomplete hydrolysis or potential side products. How can I ensure a clean conversion to 1,1-cyclopropanedicarboxylic acid?
Answer:
Incomplete hydrolysis or the formation of mono-ester byproducts are common issues during the saponification of diethyl 1,1-cyclopropanedicarboxylate. These problems typically arise from insufficient base, inadequate reaction time or temperature, or challenges with the biphasic nature of the reaction.
Causality and Troubleshooting Steps:
-
Stoichiometry of the Base: A minimum of two equivalents of a strong base (e.g., NaOH or KOH) are required to hydrolyze both ester groups. It is often beneficial to use a slight excess (2.2-2.5 equivalents) to ensure the reaction goes to completion.
-
Reaction Conditions: The hydrolysis is often carried out in a mixture of water and an alcohol (e.g., ethanol or methanol) to improve the solubility of the diester. Heating the reaction mixture is typically necessary to drive the reaction to completion. A temperature of 70-80°C for several hours is a good starting point. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material and the mono-ester intermediate.
-
Work-up Procedure: Careful acidification is crucial for isolating the diacid. The reaction mixture should be cooled in an ice bath before slowly adding a strong acid, such as concentrated HCl, to protonate the dicarboxylate.[3] Maintaining a low temperature during acidification minimizes potential side reactions. The diacid can then be extracted with an organic solvent like ether.[3]
dot
Caption: Troubleshooting workflow for the hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.
Stage 3: Synthesis of this compound
Question 3: I am struggling with the Hofmann rearrangement of 1-carbamoylcyclopropanecarboxylic acid. The yields are low and I am isolating a complex mixture of products. What could be going wrong?
Answer:
The Hofmann rearrangement, which converts a primary amide to a primary amine with one less carbon atom, is a key step in one synthetic route to this compound.[4][5] Low yields and product mixtures can result from several factors, including the stability of the cyclopropane ring under the reaction conditions and the formation of byproducts.
Causality and Troubleshooting Steps:
-
Reaction Conditions: The classical Hofmann rearrangement conditions involve a strong base (NaOH or KOH) and bromine, which forms sodium hypobromite in situ.[6] These harsh conditions can sometimes lead to the opening of the strained cyclopropane ring. Using milder reagents, such as N-bromosuccinimide (NBS) and a base, or (bis(trifluoroacetoxy)iodo)benzene, may be beneficial.[4]
-
Isocyanate Intermediate: The reaction proceeds through an isocyanate intermediate.[5] In aqueous conditions, this intermediate is hydrolyzed to a carbamic acid, which then decarboxylates to the desired amine.[7] If the isocyanate is not efficiently trapped by water, it can react with other nucleophiles present in the reaction mixture, leading to byproducts.
-
Alternative Routes: If the Hofmann rearrangement proves problematic, consider alternative synthetic strategies. One such alternative involves the reduction of a nitrile group. For example, diethyl 2-cyanocyclopropanedicarboxylate can be synthesized and then reduced to the corresponding aminomethyl compound.[8][9] However, selective reduction of the nitrile in the presence of esters can be challenging.[8]
| Reagent System | Conditions | Potential Advantages | Potential Disadvantages |
| Br2, NaOH | Aqueous, often heated | Readily available reagents | Harsh conditions, potential for ring opening |
| NBS, Base | Varies (e.g., DBU in an organic solvent) | Milder conditions | May require optimization |
| (Bis(trifluoroacetoxy)iodo)benzene | Mildly acidic conditions | Suitable for base-sensitive substrates | More expensive reagent |
Table 1: Comparison of Reagent Systems for Hofmann Rearrangement.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the progress of the synthesis?
A1: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the reaction progress. For more quantitative analysis and to check for the presence of impurities, Gas Chromatography (GC) is suitable for the volatile diester intermediate, while High-Performance Liquid Chromatography (HPLC) is preferred for the non-volatile diacid and the final amino acid product.[10][11] LC-MS is particularly useful for identifying intermediates and byproducts.[11][12]
Q2: Are there any specific safety precautions I should take when working with the reagents in this synthesis?
A2: Yes, several reagents require careful handling. 1,2-dihaloethanes are toxic and should be handled in a well-ventilated fume hood. Strong bases like sodium hydroxide and potassium hydroxide are corrosive. Bromine is highly corrosive and toxic, and its use requires extreme caution, including working in a fume hood and wearing appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: How should I store the final product, this compound?
A3: this compound is a solid that should be stored in a tightly sealed container in a cool, dry place.[13] It is advisable to store it away from strong oxidizing agents.[13]
dot
Caption: Overview of a common synthetic pathway to this compound.
References
-
ResearchGate. (2025). Synthesis of 1,1-cyclopropanedimethanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid.
-
PubMed. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Retrieved from [Link]
-
SCIDAR. (n.d.). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. Retrieved from [Link]
-
PubMed. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2003). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of diethyl 2‐cyanocyclopropanedicarboxylate 5 and reduction.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). DE19633168B4 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives.
-
Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
PharmD GURU. (n.d.). 31. HOFMANN REARRANGEMENT. Retrieved from [Link]
-
NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
Reddit. (2024). Hydrolysis product troubleshooting. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). Diethyl 1,1-Cyclopropanedicarboxylate: A Chemist's Essential Building Block. Retrieved from [Link]
- Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
- Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
PubMed. (n.d.). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11. Retrieved from [Link]
- Google Patents. (n.d.). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
-
PubChem. (n.d.). Diethyl cyclopropane-1,1-dicarboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
Sources
- 1. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 2. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
Technical Support Center: Optimizing Reaction Conditions for 1-(Aminomethyl)cyclopropanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and optimization of 1-(aminomethyl)cyclopropanecarboxylic acid derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your research and development efforts. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of synthesizing these valuable compounds.
Introduction: The Significance of this compound Derivatives
This compound and its derivatives are conformationally constrained amino acids that have garnered significant interest in medicinal chemistry. The rigid cyclopropane scaffold imparts unique structural properties, influencing the biological activity and metabolic stability of peptides and small molecule drugs.[1] These derivatives have been explored as potential antidepressants and have shown promise in various therapeutic areas.[2]
This guide will address common challenges and provide practical solutions for optimizing your synthetic routes to these important molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound derivatives?
A1: Several synthetic strategies are employed, with the choice often depending on the desired substitution pattern and stereochemistry. Key approaches include:
-
Cyclopropanation of Alkenes: This is a widely used method involving the reaction of an appropriately substituted alkene with a carbene or carbenoid species.[3] The Simmons-Smith reaction (using a zinc-copper couple and diiodomethane) and transition-metal catalyzed reactions (e.g., with rhodium or copper catalysts and diazo compounds) are common examples.[4][5]
-
Michael-Initiated Ring Closure (MIRC): This domino reaction involves the conjugate addition of a nucleophile to an electrophilic alkene, followed by an intramolecular ring closure to form the cyclopropane ring.[6]
-
Intramolecular Nucleophilic Substitution: Substrates containing a good leaving group at the γ-position relative to an electron-withdrawing group can undergo intramolecular SN2 reaction to form the cyclopropane ring, typically under basic conditions.[6]
-
From α,β-Unsaturated Esters: The reaction of α,β-unsaturated esters with sulfur ylides can directly yield cyclopropane derivatives.[7]
Q2: I'm observing low yields in my cyclopropanation reaction. What are the likely causes and how can I improve them?
A2: Low yields in cyclopropanation reactions can stem from several factors. Here's a systematic troubleshooting approach:
-
Catalyst Activity: Ensure your catalyst is active. For instance, in Simmons-Smith reactions, the zinc-copper couple should be freshly prepared and activated.[4] For metal-catalyzed reactions, verify the catalyst's age and storage conditions.
-
Reagent Purity: Use purified reagents and anhydrous solvents, as many cyclopropanation catalysts are sensitive to moisture and oxygen.[4] Impurities in your alkene or diazo compound can also inhibit the reaction.
-
Reaction Temperature: Temperature control is crucial. Some reactions are highly exothermic, and uncontrolled temperature increases can lead to side reactions and catalyst decomposition.[8] Conversely, some sterically hindered substrates may require higher temperatures or longer reaction times to achieve good conversion.[4]
-
Slow Addition of Reagents: For reactions involving unstable reagents like diazo compounds, slow addition using a syringe pump is recommended to minimize decomposition and side reactions such as dimerization.[4]
Q3: How can I control the stereochemistry (cis/trans or enantioselectivity) of my cyclopropane product?
A3: Controlling stereochemistry is a critical aspect of synthesizing biologically active molecules.
-
cis/trans Selectivity: The stereochemistry of the starting alkene is often retained in the cyclopropane product, making the use of stereochemically pure alkenes essential.[9] The choice of catalyst and ligands can also influence diastereoselectivity. For substrates with directing groups, such as allylic alcohols, high diastereoselectivity can be achieved through chelation control.[5]
-
Enantioselectivity: For asymmetric cyclopropanation, the choice of a chiral ligand is paramount.[9] The ligand creates a chiral environment around the metal center, directing the approach of the carbene to one face of the alkene. Screening a library of chiral ligands is often necessary to find the optimal one for your specific substrate. Lowering the reaction temperature can also improve enantioselectivity.[9]
Q4: What are common side reactions, and how can they be minimized?
A4: Common side reactions include:
-
Dimerization of the Diazo Compound: This is prevalent when the concentration of the diazo compound is too high. Slow addition is the key to minimizing this.[4]
-
Insertion into C-H or O-H bonds: Carbenes can insert into various bonds. Careful choice of solvent and reaction conditions can mitigate this.
-
Ring-Opening of the Cyclopropane: The strained cyclopropane ring can be susceptible to opening under certain conditions, particularly with highly functionalized derivatives.[10] Avoiding harsh acidic or basic conditions during workup and purification is important.
Q5: What are the best practices for purifying this compound derivatives?
A5: Purification can be challenging due to the amphoteric nature of these compounds.
-
Column Chromatography: Flash column chromatography on silica gel is a common method. A gradient elution system, often starting with a nonpolar solvent and gradually increasing the polarity with a mixture of dichloromethane/methanol or ethyl acetate/methanol, is typically effective.
-
Crystallization: If the product is a solid, crystallization can be an excellent purification method. Experiment with different solvent systems to find one that provides good crystals.
-
Ion-Exchange Chromatography: For compounds that are difficult to separate by other means, ion-exchange chromatography can be a powerful technique.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Low Conversion | - Inactive catalyst- Insufficient catalyst loading- Low reaction temperature- Sterically hindered substrate | - Use a fresh, activated catalyst.[4] - Incrementally increase catalyst loading (e.g., from 1 mol% to 5 mol%).[4]- Gradually increase the reaction temperature.- Increase the reaction time. |
| Formation of Multiple Products / Low Selectivity | - Impure starting materials- Suboptimal reaction conditions (temperature, solvent)- Incorrect choice of catalyst/ligand | - Purify all reagents and use anhydrous solvents.[4]- Optimize the reaction temperature and screen different solvents.- For stereoselectivity, screen a variety of ligands.[9] |
| Decomposition of Diazo Compound | - Rapid addition- Presence of acidic impurities- High temperature | - Use a syringe pump for slow and controlled addition.[4]- Ensure all reagents and glassware are free of acidic residues.- Maintain the recommended reaction temperature.[4] |
| Difficulty in Product Isolation/Purification | - Product is highly polar or water-soluble- Formation of emulsions during workup- Product is an oil | - Use a more polar eluent system for chromatography.- Consider derivatization to a less polar compound before purification.- Break emulsions by adding brine or filtering through celite.- Attempt to form a salt to induce crystallization. |
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation
This protocol provides a general method for the synthesis of a cyclopropane derivative from an alkene and a diazo compound using a rhodium(II) catalyst.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkene (1.0 equiv) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: To the stirred solution, add a solution of the diazo compound (1.1-1.5 equiv) in the same solvent dropwise over several hours using a syringe pump.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protecting Group Strategy for the Amino Group
The amino and carboxylic acid functionalities in this compound often require protection during subsequent synthetic steps.[11] The Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups are commonly used for protecting the amino group.[12]
Boc Protection:
-
Reaction: Dissolve the this compound derivative (1.0 equiv) in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Base Addition: Add a base such as sodium hydroxide or triethylamine to adjust the pH to ~9-10.
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv) portion-wise while maintaining the pH.
-
Stirring: Stir the reaction mixture at room temperature for several hours or overnight.
-
Workup: Acidify the reaction mixture to pH ~2-3 with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can often be used without further purification or can be purified by crystallization or chromatography.
Visualizations
General Workflow for Optimizing Cyclopropanation Reactions
Caption: A decision-making workflow for troubleshooting common issues in cyclopropanation reactions.
Orthogonal Protecting Group Strategy
Sources
- 1. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 11. Protective Groups [organic-chemistry.org]
- 12. scispace.com [scispace.com]
Technical Support Center: Synthesis of 1-(Aminomethyl)cyclopropanecarboxylic Acid
Welcome to the technical support guide for the synthesis of 1-(aminomethyl)cyclopropanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Our goal is to provide practical, evidence-based solutions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, organized by reaction stage.
Stage 1: Formation of the Cyclopropane Ring
Question 1: My yield for cyclopropanecarboxylic acid (or its ester precursor) is consistently low. What are the primary causes and how can I mitigate them?
Answer: Low yields in the initial cyclopropanation step often stem from suboptimal reaction conditions or improper choice of reagents. The classic synthesis from γ-chlorobutyronitrile, for instance, is a vigorous reaction that requires careful control.[1]
-
Causality of Low Yield:
-
Inefficient Cyclization: The intramolecular cyclization competes with intermolecular side reactions. For methods involving dialkylation of a malonic ester with 1,2-dibromoethane, the second alkylation can be slow, leading to mono-alkylated byproducts.
-
Base and Solvent Choice: The strength and solubility of the base are critical. Using a strong base like sodium hydroxide or potassium hydroxide is common.[1][2] Phase-transfer catalysts (e.g., triethylbenzylammonium chloride) can significantly improve yields in two-phase systems by facilitating the transport of the malonate anion to the organic phase for reaction.[3]
-
Reaction Temperature: Temperature control is crucial. While some reactions require heating to initiate, excessive heat can promote side reactions, including elimination or polymerization, particularly with reactive intermediates.[2]
-
-
Troubleshooting & Optimization Strategies:
-
Reagent Purity: Ensure the purity of your starting materials, especially the dihaloalkane, as impurities can interfere with the reaction.
-
Phase-Transfer Catalysis: If using a biphasic system (e.g., aqueous NaOH and an organic substrate), introduce a phase-transfer catalyst to enhance the reaction rate. A one-pot conversion of diethyl malonate to cyclopropane diacid using this method is reported to be efficient.[3]
-
Controlled Addition: Add reagents portion-wise or via syringe pump to maintain better temperature control and minimize hotspots in the reaction mixture, which can lead to byproduct formation.
-
Alternative Starting Materials: Consider starting from diethyl 1,1-cyclopropanedicarboxylate, which is commercially available and serves as a versatile precursor, bypassing the initial cyclization challenges.[4]
-
Stage 2: Introducing the Amine Functionality (Hofmann & Curtius Rearrangements)
The conversion of a carboxylic acid or amide to the target aminomethyl group is the most critical and often problematic stage. The two primary methods are the Hofmann and Curtius rearrangements.
Question 2: I'm using the Hofmann rearrangement on cyclopropanecarboxamide, but the yield of this compound is poor. What's going wrong?
Answer: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.[5][6] Poor yields are typically due to incomplete reaction, degradation of the isocyanate, or competing side reactions.
-
Key Mechanistic Steps & Potential Failure Points:
-
N-Bromination: The amide is first deprotonated by a base (e.g., NaOH) and then reacts with bromine to form an N-bromoamide.
-
Anion Formation: A second deprotonation forms a bromoamide anion.
-
Rearrangement: The cyclopropyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form a cyclopropyl isocyanate.
-
Hydrolysis: The isocyanate is hydrolyzed by water to a carbamic acid, which then spontaneously decarboxylates to yield the final amine.[5]
-
-
Troubleshooting & Optimization Strategies:
-
Stoichiometry of Reagents: Ensure the correct stoichiometry of base and bromine. Typically, slightly more than one equivalent of bromine and two equivalents of strong base are required.
-
Temperature Control: The initial bromination and rearrangement are often performed at low temperatures (0–10 °C) to prevent degradation. The hydrolysis of the isocyanate may require gentle warming.[7]
-
Alternative Brominating Agents: While Br₂/NaOH is classic, reagents like N-bromosuccinimide (NBS) can offer milder conditions and are sometimes used to generate the intermediate isocyanate, which can be trapped with an alcohol like t-butanol to form a stable Boc-protected amine.[5]
-
Question 3: The Curtius rearrangement of my cyclopropanoyl azide is not proceeding efficiently. How can I improve this reaction?
Answer: The Curtius rearrangement is a versatile and often high-yielding reaction that converts a carboxylic acid to an amine via an acyl azide and an isocyanate intermediate.[8][9] Unlike the Hofmann rearrangement, it avoids the use of harsh bases and halogens. The key is the efficient formation of the acyl azide and its subsequent rearrangement.
-
Key Mechanistic Steps & Potential Failure Points:
-
Acyl Azide Formation: The starting cyclopropanecarboxylic acid is converted to an acyl azide. This is commonly done by first converting the acid to an acyl chloride, followed by reaction with sodium azide, or by using reagents like diphenylphosphoryl azide (DPPA).
-
Rearrangement: The acyl azide is heated (or sometimes photolyzed) to induce a concerted rearrangement, losing N₂ gas to form the isocyanate.[10] The concerted nature of this step is a key advantage, as it avoids the formation of highly reactive and non-selective nitrene intermediates.[10]
-
Trapping/Hydrolysis: The resulting isocyanate is then reacted with water or acid to hydrolyze it to the primary amine.
-
-
Troubleshooting & Optimization Strategies:
-
Acyl Azide Synthesis: If converting from an acyl chloride, ensure the complete removal of any residual HCl before adding sodium azide, as acid can decompose the azide. One-pot procedures using reagents like DPPA can be more efficient.[8]
-
Solvent Choice: The rearrangement is typically performed in an inert, non-protic solvent (e.g., toluene, benzene, or THF) that can be heated to the required temperature (usually 80–110 °C).
-
Temperature and Reaction Time: The decomposition of the acyl azide is temperature-dependent. If the reaction is sluggish, a higher temperature may be needed. However, cyclopropenoyl azides have been shown to rearrange even at room temperature due to ring strain.[11] Monitor the reaction by IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹) or by measuring N₂ evolution.
-
Visualizing the Synthetic Pathways
A clear understanding of the reaction workflow is essential for effective troubleshooting.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Key Synthetic Route: The Curtius Rearrangement
Caption: The Curtiyus rearrangement pathway for amine synthesis.
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations.
Protocol 1: Synthesis of Cyclopropanecarboxamide from Cyclopropanecarboxylic Acid
This protocol details the essential intermediate step for the Hofmann rearrangement.
-
Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropanecarboxylic acid (1.0 eq).
-
Chlorination: Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to 60 °C for 2 hours until gas evolution ceases.
-
Ammonia Addition: Cool the reaction mixture to 0 °C. Carefully and slowly add the crude acyl chloride to a cooled, concentrated solution of ammonium hydroxide (excess, ~5-10 eq).
-
Workup: Stir the mixture vigorously for 1 hour. Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then a small amount of cold diethyl ether. Dry the white solid under vacuum to yield cyclopropanecarboxamide.
-
Validation: Confirm product identity via ¹H NMR and melting point analysis. The expected yield should be in the 85-95% range.
-
Protocol 2: Hofmann Rearrangement of Cyclopropanecarboxamide
This protocol outlines the conversion to the target amine.
-
Preparation: Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 eq) to a solution of sodium hydroxide (4.0 eq) in water at 0 °C.
-
Amide Addition: In a separate flask, dissolve cyclopropanecarboxamide (1.0 eq) in water and cool to 0 °C.
-
Reaction: Slowly add the cold sodium hypobromite solution to the amide solution, ensuring the temperature does not exceed 10 °C.
-
Rearrangement: After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then slowly warm to room temperature and finally heat to 60-70 °C for 1-2 hours to complete the rearrangement and hydrolysis.
-
Isolation: Cool the reaction mixture and acidify with concentrated HCl to pH ~1-2. This will precipitate any unreacted starting material. Filter the solution.
-
Purification: The filtrate contains the hydrochloride salt of the product. The product can be isolated by evaporation of the solvent or purified using ion-exchange chromatography.
-
Validation: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Quantitative Data Summary
The choice of synthetic route can significantly impact overall yield and process efficiency. The table below summarizes typical conditions and expected outcomes for the key amine formation step.
| Parameter | Hofmann Rearrangement | Curtius Rearrangement |
| Starting Material | Cyclopropanecarboxamide | Cyclopropanecarboxylic Acid |
| Key Reagents | Br₂, NaOH | NaN₃ (or DPPA), H₂O/H⁺ |
| Intermediate | Cyclopropyl Isocyanate | Cyclopropyl Isocyanate |
| Typical Solvents | Water | Toluene, THF (for rearrangement) |
| Temperature | 0 °C to 70 °C | 80 °C to 110 °C (for rearrangement) |
| Typical Yield | 60-75% | 70-90% |
| Advantages | Uses readily available reagents. | Generally higher yielding, milder conditions (no halogen), broad substrate scope.[8] |
| Disadvantages | Use of hazardous bromine, can have side reactions. | Use of potentially explosive azides (handle with care). |
References
-
Mangelinckx, S., et al. (2019). Synthesis of Racemic 2-(Aminomethyl)cyclopropane-1,1-dicarboxylic Acid as a New Constrained γ-Amino Dicarboxylic Acid Bypassing Alkyl 3-Aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates. European Journal of Organic Chemistry, 2019(31-32), 5187–89. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11. Available at: [Link]
-
LookChem. (n.d.). Key Benefits of Cyclopropanecarboxylic Acid in Agrochemicals. Available at: [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Available at: [Link]
-
Khatik, G. L., et al. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). WO2018183680A1 - 1-amino-1-cyclopropanecarboxylic acid formulations.
- Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
-
Alabugin, I. V., et al. (2011). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. PubMed Central. Available at: [Link]
-
Ghent University Academic Bibliography. (2019). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of diethyl 2‐cyanocyclopropanedicarboxylate 5 and reduction.... Available at: [Link]
- Google Patents. (n.d.). WO2021262950A1 - 1-amino-1-cyclopropanecarboxylic acid mixtures and uses thereof.
-
MySkinRecipes. (n.d.). This compound hydrochloride. Available at: [Link]
- Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Available at: [Link]
-
National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available at: [Link]
-
PubMed. (n.d.). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Racemic 2‐(Aminomethyl)cyclopropane‐1,1‐dicarboxylic Acid as a New Constrained γ‐Amino Dicarboxylic Acid Bypassing Alkyl 3‐Aza‐2‐oxobicyclo[3.1.0]hexane‐1‐carboxylates. Available at: [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Available at: [Link]
-
Beilstein Journals. (n.d.). Search Results for Curtius rearrangement. Available at: [Link]
-
YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. Available at: [Link]
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Available at: [Link]
-
Scribd. (2022). Hofmann Rearrangement Explained. Available at: [Link]
- Google Patents. (n.d.). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
- Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
- Google Patents. (n.d.). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
-
YouTube. (2018). 22.4b Synthesis of Amines Hofmann Rearrangement. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 11. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
1-(Aminomethyl)cyclopropanecarboxylic acid stability and storage issues
Welcome to the Technical Support Center for 1-(Aminomethyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and storage of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound
This compound is a non-proteinogenic amino acid characterized by a unique cyclopropane ring. This rigid structure imparts conformational constraints that are of significant interest in medicinal chemistry and drug design for creating peptides with enhanced metabolic stability and receptor selectivity.[1][2] However, the strained three-membered ring and the presence of reactive amino and carboxylic acid functional groups necessitate careful consideration of its stability and storage to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Many suppliers recommend storage at room temperature. For the hydrochloride salt, storage under an inert gas atmosphere is also advised.[4] To prevent potential degradation, it is crucial to protect the compound from moisture and strong oxidizing agents.[3]
Q2: How should I prepare stock solutions of this compound?
A2: this compound and its hydrochloride salt are soluble in water.[3] For biological experiments, sterile-filtered aqueous solutions are commonly used. It is best practice to prepare fresh solutions for each experiment. If a stock solution needs to be stored, it should be aliquoted into single-use volumes and frozen at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation of many organic molecules.[1]
Q3: What is the expected stability of this compound in aqueous solutions?
A3: While specific quantitative stability data for this compound in aqueous solution is not extensively published, the stability of amino acids in solution is influenced by pH, temperature, and the presence of other reactive species.[3] Generally, amino acid solutions are more stable at acidic to neutral pH. Alkaline conditions can accelerate the degradation of some amino acids.[5] For critical applications, it is advisable to determine the stability of your specific solution under your experimental conditions.
Q4: Are there any known incompatibilities I should be aware of when working with this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents.[3] Contact with these substances can lead to chemical reactions that degrade the compound. It is important to review the safety data sheet (SDS) for a comprehensive list of incompatible materials.
Troubleshooting Guide
This section addresses common problems that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or No Biological Activity
You have prepared a solution of this compound, but you are observing inconsistent results or a complete lack of expected biological activity in your assay.
Potential Causes and Solutions:
-
Compound Degradation:
-
Improper Storage: Verify that the solid compound and your stock solutions have been stored according to the recommendations (cool, dry, protected from light).
-
Solution Instability: If you are using an older stock solution, the compound may have degraded. It is always best to use freshly prepared solutions. For non-proteinogenic amino acids, long-term storage in solution, even when frozen, may lead to a gradual loss of activity.[6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and promote degradation.[1] Prepare single-use aliquots to avoid this.
-
-
Precipitation in Assay Media:
-
Low Solubility: While the hydrochloride salt has good water solubility, the free base may have lower solubility in certain buffers or cell culture media.[3] This can lead to the compound precipitating out of solution, lowering its effective concentration.
-
Solvent Effects: Ensure that the final concentration of any organic solvent (like DMSO) used to initially dissolve the compound is low enough (typically <0.5%) to not cause precipitation when added to the aqueous assay buffer.[1]
-
Experimental Protocol: Verifying Compound Solubility
-
Prepare the highest concentration of this compound that you plan to use in your assay buffer or cell culture medium.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
After a period equivalent to your experiment's duration, visually inspect the solution for any signs of precipitation. You can do this by holding the container against a dark background.
-
If precipitation is observed, you will need to either lower the concentration or investigate the use of a different buffer system.
Issue 2: Unexpected Changes in pH of the Experimental Medium
Adding your this compound solution significantly alters the pH of your cell culture or assay medium, which can affect your results.
Potential Causes and Solutions:
-
Acidic or Basic Nature of the Compound: As an amino acid, this compound has both an acidic carboxylic acid group and a basic amino group. The hydrochloride salt is acidic. Depending on the concentration and the buffering capacity of your medium, its addition can shift the pH.
-
Solution Preparation:
-
Adjusting pH: When preparing your stock solution, you can adjust the pH to be compatible with your experimental system. Use dilute HCl or NaOH for pH adjustment.
-
Buffering: Ensure that your final assay medium is adequately buffered to resist pH changes upon the addition of your compound.
-
Visualization of Troubleshooting Workflow
Caption: Potential sites of degradation on the this compound molecule.
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically detailing the degradation rates of this compound under various experimental conditions. However, a study on cyclopropanecarboxylic acid esters demonstrated enhanced hydrolytic stability compared to their non-cyclopropyl analogs. [7]This suggests that the cyclopropane moiety itself may confer a degree of stability to the molecule.
| Condition | Expected Stability | Recommendation |
| Solid State | High (when stored properly) | Store in a cool, dry, dark, and well-ventilated place. |
| Aqueous Solution (Neutral pH) | Moderate | Prepare fresh solutions. For storage, aliquot and freeze at -20°C or below. |
| Aqueous Solution (Acidic pH) | Likely higher than neutral/alkaline | If compatible with the experiment, a slightly acidic pH may enhance stability. |
| Aqueous Solution (Alkaline pH) | Potentially lower | Avoid prolonged storage in alkaline buffers. |
| Exposure to Light | Unknown (potential for photodegradation) | Protect solutions from direct light. |
| Elevated Temperature | Likely to accelerate degradation | Avoid heating solutions unless necessary for dissolution, and cool promptly. |
References
- PhytoTech Labs. (n.d.). Safety Data Sheet: 1-Amino-1-cyclopropanecarboxylic acid.
- BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- Cayman Chemical. (2025). Safety Data Sheet: 1-amino-cyclopropanecarboxylic acid.
- Santa Cruz Biotechnology. (n.d.). 1-Aminocyclopropane-1-carboxylic Acid.
- Fisher Scientific. (2025). Safety Data Sheet: Cyclopropanecarboxylic acid.
- Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511.
- ResearchGate. (2016). How to prepare and store Amino acid stock solution?
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Ambeed. (n.d.). 139126-45-7|this compound.
- 3W Pharm. (n.d.). This compound hydrochloride.
- Thermo Scientific Chemicals. (n.d.). 1-Amino-1-cyclopropanecarboxylic acid, 98%.
- PubChem. (n.d.). 1-Aminocyclopropane-1-carboxylic acid.
- Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
- Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid.
- PubMed. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants.
- PubMed. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.
- PubMed Central. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
- PubChem. (n.d.). (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid.
- PubMed Central. (2016). Amino acids in the cultivation of mammalian cells.
- ACS Publications. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds.
- PubMed Central. (n.d.). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment.
- MySkinRecipes. (n.d.). This compound hydrochloride.
- ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds.
- Hilaris Publisher. (2021). Editorial Note on Non-proteinogenic Amino Acids and Human Nutrition.
- BenchChem. (2025). Navigating Inconsistent Results with Novel CK2 Inhibitors: A Technical Support Center.
- Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide.
- protocols.io. (2017). Preparing Aminoacid Solutions for cell free Tx-TL reactions.
- ResearchGate. (2015). How can store amino acids stock solutions?
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Slideshare. (n.d.). Degradation of amino acids.
- LibreTexts. (2022). 10.2: Amino Acids Degradation.
- Sigma-Aldrich. (n.d.). 1-(Fmoc-amino)cyclopropanecarboxylic acid.
- PubMed. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products.
- MDPI. (n.d.). Polyol Structure and Ionic Moieties Influence the Hydrolytic Stability and Enzymatic Hydrolysis of Bio-Based 2,5-Furandicarboxylic Acid (FDCA) Copolyesters.
- PubChem. (n.d.). 1-(Aminomethyl)cyclohexane-1-carboxylic acid.
- Azure Biosystems. (n.d.). qPCR Troubleshooting Guide.
- MySkinRecipes. (n.d.). This compound hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bu.edu [bu.edu]
- 3. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Experiments with 1-(Aminomethyl)cyclopropanecarboxylic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support center for 1-(aminomethyl)cyclopropanecarboxylic acid. This molecule, a constrained amino acid analogue, is of significant interest in medicinal chemistry and drug development for its ability to introduce unique conformational rigidity into peptides and small molecules.[1] However, its unique structure also presents specific challenges in synthesis, purification, and analysis.
This guide is designed to provide practical, field-tested solutions to common problems encountered during experimentation. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you not only solve immediate issues but also build a more robust experimental design.
Section 1: Synthesis and Purification
The construction and isolation of this specific cyclopropane derivative are frequent sources of difficulty. Problems often trace back to the stability of the three-membered ring and the amphoteric nature of the amino acid functionality.
FAQ 1: My synthesis yield is disappointingly low. What are the common culprits?
Low yields in the synthesis of this compound often stem from one of three areas: precursor integrity, incomplete reaction, or unintended side reactions. A common synthetic route involves the reduction of a nitrile precursor, such as 1-cyano-1-cyclopropanecarboxylic acid.[2]
Common Causes and Troubleshooting Strategies:
-
Incomplete Nitrile Reduction: Catalytic hydrogenation is a standard method, but it can be sluggish or incomplete.
-
Causality: The catalyst (e.g., Platinum (IV) oxide) may be of low quality or may be poisoned by impurities in the starting material or solvent. The reaction conditions (pressure, temperature, time) may also be suboptimal.
-
Solution: Ensure high-purity starting materials and solvents. Increase hydrogen pressure (e.g., to 60 psi) and reaction time.[2] If hydrogenation consistently fails, consider alternative chemical reductants, though these may introduce new purification challenges.
-
-
Side Reactions: The cyclopropane ring, while more stable than one might assume, can be susceptible to opening under overly harsh conditions (e.g., extreme pH or high temperatures), especially if adjacent functional groups activate the ring.[3] Furthermore, alternative synthetic strategies can lead to unwanted byproducts like diacids during hydrolysis steps.[4]
-
Causality: Forcing a reaction to completion with excessive heat or prolonged exposure to strong acids/bases can provide the activation energy needed for ring-opening or other degradation pathways.
-
Solution: Carefully monitor reaction progress using techniques like TLC or LC-MS to avoid unnecessarily long reaction times. If byproducts are a major issue, re-evaluate the synthetic route. For instance, a pathway involving iodocarbocyclization and azidation has been developed to avoid problematic intermediates.[3]
-
-
Precursor Quality: The synthesis is only as good as its starting materials.
-
Causality: Impurities in the initial reactants, such as 1,2-dihaloethane or nitroacetate in some routes, can interfere with the primary reaction pathway.[4]
-
Solution: Verify the purity of all starting materials by NMR or another appropriate analytical method before beginning the synthesis.
-
Below is a logical workflow for troubleshooting poor synthesis yields.
Caption: Troubleshooting workflow for low synthesis yield.
FAQ 2: I'm finding it difficult to purify the final product from my crude reaction mixture. What are the best methods?
Purification is challenging due to the compound's zwitterionic nature. It possesses both a basic amino group and an acidic carboxylic acid group, making it highly polar and often poorly soluble in common organic solvents while being highly soluble in water.
Recommended Purification Strategy: Ion-Exchange Chromatography
This is the most robust method for separating the target amino acid from non-ionic impurities, starting materials, and byproducts with different charge characteristics.
-
Principle: The zwitterionic compound can bind to either a cation or an anion exchange resin depending on the pH of the buffer. At a pH below its isoelectric point (pI), the molecule is positively charged and will bind to a cation exchanger. At a pH above its pI, it is negatively charged and will bind to an anion exchanger.
Step-by-Step Protocol for Cation-Exchange Purification:
-
Resin Preparation: Select a strong cation exchange resin (e.g., Dowex 50WX8) and wash it thoroughly with high-purity water, followed by regeneration with HCl (e.g., 1 M), and finally wash again with water until the eluate is neutral.
-
Sample Loading: Dissolve the crude product in a minimal amount of acidic solution (e.g., pH 2-3 with HCl) to ensure the amine is fully protonated (positive charge). Apply this solution to the prepared resin column.
-
Washing: Wash the column with several column volumes of high-purity water at the same acidic pH to remove neutral impurities and anions.
-
Elution: Elute the bound this compound using a basic solution, such as dilute ammonium hydroxide (e.g., 0.5 M NH₄OH). The ammonia will deprotonate the bound amino acid, releasing it from the resin.
-
Product Isolation: Collect the fractions and monitor for the presence of the product using a suitable method (e.g., TLC with ninhydrin stain or LC-MS). Combine the product-containing fractions and remove the volatile ammonium hydroxide and water under reduced pressure to yield the purified product.
Section 2: Handling, Storage, and Stability
Proper handling and storage are critical to maintaining the integrity of your sample. As an amino acid, it requires specific precautions.
FAQ 3: What are the essential safety and storage guidelines for this compound?
Safety and Handling:
-
Hazards: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6] It is also harmful if swallowed.[6]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. When handling the solid powder, avoid dust formation and work in a well-ventilated area or a chemical fume hood.[5]
Storage Conditions:
-
Temperature and Atmosphere: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] For long-term storage, refrigeration (2-8°C) is recommended to minimize potential degradation, similar to other non-natural amino acids.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, which can react with the amino group.[5]
FAQ 4: My compound seems to be degrading in aqueous solution. How can I improve its stability?
While the cyclopropane moiety itself is reasonably stable[8], solutions of amino acids can be susceptible to microbial growth and slow chemical degradation.
Best Practices for Solution Stability:
-
Use Buffered Solutions: If the experimental protocol allows, dissolving the compound in a buffer at a stable pH (typically near neutral) can improve stability compared to unbuffered water.
-
Prepare Freshly: The most reliable approach is to prepare solutions immediately before use.
-
Store Frozen: If solutions must be stored, flash-freeze aliquots in liquid nitrogen and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade many molecules.
-
Sterile Filtration: For long-term storage of stock solutions, consider passing the solution through a 0.22 µm sterile filter into a sterile container to prevent microbial contamination.
Section 3: Analytical Characterization
Accurate quantification and characterization are essential. The lack of a strong UV chromophore and potential for interference from other amino acids are the primary analytical hurdles.
FAQ 5: I am unable to detect my compound using HPLC with a standard UV detector. What am I doing wrong?
You are likely not doing anything wrong; the molecule simply does not absorb UV light effectively because it lacks a suitable chromophore.
Solution: Pre-Column Derivatization
To make the molecule "visible" to a fluorescence or UV detector, you must react it with a labeling agent. A common and reliable method is derivatization with o-phthaldialdehyde (OPA).[9]
Protocol for OPA Derivatization for HPLC-Fluorescence Analysis:
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA in borate buffer (pH ~9.5) with a small amount of a thiol (e.g., 2-mercaptoethanol or N-acetyl-L-cysteine). This reagent is light-sensitive and should be prepared fresh.
-
Derivatization Reaction: In a vial, mix your sample (or standard) with the OPA reagent. The reaction is typically very fast, often complete in 1-2 minutes at room temperature.
-
Injection: Immediately inject the derivatized sample onto the HPLC system. The derivative can be unstable, so consistent timing between derivatization and injection is crucial for reproducibility.
-
Detection: Use a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 455 nm).
FAQ 6: My LC-MS/MS analysis is suffering from poor sensitivity and interfering peaks. How can I optimize my method?
While LC-MS/MS is highly selective, isobaric interference is a known issue, particularly from common proteinogenic amino acids like glutamic acid (Glu) and threonine (Thr).[10] Effective chromatographic separation is therefore non-negotiable.
Method Development Strategy:
| Problem | Potential Cause | Suggested Solution | Reference |
| Poor Peak Shape | Secondary interactions with residual silanols on a C18 column. | Use a column with end-capping or switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for polar analytes. | N/A |
| Co-elution with Interferences | Insufficient chromatographic resolution from isobaric compounds (e.g., Glu, Thr). | Implement ion-pair reversed-phase chromatography. Add a reagent like nonafluoropentanoic acid (NFPA) to the mobile phase to improve retention and separation of the polar amino acid.[10][11] | [10],[11] |
| Low Sensitivity | Poor ionization efficiency in the MS source. | Optimize MS source parameters (e.g., spray voltage, gas temperatures). Ensure the mobile phase pH promotes ionization (e.g., acidic pH for positive ion mode to protonate the amine). | N/A |
The following diagram outlines the logical flow for developing a robust LC-MS/MS method.
Caption: Logical workflow for LC-MS/MS method development.
References
-
PhytoTech Labs. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Moret, C., et al. (1991). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 34(8), 2511-2519. Retrieved from [Link]
-
Lizada, M. C. C., & Yang, S. F. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry, 167(1), 31-36. Retrieved from [Link]
-
Petritis, K., et al. (2002). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 50(15), 4162-4167. Retrieved from [Link]
-
Harrad, S. J., et al. (2003). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Phytochemical Analysis, 14(6), 347-351. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Mangelinckx, S., et al. (2018). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained α/β-amino acid. SCIDAR. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. Retrieved from [Link]
-
Miller, M. J., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(5), 841-844. Retrieved from [Link]
- Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
Sources
- 1. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 139126-45-7|this compound| Ambeed [ambeed.com]
- 3. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 4. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. This compound | C5H9NO2 | CID 15033901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Enhancing the Solubility of 1-(aminomethyl)cyclopropanecarboxylic Acid
Welcome to the technical support guide for 1-(aminomethyl)cyclopropanecarboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation and formulation. We will explore the physicochemical properties of this unique amino acid and provide practical, step-by-step guidance to effectively enhance its solubility.
Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of this compound that are critical for understanding its solubility behavior.
Q1: What are the key structural features of this compound that influence its solubility?
A: this compound is a non-proteinogenic α-amino acid.[1] Its structure contains both a primary amine group (-NH₂) and a carboxylic acid group (-COOH).[2][3] This dual functionality means that in aqueous solutions, it primarily exists as a zwitterion —a molecule with both a positive (protonated amine, -NH₃⁺) and a negative (deprotonated carboxyl, -COO⁻) charge, while having a net neutral charge.[4][5][6] The presence of these charged groups generally confers solubility in polar solvents like water.[5][7]
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [2][3] |
| Molecular Weight | 115.13 g/mol | [2][3] |
| Estimated pKa (Carboxylic Acid) | ~2.8 ± 0.2 | [8] |
| Estimated pKa (Amine Group) | ~9.4 ± 0.3 | [8] |
Q2: What is the isoelectric point (pI), and why is it the point of minimum solubility?
A: The isoelectric point (pI) is the specific pH at which the net charge of the molecule is zero. At this pH, the zwitterionic form is predominant.[4] While the zwitterion has charged groups, the overall neutrality of the molecule allows for strong intermolecular electrostatic interactions (attractions between the -NH₃⁺ of one molecule and the -COO⁻ of another). These strong crystal lattice forces make it more difficult for solvent molecules to surround and dissolve the compound, resulting in minimum solubility.[4][9] As the pH of the solution moves away from the pI, the molecule acquires a net positive or negative charge, which increases its interaction with polar water molecules and disrupts the crystal lattice, thereby increasing solubility.[10][11]
Q3: My compound is poorly soluble in water at neutral pH. Why is this happening?
A: This is the most common issue encountered and is directly related to the isoelectric point (pI). For this compound, the pI can be estimated as the average of its two pKa values: pI ≈ (2.8 + 9.4) / 2 = 6.1. At or near this pH, the compound will exhibit its lowest aqueous solubility.[4][9] If your aqueous buffer or solution is near pH 6.1, you will face significant solubility challenges.
Section 2: Troubleshooting Guide: Primary Solubilization Strategies
This section provides actionable troubleshooting steps for the most direct and effective methods to increase solubility.
Technique 1: pH Adjustment
This is the most powerful and scientifically-driven approach for ionizable molecules like this compound.
Q: My compound has precipitated from my aqueous buffer. How can I use pH to redissolve it and keep it in solution?
A: The precipitation is likely because your buffer's pH is too close to the compound's pI. By adjusting the pH, you can shift the equilibrium from the sparingly soluble zwitterion to a highly soluble cationic or anionic form.
-
Acidic Conditions (pH < 4): Lowering the pH well below the pI (e.g., to pH 2-3) will protonate the carboxylate group (-COO⁻ → -COOH). The molecule will then carry a net positive charge (-NH₃⁺), making it behave like a soluble salt.
-
Alkaline Conditions (pH > 8): Raising the pH well above the pI (e.g., to pH 9-10) will deprotonate the ammonium group (-NH₃⁺ → -NH₂). The molecule will then carry a net negative charge (-COO⁻), significantly increasing its solubility.
The relationship between pH and the ionization state is visualized below.
Caption: Ionization states of this compound vs. pH.
Experimental Protocol 1: Determining a pH-Solubility Profile
This protocol allows you to empirically determine the optimal pH for your desired concentration.
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Sample Addition: To a fixed volume of each buffer (e.g., 1 mL) in separate vials, add an excess amount of this compound (e.g., enough to ensure saturation).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of each buffer to generate a pH-solubility curve. This curve will visually guide you to the pH ranges that support your target concentration.
Technique 2: Salt Formation
Converting an active pharmaceutical ingredient (API) into a salt is a cornerstone of formulation science to improve solubility and stability.[12][13][14]
Q: I need to prepare a highly concentrated stock solution in an aqueous system. Should I use the free base (zwitterion) or a salt form?
A: You should unequivocally use a salt form. The hydrochloride salt of this compound is known to have enhanced water solubility precisely because it pre-exists in a fully ionized, cationic state.[8]
Causality: Forming a salt, such as a hydrochloride (HCl) salt, involves reacting the basic amine group with an acid. This permanently protonates the amine, preventing the formation of the less soluble zwitterion unless a strong base is added. The resulting ionic compound interacts much more favorably with water. Approximately 50% of marketed small molecule drugs are administered as salts to leverage these benefits.[14]
Protocol for In Situ Salt Formation (for experimental use):
-
Weigh the desired amount of the this compound free base.
-
Suspend it in your desired volume of water.
-
While stirring, slowly add a stoichiometric equivalent of a suitable acid (e.g., 1N HCl) dropwise.
-
Continue stirring until the solid is fully dissolved. The resulting clear solution is a stock of the salt form.
-
Verify the final pH to ensure it is in the desired soluble range (e.g., pH < 4 for an HCl salt).
Section 3: Advanced Solubilization Strategies
When pH modification is not feasible due to experimental constraints (e.g., cell culture, enzyme assays), alternative methods are required.
Technique 3: Co-Solvency
Q: My downstream application is pH-sensitive. What are my best alternatives to pH adjustment?
A: Employing a co-solvent system is the next logical step. Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[15][16]
Mechanism: The cyclopropane ring of your molecule has a non-polar, hydrophobic character. While the charged groups favor water, this hydrocarbon portion does not. A co-solvent like ethanol or propylene glycol creates a solvent environment that is more "hospitable" to both the polar and non-polar parts of the molecule, thereby increasing overall solubility.
Common Biocompatible Co-solvents:
| Co-solvent | Properties & Use Cases |
| DMSO | Excellent solubilizing power; often used for creating high-concentration stock solutions.[8] Note: can be toxic to some cell lines. |
| Ethanol | Widely used, less toxic than DMSO. Good for general lab use. |
| Propylene Glycol (PG) | Common in pharmaceutical formulations. A good choice for in vivo studies. |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, frequently used in oral and parenteral formulations. |
Experimental Protocol 2: Co-solvent Screening
-
Select Co-solvents: Choose a few relevant co-solvents from the table above.
-
Prepare Blends: Create a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v co-solvent in water).
-
Test Solubility: Using the method described in Protocol 1 (steps 2-5), determine the saturation solubility of your compound in each blend.
-
Optimize: Plot solubility vs. co-solvent concentration to find the minimum amount of co-solvent needed to achieve your target concentration, which is crucial for minimizing potential toxicity or interference in your assay.
Workflow for Selecting a Solubilization Strategy
This workflow provides a logical decision path for addressing solubility issues.
Caption: Decision workflow for enhancing solubility.
Section 4: Summary of Techniques
| Technique | Principle | Pros | Cons | Best For |
| pH Adjustment | Ionize the molecule to a soluble cationic or anionic form. | Highly effective, uses simple reagents, predictable. | Not suitable for pH-sensitive applications. | Preparing aqueous stock solutions, buffers where pH can be controlled. |
| Salt Formation | Pre-ionize the molecule into a stable, soluble salt. | High solubility, improved stability and handling.[14] | Requires the salt form or an extra preparation step. | High-concentration stock solutions, formulation development. |
| Co-solvency | Reduce solvent polarity to accommodate non-polar moieties. | Useful when pH cannot be altered, broad range of solvents available. | May interfere with downstream assays or cause toxicity. | pH-sensitive experiments, initial formulation screening. |
This guide provides a comprehensive framework for systematically addressing the solubility of this compound. By understanding the underlying chemical principles and applying these structured troubleshooting methods, you can efficiently achieve your desired experimental outcomes.
References
-
Pradhan, A., & Vera, J. H. (2000). Effect of Anions on the Solubility of Zwitterionic Amino Acids. Journal of Chemical & Engineering Data, 45(1), 140-143. [Link]
-
Quora. (2024). Is the solubility of amino acids affected by their pH levels?[Link]
-
Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]
-
FormuMax. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. [Link]
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]
-
Particle Sciences. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?[Link]
-
Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 258-262. [Link]
-
ResearchGate. (n.d.). pH dependence of amino acid solubility. [Link]
-
Grosse Daldrup, J.-B., et al. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 57(30), 10037-10047. [Link]
-
Wikipedia. (n.d.). Amino acid. [Link]
-
Chemistry LibreTexts. (2022). Backgrounds of Amino Acids. [Link]
-
Heryanto, R., et al. (2007). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 46(1), 345-351. [Link]
-
Chemistry Stack Exchange. (2020). Why are amino acids least soluble at isoelectric point?[Link]
-
StudySmarter. (2023). Zwitterion: Amino Acid, Alanine & Aspartic Acid Overview. [Link]
-
Solubility of Things. (n.d.). 1-aminocyclopropanecarboxylic acid. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Wikipedia. (n.d.). (+)-cis-2-Aminomethylcyclopropane carboxylic acid. [Link]
Sources
- 1. 1-Aminocyclopropanecarboxylic acid | 22059-21-8 [chemicalbook.com]
- 2. This compound | C5H9NO2 | CID 15033901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Buy this compound hydrochloride | 1421601-23-1 [smolecule.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. agnopharma.com [agnopharma.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. arborpharmchem.com [arborpharmchem.com]
- 16. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
Technical Support Center: Synthesis of 1-(aminomethyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-(aminomethyl)cyclopropanecarboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this strained, bifunctional molecule. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: I'm planning my synthesis. Which is the most robust route to avoid common side reactions?
Choosing the right synthetic pathway is the most critical step in preventing downstream issues. There is no single "best" route; the choice depends on your starting materials, scale, and tolerance for specific impurities. The three most common strategies involve forming the aminomethyl group via a rearrangement, direct alkylation, or reduction.
A popular and often successful strategy begins with the commercially available cyclopropane-1,1-dicarboxylic acid. This precursor allows for the sequential modification of the two carboxyl groups, providing a high degree of control. One carboxyl group can be converted to the aminomethyl group via a rearrangement reaction, while the other remains as the target carboxylic acid.
Below is a decision-making workflow to help guide your choice.
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Guide: Common Side Reactions
Q2: My reaction yield is low, and I've isolated a major byproduct with a mass corresponding to the loss of water. What is it, and how can I prevent it?
This is a classic and frequently encountered problem. The byproduct is almost certainly the bicyclic lactam, 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylic acid.[1][2]
Causality: The formation of this lactam is an intramolecular condensation reaction between the primary amine and the carboxylic acid. The proximity of these two functional groups on the rigid cyclopropane ring makes this cyclization highly favorable, especially under conditions that activate the carboxylic acid (e.g., presence of coupling agents) or upon heating.
Preventative Strategies:
-
Protecting Group Strategy: The most effective solution is to use an orthogonal protecting group strategy. Ensure the amine is protected (e.g., as a Boc- or Cbz-carbamate) until after the final purification of the carboxylic acid. The Curtius rearrangement is particularly well-suited for this, as the isocyanate intermediate can be trapped directly with tert-butanol or benzyl alcohol to yield the protected amine in one step.[3]
-
Control pH During Workup: During aqueous workup and isolation, maintain a pH where at least one of the functional groups is protonated and thus non-nucleophilic or non-electrophilic. For final isolation, crystallization from a zwitterionic state at the isoelectric point is often effective.
-
Temperature Control: Avoid excessive heating after both functional groups are deprotected, as this can drive the equilibrium towards the thermodynamically stable lactam.
Caption: Pathway for intramolecular lactam formation.
Q3: I'm using a Hofmann rearrangement on cyclopropane-1,1-carboxamide acid. Why is my yield inconsistent, and what are the common pitfalls?
The Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon atom, is a powerful tool but requires careful control.[4][5] The key intermediate is a highly reactive isocyanate, which is then hydrolyzed to the amine.[5][6]
Common Pitfalls & Solutions:
| Symptom / Observation | Probable Cause | Recommended Solution |
| Urea Byproducts | The isocyanate intermediate is reacting with the newly formed primary amine product. | Ensure slow addition of reagents and maintain dilute conditions to minimize the chance of the product reacting with the intermediate. Alternatively, perform the rearrangement in an alcohol solvent (e.g., methanol) to trap the isocyanate as a stable carbamate, which can be isolated and then hydrolyzed in a separate, controlled step.[5][7] |
| Incomplete Reaction | Insufficient base or halogen, or temperatures are too low for the rearrangement step (the 1,2-shift). | Ensure at least one equivalent of Br₂ and two equivalents of strong base (e.g., NaOH, KOH) are used. The N-bromoamide anion must be formed for the rearrangement to occur.[4] Monitor the reaction by TLC or LCMS to confirm the disappearance of the starting amide. |
| Ring Opening / Degradation | The combination of strong base and halogen at elevated temperatures can be harsh, potentially leading to the opening of the strained cyclopropane ring. | Use milder reagents. N-bromosuccinimide (NBS) with a non-nucleophilic base like DBU can be a gentler alternative to Br₂/NaOH.[4] Another excellent choice is using a hypervalent iodine reagent like (bis(trifluoroacetoxy)iodo)benzene.[5] |
Q4: My attempts to synthesize the cyclopropane ring from diethyl malonate and 1,2-dibromoethane are low-yielding. How can I optimize this?
This classic cyclopropanation can be inefficient due to difficulties in achieving the second alkylation and separating the product from the starting material.[8]
Expert Recommendation: Phase-Transfer Catalysis
The use of a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBAC) is a proven method to dramatically improve this reaction.[8] The PTC transports the malonate anion from the aqueous phase (where it is formed with concentrated NaOH) into the organic phase (the 1,2-dibromoethane), allowing the reaction to proceed efficiently at the interface.
Key Advantages:
-
One-Pot Conversion: This method allows for the direct conversion of the diester to the dicarboxylic acid in a single step, as the concentrated NaOH also saponifies the ester groups.[8]
-
Higher Yields: Yields are significantly higher compared to traditional methods using alkoxides in anhydrous alcohol.
-
Simplified Workup: The product diacid can often be isolated simply by acidification and crystallization, avoiding difficult distillations.[8]
Validated Experimental Protocols
Protocol 1: Curtius Rearrangement with In Situ Boc Protection
This protocol is designed to maximize yield and minimize side products by trapping the isocyanate intermediate directly as a stable, Boc-protected amine. This avoids the formation of ureas and the problematic lactam.
Step 1: Mono-esterification of Cyclopropane-1,1-dicarboxylic acid
-
(This step is assumed to be completed to yield cyclopropane-1-monoester-1-carboxylic acid).
Step 2: Acyl Azide Formation
-
Dissolve 1.0 eq of the mono-acid starting material in anhydrous toluene (10 mL/mmol).
-
Add 1.1 eq of triethylamine (Et₃N) and cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.1 eq of diphenylphosphoryl azide (DPPA).
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting acid is consumed.
Step 3: Curtius Rearrangement and Boc-Carbamate Formation
-
To the reaction mixture from Step 2, add 3.0 eq of anhydrous tert-butanol.
-
Heat the mixture to reflux (approx. 85-95 °C) and maintain for 12-24 hours. The loss of N₂ gas should be observed. Monitor the disappearance of the acyl azide and formation of the Boc-protected product by LCMS.[3][9]
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude Boc-protected 1-(aminomethyl)cyclopropane-1-carboxylic acid ester by column chromatography.
Step 4: Saponification
-
Dissolve the purified product from Step 3 in a 3:1 mixture of THF/Water.
-
Add 1.5 eq of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed.
-
Acidify carefully with 1M HCl to pH ~3 and extract with ethyl acetate.
-
Dry the organic layers over Na₂SO₄, filter, and concentrate to yield the final Boc-protected acid, which can be deprotected under standard acidic conditions if the free amine is required.
References
- Mangelinckx, S., Backx, S., & De Kimpe, N. (2018). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.
- Alfa Chemistry. (n.d.). Hofmann Rearrangement.
- Chemistry Steps. (n.d.). Hofmann Rearrangement.
- LibreTexts Chemistry. (2024). Synthesis of Amines.
- Wikipedia. (n.d.). Curtius rearrangement.
- Chemistry Steps. (n.d.). Curtius Rearrangement.
-
Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 39. [Link]
-
ResearchGate. (2018). Synthesis of Racemic 2‐(Aminomethyl)cyclopropane‐1,1‐dicarboxylic Acid as a New Constrained γ‐Amino Dicarboxylic Acid Bypassing Alkyl 3‐Aza‐2‐oxobicyclo[3.1.0]hexane‐1‐carboxylates. Retrieved from ResearchGate. [Link]
- Wikipedia. (n.d.). Hofmann rearrangement.
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from Master Organic Chemistry. [Link]
-
Dudek, R. J., & Johnson, C. R. (2014). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. PubMed Central. [Link]
-
Dudás, J., et al. (2012). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. PubMed Central. [Link]
Sources
- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 1-(aminomethyl)cyclopropanecarboxylic acid
Welcome to the technical support guide for 1-(aminomethyl)cyclopropanecarboxylic acid. As a Senior Application Scientist, I understand the unique challenges this small, zwitterionic molecule presents during purification. Its high polarity, lack of a strong UV chromophore, and amphoteric nature require carefully optimized strategies. This guide is structured to provide direct, actionable solutions to common problems you may encounter in the lab.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues encountered during the purification of this compound, providing explanations for the underlying causes and detailed protocols for resolution.
Q1: My recrystallization attempt resulted in very low yield or failed to produce crystals. What's going wrong?
Answer: This is a frequent challenge, typically rooted in the compound's high solubility in polar solvents and its zwitterionic character, which makes its solubility highly dependent on pH.
Underlying Causes & Mechanistic Explanation:
-
Incorrect pH: As an amino acid, the molecule's net charge changes with pH. At its isoelectric point (pI), the molecule exists as a zwitterion with a net neutral charge, minimizing its solubility in many solvents. Attempting crystallization at a pH far from the pI increases solubility and hinders crystal formation.
-
Inappropriate Solvent System: The high polarity of the amino and carboxylic acid groups makes the compound very soluble in water and short-chain alcohols, often requiring an anti-solvent to induce precipitation. The choice and ratio of solvent/anti-solvent are critical.
-
Supersaturation Not Achieved: Insufficient concentration, slow cooling, or the presence of soluble impurities can prevent the solution from reaching the necessary supersaturation state for nucleation and crystal growth.
Troubleshooting Protocol: Optimizing Crystallization
-
Determine the Isoelectric Point (pI):
-
The pKa of the carboxylic acid is estimated to be around 2.8, while the pKa for the conjugate acid of the amino group is around 9.4.[1]
-
The pI can be estimated as the average of these two pKa values. For this molecule, it will be in the neutral pH range.
-
-
pH-Adjusted Crystallization:
-
Dissolve the crude product in a minimal amount of hot water or an alcohol/water mixture.
-
Carefully adjust the pH of the solution towards the neutral pI range (e.g., pH 6-7) using a dilute acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH). You should observe increased turbidity as you approach the pI.
-
Slowly cool the solution to allow for crystal formation. If no crystals form, proceed to the anti-solvent addition.
-
-
Solvent/Anti-Solvent Screening:
-
Based on solubility profiles, water and methanol are good solvents, while acetone, ethanol, and isopropanol are potential anti-solvents.[1]
-
Protocol: Dissolve the compound in a minimal volume of hot water. While stirring, slowly add a miscible anti-solvent like ethanol or acetone dropwise until persistent cloudiness is observed.
-
Gently heat the mixture until it becomes clear again, then allow it to cool slowly. Seeding with a previously obtained pure crystal can aid nucleation.
-
A patent for a related compound suggests that recrystallization from 95% ethanol can be effective for removing certain impurities.[2]
-
| Solvent | Solubility | Role in Crystallization |
| Water | Soluble, pH-dependent[1][3] | Primary Solvent |
| Methanol | Soluble[1] | Primary Solvent |
| Ethanol | Slightly Soluble[1] | Anti-Solvent / Recrystallization Solvent[2] |
| Acetone | Slightly Soluble[1] | Anti-Solvent |
| DMSO | Highly Soluble (55 mg/mL)[1] | Not ideal for crystallization; useful for analysis |
| Hexane | Insoluble[1] | Not useful |
Q2: HPLC analysis shows persistent impurities after multiple crystallizations. How can I remove them?
Answer: When impurities co-crystallize or have very similar solubility profiles, crystallization alone is insufficient. Ion-exchange chromatography (IEX) is the most powerful technique for purifying amino acids, as it separates molecules based on their charge properties.[4][5]
Underlying Causes & Mechanistic Explanation:
-
Structural Analogs: Impurities may include starting materials or byproducts from the synthesis, such as other amino acids or compounds with acidic or basic functional groups.[6] For example, hydrolysis of a nitrile precursor might yield a corresponding amide as a major impurity.[6]
-
Charge State: At a given pH, your target compound and the impurities will have different net charges, allowing for differential binding to an IEX resin.[7]
Workflow for Purification by Ion-Exchange Chromatography
Caption: Ion-Exchange Chromatography Workflow for Amino Acid Purification.
Experimental Protocol: Cation Exchange Chromatography
-
Resin Selection: Choose a strong cation exchange (SCX) resin (e.g., Dowex 50W, Amberlite IR120). These resins are negatively charged and bind positively charged molecules (cations).
-
Column Preparation & Equilibration:
-
Pack a column with the selected SCX resin.
-
Equilibrate the column with a low pH buffer (e.g., 0.2 M citrate buffer, pH 3.0). At this pH, the amine group of your compound will be protonated (-NH3+), giving it a net positive charge, while the carboxylic acid will be mostly protonated (-COOH).
-
-
Sample Loading:
-
Dissolve the impure sample in the equilibration buffer.
-
Load the solution onto the column. The positively charged this compound will bind to the negatively charged resin.
-
-
Washing:
-
Wash the column with several column volumes of the equilibration buffer to remove any neutral or negatively charged (anionic) impurities.
-
-
Elution:
-
Elute the bound compounds by increasing the pH or the salt concentration. A common method is to use a pH gradient, for example, by eluting with an ammonia solution or a higher pH buffer (e.g., 0.2 M pyridine buffer, pH 5.0 to 7.0).[7] As the pH increases, the carboxylic acid group deprotonates, reducing the net positive charge and eventually weakening the interaction with the resin, causing elution.
-
-
Fraction Analysis & Isolation:
Q3: My final product is pure but contains a high level of inorganic salts from pH adjustments.
Answer: This is a common consequence of using buffers or acids/bases during purification, especially with highly water-soluble compounds where precipitation is difficult.
Troubleshooting Protocol: Desalting
-
Recrystallization from an Organic Solvent: If possible, dissolving the salt-laden product in a hot organic solvent (like ethanol) may leave the inorganic salts behind, as they are often insoluble in organic media. A patent for synthesizing 1-aminocyclopropane-1-carboxylic acid mentions using 95% ethanol for crystallization, which can help separate out salts like sodium acetate.[2]
-
Size Exclusion Chromatography (SEC): This method separates molecules based on size. Your product will elute at a different volume than the much smaller salt ions. This is a gentle, non-denaturing method but may require larger solvent volumes.
-
Diafiltration/Tangential Flow Filtration (TFF): For larger quantities, TFF is highly effective. The sample is continuously passed over a membrane with a specific molecular weight cutoff (MWCO) that retains your product while allowing water and salts to pass through. Fresh water is added to the sample reservoir to gradually wash out the salts.
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy for purifying the hydrochloride salt form of my compound?
The hydrochloride salt form generally exhibits better water solubility than the zwitterionic free base.[1] A common and effective purification method is recrystallization from a mixed solvent system. For instance, dissolving the crude hydrochloride salt in a minimal amount of a solvent like ethanol and then adding an anti-solvent such as methyl tertiary butyl ether (MTBE) can induce crystallization of the pure salt.[10] This process effectively removes organic impurities that are more soluble in the solvent mixture.
Q2: I don't have a UV chromophore in my molecule. What are the best analytical methods for assessing purity?
This is a critical point for this compound. Standard UV detection at 210-220 nm is often unreliable. The best methods are:
-
HPLC with Pre-column Derivatization: Reacting the primary amine with a fluorescent tag like o-phthaldialdehyde (OPA) or fluorescamine allows for highly sensitive fluorescence detection.[9][11]
-
HPLC-MS (or LC-MS): This is the gold standard. It confirms the mass of your compound and can separate and identify impurities, even those without a chromophore.[8][12]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" HPLC detectors are not dependent on optical properties and can detect any non-volatile analyte.
Decision Tree for Purity Analysis
Caption: Decision tree for selecting an appropriate analytical method.
Q3: Can "salting out" be used for purification?
"Salting out" is a technique where high concentrations of salt (like ammonium sulfate) are added to an aqueous solution to decrease the solubility of a compound and cause it to precipitate.[13][14] While commonly used for large proteins, it can also be applied to smaller molecules. By carefully selecting the salt concentration, it's possible to selectively precipitate either the target compound or impurities. However, this method can be less specific for small molecules and introduces large amounts of salt that must be removed later. It is generally more useful for initial crude purification from a complex mixture rather than for final polishing steps.
References
-
Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. Available at: [Link]
-
Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids. Available at: [Link]
-
Inamuddin, Asiri, A. M., & Isloor, A. M. (Eds.). (2020). Separation and Purification of Amino Acids. ResearchGate. Available at: [Link]
-
AK Lectures. (n.d.). Salting out. Available at: [Link]
-
DeKort, M. (n.d.). Separation and Detection of Amino Acids. eCampusOntario Pressbooks. Available at: [Link]
-
Pavia, C., Guerin, S. P., & Martin, S. P. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 198(1), 120-126. Available at: [Link]
-
Fleck, M., & Petrosyan, A. M. (2014). Salts of Amino Acids: Crystallization, Structure and Properties. ResearchGate. Available at: [Link]
-
Solubility of Things. (n.d.). 1-aminocyclopropanecarboxylic acid. Available at: [Link]
-
van de Streek, J., et al. (2007). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Crystal Growth & Design, 7(10), 2150-2156. Available at: [Link]
-
Various Authors. (2023). What are the common challenges faced in peptide purification using chromatography? Quora. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). WO2014203277A2 - Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanecarboxamide hydrochloride.
- Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
Scidar. (n.d.). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained. Available at: [Link]
- Google Patents. (n.d.). WO2018207693A1 - Production method for 1–amino cyclopropane carboxylic acid nonhydrate.
-
Acero, J. L., et al. (2002). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 50(15), 4171-4175. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins. PubMed Central. Available at: [Link]
-
Hardy, F., & Cowe, H. (2003). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Phytochemical Analysis, 14(6), 347-351. Available at: [Link]
-
Various Authors. (2013). How to purify polar cyclic peptides? ResearchGate. Available at: [Link]
-
Paliyath, G., & Dumbroff, E. B. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry, 167(1), 31-36. Available at: [Link]
Sources
- 1. Buy this compound hydrochloride | 1421601-23-1 [smolecule.com]
- 2. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diaion.com [diaion.com]
- 8. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2014203277A2 - Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanearboxamide hydrochloride - Google Patents [patents.google.com]
- 11. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 12. The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aklectures.com [aklectures.com]
- 14. goldbio.com [goldbio.com]
Technical Support Center: Optimizing In Vivo Dosage of 1-(aminomethyl)cyclopropanecarboxylic acid
Prepared by: Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and optimize the in vivo dosage of 1-(aminomethyl)cyclopropanecarboxylic acid. As a novel small molecule with potential neuromodulatory activity, establishing a robust dosing regimen is fundamental to generating reproducible and meaningful experimental data. This document moves beyond a simple protocol, offering insights into the causality behind experimental choices to ensure both scientific integrity and animal welfare.
Section 1: Foundational Knowledge: Mechanism of Action & Pharmacological Profile
Before initiating in vivo studies, a foundational understanding of the compound's presumed mechanism of action is critical. This compound is a conformationally restricted analogue of γ-aminobutyric acid (GABA), suggesting it may interact with GABA-related pathways.[1] Its structure is similar to known GABAB receptor antagonists, which are molecules that can block the inhibitory effects of GABA in the central nervous system.[2][3][4]
Why this matters: Understanding the target dictates the experimental model and the endpoints for measuring efficacy. If the compound is a GABAB antagonist, researchers should focus on models where GABAergic transmission is relevant, such as in studies of cognition, epilepsy, or spasticity.[3][4] Furthermore, some cyclopropane carboxylic acid derivatives have been linked to the inhibition of mitochondrial fatty acid β-oxidation, a potential source of toxicity that must be monitored.[5]
Initial in vitro characterization is the essential first step. Determining the compound's potency (IC50 or EC50) on its putative target provides a quantitative starting point for dose-range finding studies.
Caption: Potential mechanism of this compound as a GABAB antagonist.
Section 2: The In Vivo Dosage Optimization Workflow
A systematic, multi-step approach is crucial for optimizing dosage while adhering to ethical guidelines for animal research. This workflow ensures that efficacy studies are built upon a solid foundation of safety and pharmacokinetic data.
Caption: Workflow for systematic in vivo dosage optimization.
Step 1: Experimental Protocol for a Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study
The primary goal of this initial in vivo experiment is to identify a range of doses that are well-tolerated by the animal model. This is not an efficacy study.
Objective: To determine the MTD, defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or severe clinical signs).
Methodology:
-
Animal Model: Select a common rodent model (e.g., C57BL/6 mice), using a small group size (n=3-5 per group) to minimize animal use.[6]
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose. A common approach is to start at 1-10 mg/kg and escalate. Use a dose-escalation scheme (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle-only control group.
-
Compound Formulation & Administration:
-
Prepare the compound in a sterile, appropriate vehicle (e.g., 0.9% saline, PBS, or a solution with a solubilizing agent like 5% DMSO/5% Tween® 80 in saline).
-
Causality: The choice of vehicle is critical; it must be non-toxic and capable of fully solubilizing the compound to ensure accurate dosing.
-
Administer the compound via the intended clinical or experimental route (e.g., intraperitoneal (i.p.), oral gavage (p.o.), or intravenous (i.v.)).
-
-
Monitoring:
-
Record animal body weight daily.
-
Perform clinical observations twice daily. Record signs of toxicity such as lethargy, ataxia, ruffled fur, or changes in breathing.
-
Monitor food and water intake.
-
-
Study Duration: Typically, an acute MTD study involves a single dose followed by a 7-14 day observation period.
-
Endpoint: At the end of the study, collect blood for optional exploratory toxicology (e.g., liver enzymes) and perform a gross necropsy to look for organ abnormalities.
-
Data Analysis: Determine the MTD. Doses for subsequent efficacy studies should be chosen below the MTD.
Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: We are observing high variability in animal response (e.g., weight loss, behavior) within the same dose group. What are the potential causes?
A1: This is a common issue that can confound results. Potential causes include:
-
Inconsistent Formulation: The compound may not be fully solubilized or may be precipitating out of solution, leading to inaccurate dosing. Vortex the solution vigorously before each administration.
-
Administration Error: Variability in the technique of i.p. injection or oral gavage can lead to different absorption rates. Ensure all personnel are properly trained.
-
Animal Health: Underlying sub-clinical infections or stress in the animals can impact their response to a novel compound. Ensure animals are properly acclimatized and sourced from a reputable vendor.
-
Cage Effects: Environmental factors within a specific cage (e.g., temperature, light) can influence animal stress and metabolism.
Q2: Our compound is highly potent in biochemical assays (low nM IC50), but we see little to no effect in vivo even at high doses. Why?
A2: This discrepancy is a major hurdle in drug development. The reasons often relate to pharmacokinetics and bioavailability:
-
Poor Absorption/Bioavailability: The compound may not be efficiently absorbed into the bloodstream from the site of administration (e.g., the gut after oral gavage). An in silico analysis of a similar compound suggested good gastrointestinal absorption but poor blood-brain barrier penetration, which is critical if the target is in the CNS.[7]
-
Rapid Metabolism/Clearance: The compound may be quickly metabolized by the liver and excreted, never reaching a high enough concentration at the target tissue to be effective.[8] A pilot PK study is essential to investigate this.
-
Drug Efflux: The compound may be a substrate for efflux pumps (like P-glycoprotein) at the target tissue (e.g., the blood-brain barrier), which actively pump it out of the cells.[9]
-
Poor Target Engagement: Even if the compound reaches the general circulation, it may not be reaching its specific molecular target in the relevant tissue at a sufficient concentration.[10]
Q3: We observed unexpected toxicity (e.g., liver enzyme elevation) at doses we predicted would be safe. What should we investigate?
A3: Unexpected toxicity can arise from several factors:
-
Off-Target Effects: The compound may be interacting with other proteins or enzymes in an unintended way.
-
Metabolite Toxicity: The parent compound itself may be non-toxic, but a metabolite produced by the liver could be the toxic agent.[5] This is a known issue for some cyclopropane-containing molecules.[5]
-
Species-Specific Metabolism: The animal model may metabolize the compound differently than predicted, leading to a unique toxicity profile.[5]
-
Mechanism-Based Toxicity: High levels of engagement with the intended target (e.g., excessive GABAB blockade) could lead to downstream physiological effects that manifest as toxicity.
Q4: How do I select the appropriate starting dose for my first in vivo study?
A4: There is no single formula, but a logical approach involves several considerations[6]:
-
Literature Review: Search for published in vivo studies on structurally related compounds. For example, the GABAB antagonist CGP 35348 has been tested in rats at doses ranging from 12.5 to 300 mg/kg, with moderate effects seen at 30 mg/kg and near-complete antagonism at 100 mg/kg.[2] This provides a valuable starting range.
-
In Vitro to In Vivo Extrapolation: While not always reliable, you can use the in vitro potency (IC50/EC50) as a rough guide. A common, albeit simplistic, starting point is to aim for a plasma concentration (Cp) that is 10-100 times the in vitro IC50. This requires making assumptions about the volume of distribution.
-
Pilot Study: The most reliable method is to conduct a pilot dose-range finding study as described in Section 2.[6] Start low and escalate to ensure safety.
Section 4: Data Presentation & Key Parameters
Clear data presentation is essential for decision-making. Below are examples of how to structure data from initial studies.
Table 1: Example Data Summary from a Mouse MTD Study
| Dose Group (mg/kg, i.p.) | n | Max Body Weight Loss (%) | Key Clinical Signs | Mortality | MTD Assessment |
| Vehicle | 3 | 1.5% | Normal | 0/3 | Tolerated |
| 30 | 3 | 3.2% | Normal | 0/3 | Tolerated |
| 100 | 3 | 8.5% | Mild, transient hypoactivity | 0/3 | Tolerated |
| 300 | 3 | 21.7% | Severe ataxia, lethargy | 1/3 | Not Tolerated |
| Conclusion | MTD is ~100 mg/kg |
Table 2: Key Pharmacokinetic (PK) Parameters to Determine
A pilot PK study provides critical data for designing the dosing schedule of your efficacy studies.[8]
| Parameter | Description | Why It's Important |
| Cmax | Maximum observed plasma concentration | Indicates if the compound reaches a concentration sufficient for target engagement. |
| Tmax | Time to reach Cmax | Informs the optimal time for behavioral or efficacy testing after dosing. |
| AUC | Area Under the Curve (total drug exposure) | Provides a measure of the total exposure of the animal to the drug over time. |
| T1/2 | Elimination half-life | Determines the dosing frequency (e.g., once a day vs. twice a day) needed to maintain therapeutic levels. |
| F (%) | Bioavailability (for non-i.v. routes) | Measures the fraction of the administered dose that reaches systemic circulation. Essential for comparing oral vs. injected doses. |
References
-
Mondadori, C., et al. (1998). GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS. Hippocampus, 8(5), 556-65. [Link]
-
Froestl, W., et al. (2004). GABA B Receptor Antagonists as Cognition Enhancers. Current Pharmaceutical Design, 10(20), 2499-510. [Link]
-
Alichem. (n.d.). This compound hydrochloride. Alichem. [Link]
-
Yu, Y. (2016). How to calculate a right dose for in vivo study? ResearchGate. [Link]
-
Gardner, C.R., et al. (1982). The activity of cis and trans-2-(aminomethyl) cyclopropane carboxylic acids on GABA-related mechanisms in the central nervous system of Limulus and Periplanata and of mammals. Neuropharmacology, 21(2), 197-200. [Link]
-
Jänne, P.A., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2613-7. [Link]
-
Olpe, H.R., et al. (1993). The actions of orally active GABAB receptor antagonists on GABAergic transmission in vivo and in vitro. European Journal of Pharmacology, 233(2-3), 179-86. [Link]
-
Fletcher, E.J., et al. (1996). Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. British Journal of Pharmacology, 117(7), 1501-8. [Link]
-
Kovacs, M., & Tuff, J. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics. [Link]
-
Jänne, P.A., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Semantic Scholar. [Link]
-
de Wit, D., et al. (2020). On precision dosing of oral small molecule drugs in oncology. Pharmacological Research, 161, 105115. [Link]
-
Pin, J.P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Advances in Pharmacology, 76, 55-87. [Link]
-
Wikipedia contributors. (2023). 1-Aminocyclopropane-1-carboxylic acid. Wikipedia. [Link]
-
Grivsky, E.M., et al. (1983). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 26(5), 635-41. [Link]
-
Tizzano, J.P., et al. (1996). 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo. Neuroreport, 7(2), 397-400. [Link]
-
Adibekian, A., et al. (2012). Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes. Journal of the American Chemical Society, 134(25), 10345-8. [Link]
-
Tipton, K.F., & Davey, G.P. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 20(5), 8659-84. [Link]
-
LibreTexts Biology. (2021). 6.4: Enzyme Inhibition. Biology LibreTexts. [Link]
-
Wikipedia contributors. (2023). γ-Hydroxybutyric acid. Wikipedia. [Link]
-
Simijonović, D.M., et al. (2018). In silico Drug-Likeness, Pharmacokinetic and other ADME properties of 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid. University of Kragujevac Digital Archive. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. PubChem Compound Database. [Link]
-
Van der Watt, E., et al. (2018). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Antimicrobial Agents and Chemotherapy, 62(12), e01340-18. [Link]
-
Ulrich, R.G. (2000). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Toxicology Letters, 112-113, 407-15. [Link]
-
Katari, N.K., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. SN Applied Sciences, 2, 856. [Link]
Sources
- 1. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA B Receptor Antagonists as Cognition Enhancers | Semantic Scholar [semanticscholar.org]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. University of Kragujevac Digital Archive: In silico Drug-Likeness, Pharmacokinetic and other ADME properties of 2- (aminomethyl)cyclopropane-1,1-dicarboxylic acid [scidar.kg.ac.rs]
- 8. In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for 1-(aminomethyl)cyclopropanecarboxylic acid in bioassays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for 1-(aminomethyl)cyclopropanecarboxylic acid. This guide is designed to provide in-depth, practical advice to help you navigate the complexities of using this compound in your bioassays. As Senior Application Scientists, we understand that experimental success lies in the details. This resource is structured to anticipate and solve common challenges, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties, handling, and application of this compound.
Q1: What is this compound, and how does it differ from similar compounds like 1-aminocyclopropanecarboxylic acid (ACC/ACPC)?
This is a critical point of clarification. These two compounds are structural isomers with distinct pharmacological profiles.
-
This compound: In this molecule, the aminomethyl group (-CH₂NH₂) and the carboxylic acid group (-COOH) are both attached to the same carbon atom (C1) of the cyclopropane ring. Its CAS number is 139126-45-7.[1] Derivatives of this structure have been investigated for potential antidepressant activity.[2]
-
1-aminocyclopropanecarboxylic acid (ACC or ACPC): Here, the amino group (-NH₂) and the carboxylic acid group (-COOH) are directly attached to the C1 carbon. This compound is well-documented as a precursor to ethylene in plants and, importantly for biomedical researchers, acts as a partial agonist at the glycine-binding site of the mammalian NMDA receptor.[3][4][5][6]
-
Cis/Trans Isomers: Other related compounds, such as cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acids, are conformationally restricted analogues of GABA and have been shown to interact with GABA receptors.[7][8]
Expert Insight: Before starting any experiment, verify the exact structure and CAS number of the compound you have procured. Assuming the pharmacology of one isomer for another is a common pitfall that can lead to misinterpretation of results.
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation and storage are crucial for maintaining the compound's stability and ensuring consistent results.
Preparation: The solubility of this compound can vary based on whether it is in its freebase or salt (e.g., hydrochloride) form. Hydrochloride salts generally exhibit higher aqueous solubility. For related compounds, dimethyl sulfoxide (DMSO) is an excellent solvent for creating high-concentration stock solutions.[9]
Table 1: General Solubility Profile for Aminocyclopropane Carboxylic Acid Derivatives
| Solvent | Solubility | Recommendation |
|---|---|---|
| Water | pH-dependent; higher for salts | Suitable for direct preparation of working solutions, especially for hydrochloride salts.[9] |
| DMSO | High | Recommended for preparing high-concentration (e.g., 10-50 mM) stock solutions.[9] |
| Ethanol | Slightly Soluble | Not recommended for primary stock solutions due to limited solubility.[9] |
| PBS (pH 7.4) | Moderate to Low | Solubility can be limited. Check for precipitation when diluting a DMSO stock. |
Step-by-Step Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Weigh: Accurately weigh the required amount of compound (Molecular Weight: 115.13 g/mol ).[1] For 1 mL of a 10 mM stock, you would need 1.15 mg.
-
Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Mix: Vortex or sonicate gently at room temperature until the solid is completely dissolved.
-
Aliquot: Dispense into small, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
Storage: For long-term stability, store stock solutions at -20°C or -80°C.[6] When stored properly, stock solutions should be stable for at least one year.[6] Always bring an aliquot to room temperature before opening to prevent water condensation from contaminating the stock.
Q3: What are the essential control experiments to include in my bioassays?
A robust experimental design with proper controls is non-negotiable for validating your findings.
-
Vehicle Control: This is the most critical control. Treat cells or tissues with the same final concentration of the solvent (e.g., 0.1% DMSO) used to deliver the compound. This accounts for any effects of the solvent itself.
-
Positive Control: Use a well-characterized compound known to produce the expected effect in your assay. For example, if you are investigating GABAergic activity, use GABA or a known GABA receptor agonist like muscimol.[10] If investigating NMDA receptor activity, use NMDA and a co-agonist like glycine.[11][12]
-
Negative Control: Use an inactive compound or a known antagonist for the target receptor to demonstrate specificity. For instance, a selective NMDA receptor antagonist like 7-chlorokynurenic acid can be used to show that the observed effects are mediated through the glycine-binding site.[4]
-
Dose-Response Curve: Never rely on a single concentration. A full dose-response curve is essential to determine the compound's potency (EC₅₀/IC₅₀) and efficacy (Emax).
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: I am observing inconsistent results or no biological activity.
This is a common issue that can stem from multiple sources. A systematic approach is key to identifying the root cause.
Table 2: Initial Troubleshooting Checklist
| Checkpoint | Action | Rationale |
|---|---|---|
| Compound Identity | Verify the CAS number and chemical structure. | Structural isomers have vastly different biological targets (NMDA vs. GABA receptors).[4][6][7] |
| Stock Solution Age | Prepare a fresh stock solution from the powdered compound. | The compound may have degraded in solution over time or due to improper storage. |
| Assay Conditions | Review and optimize pH, temperature, and incubation times. | Biological activity is highly sensitive to assay parameters. |
| Cell/Tissue Health | Check the viability and passage number of cells. | Unhealthy or high-passage cells can exhibit altered responses. |
Caption: General troubleshooting workflow for inconsistent results.
Problem: My compound is precipitating in the aqueous assay buffer.
Poor solubility can lead to artificially low effective concentrations and high variability.
-
Potential Cause 1: High Final Concentration. The concentration of your compound may exceed its solubility limit in the aqueous buffer.
-
Solution: Perform a solubility test. Prepare serial dilutions of your compound in the assay buffer and visually inspect for precipitation or cloudiness after incubation. Reduce the final concentration if necessary.
-
-
Potential Cause 2: High Final DMSO Concentration. When diluting a concentrated DMSO stock, the DMSO percentage can become high enough to cause the compound to "crash out" of the solution.
-
Solution: Keep the final concentration of DMSO in your assay medium below 0.5%, and ideally below 0.1%. If needed, perform a serial dilution where the penultimate dilution is in a solvent miscible with both DMSO and water, before the final dilution in the aqueous buffer.
-
-
Potential Cause 3: pH of the Buffer. As an amino acid, the compound's charge state and solubility are pH-dependent.
-
Solution: Measure the pH of your final working solution. If it has shifted significantly, adjust the buffer's pH or use a stronger buffering agent. The zwitterionic nature of the molecule means its lowest solubility often occurs at its isoelectric point.
-
Problem: I am observing cytotoxicity or other off-target effects.
Distinguishing on-target pharmacology from off-target toxicity is essential for data interpretation.
-
Potential Cause 1: Intrinsic Compound Toxicity. At high concentrations, most compounds can induce stress or cell death.
-
Solution: Determine the compound's therapeutic window by running a standard cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) in parallel with your functional assay. Always work within the non-toxic concentration range.
-
-
Potential Cause 2: Solvent Toxicity. As mentioned, solvents like DMSO can be toxic to cells, especially at concentrations above 0.5%.
-
Solution: Always include a vehicle control with the highest concentration of solvent used in your experiment. If toxicity is observed in the vehicle control, the solvent concentration must be lowered.
-
-
Potential Cause 3: Non-Specific Activity. The compound may be interacting with unintended targets.
-
Solution: Implement a target validation workflow. Use specific antagonists for the hypothesized receptor to see if the compound's effect can be blocked. For example, if you hypothesize the compound acts on GABA-A receptors, pre-incubating with a GABA-A antagonist like bicuculline should prevent the compound's effect.[10] A positive result strongly supports on-target activity.
-
Caption: Workflow diagram for validating on-target activity.
References
-
Lee, C.-H. et al. (2014). A Structural Biology Perspective on NMDA Receptor Pharmacology and Function. National Center for Biotechnology Information. Available at: [Link]
-
Paoletti, P. et al. (2013). NMDA receptor subtypes: structure, function and pharmacology. Nature Reviews Neuroscience. Available at: [Link]
-
Olsen, R. W. & Sieghart, W. (2009). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry (Eighth Edition). Available at: [Link]
-
Ghatta, S. et al. (2012). GABA Receptors: Pharmacological Potential and Pitfalls. Journal of Receptors and Signal Transduction. Available at: [Link]
-
Johnston, G. A. R. (2010). PHarmacology of the GABAa Receptor Complex. Taylor & Francis Group. Available at: [Link]
-
Meldrum, B. S. (1981). Pharmacology of GABA. Clinical Neuropharmacology. Available at: [Link]
-
Zhu, S. & Paoletti, P. (2015). Structural insights into NMDA receptor pharmacology. Portland Press. Available at: [Link]
-
Santosh, V. et al. (2016). Pharmacology of NMDA Receptors. ResearchGate. Available at: [Link]
- Cayman Chemical. (n.d.). 1-(Aminomethyl)
-
Dingledine, R. et al. (1999). The glutamate receptor ion channels. Pharmacological Reviews. Available at: [Link]
-
Wikipedia. (n.d.). GABAA receptor. Wikipedia. Available at: [Link]
-
Solubility of Things. (n.d.). 1-aminocyclopropanecarboxylic acid. Solubility of Things. Available at: [Link]
-
Allan, R. D. et al. (1982). The Activity of Cis and Trans -2- (Aminomethyl) Cyclopropane Carboxylic Acids on GABA - Related Mechanisms in the Central Nervous System of Limulus and Periplanata and of Mammals. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Wikipedia. Available at: [Link]
-
Montero, C. et al. (1998). Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. PubMed. Available at: [Link]
-
Bonnaud, B. et al. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Wikipedia. (n.d.). (+)-cis-2-Aminomethylcyclopropane carboxylic acid. Wikipedia. Available at: [Link]
Sources
- 1. This compound | C5H9NO2 | CID 15033901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Aminocyclopropanecarboxylic acid | 22059-21-8 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+)-cis-2-Aminomethylcyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. Buy this compound hydrochloride | 1421601-23-1 [smolecule.com]
- 10. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Structural Biology Perspective on NMDA Receptor Pharmacology and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [ircommons.uwf.edu]
Validation & Comparative
A Comparative Guide to GABA Analogs: 1-(Aminomethyl)cyclopropanecarboxylic Acid in the Context of Gabapentin, Pregabalin, and Vigabatrin
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for maintaining a balanced state of neuronal excitability. A disruption in this delicate balance is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety. Consequently, modulating GABAergic neurotransmission has become a cornerstone of modern neuropharmacology.
Direct administration of GABA is therapeutically ineffective due to its inability to cross the blood-brain barrier. This limitation spurred the development of GABA analogs—molecules structurally related to GABA but engineered with distinct pharmacological properties to achieve therapeutic effects within the CNS.[1] These agents, however, are not a monolith; they engage diverse molecular targets to produce their effects.
This guide provides a comparative analysis of a novel structural motif, 1-(Aminomethyl)cyclopropanecarboxylic acid , alongside three clinically established GABA analogs: Gabapentin , Pregabalin , and Vigabatrin . We will dissect their divergent mechanisms of action, compare their pharmacokinetic and pharmacodynamic profiles, and contextualize their clinical applications, supported by the experimental data that underpins our understanding. This analysis is designed for researchers, scientists, and drug development professionals seeking a deeper, mechanism-centric view of these important therapeutic agents.
Section 1: Mechanisms of Action — A Tale of Different Targets
While termed "GABA analogs," the compounds under review achieve their therapeutic effects through remarkably different pathways. Only Vigabatrin directly increases synaptic GABA concentrations, whereas Gabapentin, Pregabalin, and by extension, this compound, act on an entirely different system.
The Gabapentinoids: Targeting Voltage-Gated Calcium Channels
Gabapentin and Pregabalin, despite their structural resemblance to GABA, do not bind to GABA receptors or influence GABA synthesis or uptake directly.[2] Their primary mechanism of action is the high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of presynaptic, voltage-gated calcium channels (VGCCs).[3][4][5]
Under conditions of neuronal hyperexcitability, such as in neuropathic pain or epilepsy, the expression and trafficking of these α2δ subunits to the presynaptic membrane are upregulated.[6] The binding of gabapentinoids to the α2δ-1 subunit inhibits this forward trafficking and reduces calcium influx into the presynaptic terminal.[4][7] This, in turn, decreases the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P.[2][8] This state-dependent mechanism explains why gabapentinoids are more effective under pathological conditions with minimal impact on normal neurotransmission.[6]
This compound is hypothesized to operate through this same pathway. Its rigid cyclopropane structure represents a conformationally restricted analog of gabapentin. Such structural constraints are a key strategy in drug design to enhance binding affinity and selectivity for a target. Research suggests this molecule can interact with the α2δ subunit, positioning it as a foundational scaffold for developing novel gabapentinoids.
The Enzyme Inhibitor: Vigabatrin and GABA-Transaminase
Vigabatrin acts via a fundamentally different mechanism. It is a selective, irreversible inhibitor of GABA-transaminase (GABA-T), the primary enzyme responsible for the catabolism of GABA in the brain.[9][10][11] By covalently binding to and inactivating GABA-T, Vigabatrin prevents the breakdown of GABA, leading to a sustained elevation of GABA concentrations in presynaptic neurons, glial cells, and the synaptic cleft.[12][13][14] This increase in ambient GABA enhances both synaptic (phasic) and extrasynaptic (tonic) inhibitory neurotransmission, thereby suppressing neuronal hyperexcitability.
The Reuptake Blocker: Tiagabine (A Mechanistic Counterpoint)
For comparative purposes, it is useful to consider Tiagabine. It enhances GABAergic signaling not by increasing GABA synthesis or preventing its breakdown, but by blocking its removal from the synaptic cleft. Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of GABA into presynaptic neurons and astrocytes.[15][16] By inhibiting GAT-1, Tiagabine prolongs the presence of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA receptors.
Section 2: Comparative Pharmacodynamics and Potency
The differing mechanisms of action are reflected in the pharmacodynamic profiles of these compounds. Potency is a critical differentiator, particularly between the gabapentinoids.
| Compound | Target | Parameter | Value | Reference(s) |
| Gabapentin | α2δ-1 Subunit | Kd | 59 nM | [17][18] |
| α2δ-2 Subunit | Kd | 153 nM | [18] | |
| Pregabalin | α2δ-1 Subunit | Kd | 6.0 nM | [17] |
| α2δ-2 Subunit | Kd | 7.2 nM | [17] | |
| Vigabatrin | GABA-Transaminase | - | Irreversible Inhibitor | [10][14] |
| Tiagabine | GAT-1 | IC50 | ~67 nM | [15][16] |
| This compound | α2δ Subunit | - | Data not available (Research Compound) | - |
| Kd (dissociation constant) represents binding affinity; a lower value indicates higher affinity. IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. |
Key Insights:
-
Pregabalin vs. Gabapentin: Pregabalin exhibits approximately a 10-fold higher binding affinity for the α2δ-1 subunit compared to gabapentin.[17] This higher affinity translates to greater potency; in animal models, pregabalin is 2 to 10 times more potent than gabapentin as an anticonvulsant and analgesic.[8]
-
Vigabatrin's Irreversible Action: As an irreversible or "suicide" inhibitor, the pharmacodynamics of vigabatrin are not defined by a simple equilibrium constant. Its biological effect persists long after the drug is cleared from plasma, as the cell must synthesize new GABA-T enzyme to restore normal function.[12]
-
This compound's Potential: While quantitative data is lacking, the rationale behind its design is that the cyclopropane ring locks the molecule into a specific conformation. If this conformation is optimal for binding to the α2δ subunit, it could lead to higher affinity and selectivity compared to more flexible structures like gabapentin.
Section 3: Pharmacokinetic Profiles — From Absorption to Elimination
The clinical utility and dosing regimens of these drugs are heavily influenced by their pharmacokinetic properties. The differences between gabapentin and pregabalin are particularly stark and clinically significant.
| Parameter | This compound | Gabapentin | Pregabalin | Vigabatrin |
| Bioavailability | Not established | 33-60% (Dose-dependent, decreases with higher doses) | ≥90% (Dose-independent) | ~60% |
| Absorption | Not established | Saturable (via LAT) | Rapid, Linear (via LAT) | Rapid |
| Tmax (Time to Peak) | Not established | 3-4 hours | ~1 hour | 1-2 hours |
| Protein Binding | Not established | <3% | <1% | Negligible |
| Metabolism | Not established | Negligible | Negligible | Negligible |
| Elimination Half-life | Not established | 5-7 hours | ~6.3 hours | 5-8 hours |
| Excretion | Not established | Renal (unchanged) | Renal (unchanged) | Renal (unchanged) |
Data compiled from references[8][19][20][21].
Causality Behind Pharmacokinetic Differences:
-
The Absorption Problem: Gabapentin is absorbed in the gut via the low-capacity L-amino acid transporter (LAT).[22] At higher therapeutic doses, this transport system becomes saturated, leading to a non-linear relationship between dose and plasma concentration and a decrease in bioavailability.[19][20] This makes dosing less predictable.
-
The Pregabalin Solution: Pregabalin, while also using the LAT system, is absorbed more rapidly and efficiently. Its absorption is linear across the therapeutic range, meaning that doubling the dose reliably doubles the plasma concentration.[19][21] This predictability is a significant clinical advantage, allowing for faster and more straightforward dose titration.
-
Shared Simplicity: A key advantage for gabapentin, pregabalin, and vigabatrin is their lack of hepatic metabolism and low plasma protein binding.[19] This minimizes the risk of drug-drug interactions with medications that are metabolized by or induce cytochrome P450 enzymes, a crucial consideration for patients on polypharmacy. All are primarily eliminated unchanged by the kidneys, requiring dose adjustments in patients with renal impairment.
Section 4: Therapeutic Applications and Clinical Efficacy
The distinct pharmacological profiles of these analogs have led to their approval for different, though sometimes overlapping, clinical indications.
| Indication | This compound | Gabapentin | Pregabalin | Vigabatrin |
| Neuropathic Pain | Potential (Research) | Approved (Postherpetic Neuralgia) | Approved (Diabetic Neuropathy, PHN, Spinal Cord Injury) | Not indicated |
| Epilepsy | Potential (Research) | Approved (Adjunct for Partial Seizures) | Approved (Adjunct for Partial Seizures) | Approved (Refractory Complex Partial Seizures) |
| Infantile Spasms | Not indicated | Not indicated | Not indicated | Approved (First-line, esp. Tuberous Sclerosis) |
| Fibromyalgia | Not indicated | Off-label use | Approved | Not indicated |
| Anxiety Disorders | Not indicated | Off-label use | Approved (Generalized Anxiety Disorder) | Not indicated |
Data compiled from references[2][3][13][23].
Field-Proven Insights:
-
Gabapentinoids in Neuropathic Pain: Both gabapentin and pregabalin are cornerstones of neuropathic pain management. However, pregabalin's favorable pharmacokinetics often allow for a more rapid titration to an effective dose.[21] A pregabalin dose of 450 mg/day is considered to provide analgesia comparable to the maximum predicted effect of gabapentin.[19][20]
-
Vigabatrin's Niche: Vigabatrin's potent efficacy in treating infantile spasms, particularly those associated with tuberous sclerosis, makes it a critical first-line therapy for this devastating condition despite its significant side-effect profile.[13] Its use in adult refractory partial seizures is more limited due to the risk of retinal toxicity.
-
The Potential of the Cyclopropane Scaffold: While this compound itself is not a therapeutic, related derivatives have been investigated as potential antidepressants, highlighting the versatility of the rigid cyclopropane core in designing CNS-active agents.
Section 5: Safety and Side Effect Profiles
The primary factor limiting the use of any therapeutic is its adverse effect profile. Here, the differences are profound.
-
Gabapentinoids (Gabapentin & Pregabalin): Their side-effect profiles are very similar, dominated by CNS effects such as dizziness, somnolence, ataxia, and peripheral edema.[2] These effects are typically dose-dependent and may diminish over time. Pregabalin is classified as a Schedule V controlled substance in the US due to a low but appreciable potential for misuse and dependence, a designation not federally applied to gabapentin.
-
Vigabatrin: The use of Vigabatrin is severely restricted by its association with a high risk (30-50% of adult patients) of progressive and irreversible peripheral visual field loss.[24][25] The proposed mechanism involves retinal toxicity, potentially through disruption of GABAergic signaling within the retina or toxicity to photoreceptors and ganglion cells.[9][24][26] This risk necessitates regular ophthalmologic monitoring for any patient on long-term therapy and reserves its use for conditions where the benefits clearly outweigh this substantial risk.
Section 6: Experimental Protocols for Characterizing GABA Analogs
Validating and comparing novel GABA analogs requires a suite of robust in vitro and in vivo assays. The following protocols represent self-validating systems for characterizing compounds targeting the pathways discussed.
Protocol 1: α2δ-1 Subunit Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the α2δ-1 subunit, the primary target of gabapentinoids.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the α2δ-1 subunit (e.g., rat brain cortex or transfected cell lines) in a cold lysis buffer. Pellet the membranes via centrifugation, wash, and resuspend in an assay buffer. Determine protein concentration using a BCA or Bradford assay.[27]
-
Competitive Binding Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]pregabalin or [³H]gabapentin), and varying concentrations of the unlabeled test compound.[23]
-
Defining Controls: Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a saturating concentration of an unlabeled known ligand, like pregabalin).[23]
-
Equilibration: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[23][27]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: Wash the filters with ice-cold buffer, dry them, and measure the trapped radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements to get specific binding. Plot specific binding against the log concentration of the test compound to generate a competition curve. Fit this curve using non-linear regression to determine the IC₅₀. Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Protocol 2: In Vitro GABA-Transaminase (GABA-T) Inhibition Assay
This spectrophotometric assay measures the ability of a compound like vigabatrin to inhibit GABA-T activity.[28]
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., potassium pyrophosphate, pH 8.6) containing the necessary substrates and coupling enzymes: GABA, α-ketoglutarate, β-NADP⁺, and succinic semialdehyde dehydrogenase (SSADH).[28][29]
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add purified human or porcine GABA-T enzyme. Add varying concentrations of the test inhibitor (e.g., vigabatrin) and pre-incubate for a set time (e.g., 10 minutes) to allow for inhibitor binding.[28]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate/coupling enzyme mixture from step 1 to each well.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of reading at 340 nm and 25°C.
-
Principle of Detection: GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The SSADH in the mix then oxidizes the succinic semialdehyde to succinate, a reaction that reduces β-NADP⁺ to β-NADPH. The rate of increase in absorbance at 340 nm, due to the formation of β-NADPH, is directly proportional to the GABA-T activity.[29]
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition against the log concentration of the inhibitor to determine the IC₅₀ value. For irreversible inhibitors, the IC₅₀ will also be dependent on the pre-incubation time.
Protocol 3: In Vivo Model of Neuropathic Pain (Chung Model)
The spinal nerve ligation (SNL) model is a gold-standard preclinical model for assessing the analgesic efficacy of compounds in treating neuropathic pain.[30][31][32]
Methodology:
-
Surgical Procedure: In an anesthetized rat, expose the L4-L6 spinal nerves. Tightly ligate the L5 and L6 spinal nerves with silk suture, leaving the L4 nerve intact.[31][33] This injury induces a state of peripheral neuropathy.
-
Post-Operative Recovery: Allow the animals to recover for 7-10 days, during which they will develop signs of neuropathic pain on the paw ipsilateral (same side) to the ligation.
-
Baseline Pain Assessment: Measure the baseline pain sensitivity. A common method is to assess mechanical allodynia using von Frey filaments. These are calibrated filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold (PWT) is the lowest force that elicits a withdrawal response. In SNL animals, this threshold will be significantly lower on the ipsilateral paw compared to the contralateral paw.[32]
-
Drug Administration: Administer the test compound (e.g., Gabapentin, Pregabalin, or a novel analog) via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Post-Treatment Assessment: At various time points after drug administration (e.g., 1, 2, 4 hours), re-measure the PWT.
-
Efficacy Determination: A successful analgesic will significantly increase the PWT on the ipsilateral paw, indicating a reversal of mechanical allodynia. The data is typically plotted as the change in PWT over time. This functional assay provides crucial information on a compound's in vivo efficacy and duration of action.
Conclusion
The landscape of GABA analogs is a compelling example of how subtle structural modifications can lead to profoundly different pharmacological actions.
-
Gabapentin and Pregabalin have emerged as essential tools for managing neuropathic pain and epilepsy, not by interacting with the GABA system directly, but by modulating calcium channel function. Pregabalin represents a refinement of the gabapentin scaffold, offering superior pharmacokinetic properties that translate into a more predictable clinical response.
-
Vigabatrin remains a potent, mechanistically distinct agent that directly boosts GABA levels. Its clinical utility, however, is sharply defined by the significant risk of retinal toxicity, restricting its use to severe, treatment-refractory conditions.
-
This compound stands as a testament to ongoing innovation. Its conformationally restricted cyclopropane core makes it a valuable research tool and a promising foundational structure for the next generation of α2δ-1 ligands. The exploration of such rigid structures may yield compounds with enhanced potency, improved selectivity, and novel pharmacokinetic profiles, continuing the evolution of therapeutics for neurological disorders.
For drug development professionals, understanding these fundamental differences in mechanism, potency, pharmacokinetics, and safety is paramount to both optimizing the use of existing therapies and rationally designing the superior medicines of the future.
References
-
Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Retrieved from [Link][3]
-
Clausen, R. P., et al. (1999). The GABA transporter and its inhibitors. PubMed. Retrieved from [Link][34]
-
Stahl, S. M. (2020). What Is the Mechanism of Therapeutic and Adverse Effects of Gabapentinoids?. Neurology. Retrieved from [Link][4]
-
Patel, R., et al. (2022). Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics. PubMed Central. Retrieved from [Link][17]
-
Enna, S. J., & McCarson, K. E. (2006). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. PubMed Central. Retrieved from [Link][7]
-
Charles River. (n.d.). Spinal Nerve Ligation (SNL) in Rats. Retrieved from [Link][30]
-
Taylor, C. P. (1997). Mechanisms of action of gabapentin. PubMed. Retrieved from [Link][22]
-
Yang, J., et al. (2012). Vigabatrin-Induced Retinal Toxicity Is Partially Mediated by Signaling in Rod and Cone Photoreceptors. PLOS One. Retrieved from [Link][24]
-
Med Today. (2024). Gabapentin Pharmacology. YouTube. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Pregabalin is a potent and selective ligand for α2δ-1 and α2δ-2 calcium channel subunits. Retrieved from [Link][35]
-
Scribd. (n.d.). Vigabatrin's Ocular Toxicity Mechanism. Retrieved from [Link][36]
-
Charles River Laboratories. (n.d.). Spinal Nerve Ligation (SNL) Model. Retrieved from [Link][31]
-
Review of Ophthalmology. (2014). Vigabatrin and Visual Field Loss in Children. Retrieved from [Link][9]
-
National Institutes of Health. (n.d.). rat l5/l6 spinal nerve ligation model. Retrieved from [Link][32]
-
Yang, J., et al. (2012). Vigabatrin-Induced Retinal Toxicity Is Partially Mediated by Signaling in Rod and Cone Photoreceptors. National Institutes of Health. Retrieved from [Link][25]
-
Marais, E., et al. (2001). Calcium channel alpha(2)delta subunits-structure and Gabapentin binding. PubMed. Retrieved from [Link][18]
-
Westall, C. A., et al. (2006). Detecting Vigabatrin Toxicity by Imaging of the Retinal Nerve Fiber Layer. IOVS. Retrieved from [Link][26]
-
Patel, M. K. (2015). Mechanisms of the gabapentinoids and α2δ‐1 calcium channel subunit in neuropathic pain. Wiley Online Library. Retrieved from [Link][6]
-
Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. PubMed Central. Retrieved from [Link][23]
-
Bian, F., et al. (2006). Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord. PubMed. Retrieved from [Link][37]
-
Hendrich, J., et al. (2010). The alpha2-delta protein: an auxiliary subunit of voltage-dependent calcium channels as a recognized drug target. PubMed. Retrieved from [Link][5]
-
Springer Nature Experiments. (n.d.). Segmental Spinal Nerve Ligation Model of Neuropathic Pain. Retrieved from [Link][38]
-
Bolton, J. B., et al. (1988). The effect of vigabatrin on brain and platelet GABA-transaminase activities. PubMed Central. Retrieved from [Link][12]
-
Petroff, O. A., et al. (1996). Measuring Human Brain GABA in Vivo: Effects of GABA-transaminase Inhibition With Vigabatrin. PubMed. Retrieved from [Link][13]
-
UTMB Research Experts. (n.d.). Segmental spinal nerve ligation model of neuropathic pain. Retrieved from [Link][33]
-
Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. PubMed. Retrieved from [Link][19]
-
Kim, J., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. PubMed Central. Retrieved from [Link][28]
-
ResearchGate. (n.d.). Calcium Channel α2/δ subunits – Structure and Gabapentin Binding. Retrieved from [Link][39]
-
Kim, J., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Taylor & Francis Online. Retrieved from [Link][40]
-
Bockbrader, H. N., et al. (2010). A Comparison of the Pharmacokinetics and Pharmacodynamics of Pregabalin and Gabapentin. springermedizin.de. Retrieved from [Link][41]
-
Wu, Y., et al. (2001). GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. Journal of Neuroscience. Retrieved from [Link][42]
-
ResearchGate. (n.d.). Inhibition by g-vinyl GABA with respect to GABA. Retrieved from [Link][29]
-
ResearchGate. (n.d.). A Comparison of the Pharmacokinetics and Pharmacodynamics of Pregabalin and Gabapentin. Retrieved from [Link][20]
-
PDR. (n.d.). What are the differences in mechanism of action between pregabalin and gabapentin?. Retrieved from [Link][21]
-
ResearchGate. (n.d.). Pregabalin activity in standardized receptor-binding assays. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][27]
-
National Institutes of Health. (n.d.). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. neurology.org [neurology.org]
- 5. The alpha2-delta protein: an auxiliary subunit of voltage-dependent calcium channels as a recognized drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pregabalin - Wikipedia [en.wikipedia.org]
- 9. reviewofophthalmology.com [reviewofophthalmology.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Vigabatrin | ABC | GABA Receptor | TargetMol [targetmol.com]
- 12. The effect of vigabatrin on brain and platelet GABA-transaminase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin [pubmed.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. Tiagabine hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 16. Tiagabine hydrochloride | GAT-1 inhibitor | Hello Bio [hellobio.com]
- 17. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. droracle.ai [droracle.ai]
- 22. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Vigabatrin-Induced Retinal Toxicity Is Partially Mediated by Signaling in Rod and Cone Photoreceptors | PLOS One [journals.plos.org]
- 25. Vigabatrin-Induced Retinal Toxicity Is Partially Mediated by Signaling in Rod and Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. iovs.arvojournals.org [iovs.arvojournals.org]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 31. criver.com [criver.com]
- 32. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 33. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 34. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. scribd.com [scribd.com]
- 37. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 39. researchgate.net [researchgate.net]
- 40. tandfonline.com [tandfonline.com]
- 41. A Comparison of the Pharmacokinetics and Pharmacodynamics of Pregabalin and Gabapentin | springermedizin.de [springermedizin.de]
- 42. jneurosci.org [jneurosci.org]
A Comparative Efficacy Analysis: 1-(aminomethyl)cyclopropanecarboxylic acid and Gabapentin
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of neuromodulatory therapeutics, the quest for compounds with refined efficacy and favorable safety profiles is perpetual. This guide provides a detailed comparative analysis of 1-(aminomethyl)cyclopropanecarboxylic acid and the established drug, gabapentin. While both molecules are structurally related to the neurotransmitter γ-aminobutyric acid (GABA), their mechanisms of action and preclinical performance present noteworthy distinctions. This document synthesizes available experimental data to offer a comprehensive overview for researchers engaged in the development of next-generation analgesics and anticonvulsants.
Mechanistic Divergence: Beyond the GABAergic Shadow
A fundamental aspect of this comparison lies in the distinct primary mechanisms of action of the two compounds. Gabapentin, despite its design as a GABA analog, exerts its therapeutic effects primarily through high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1] This interaction is crucial for its analgesic and anticonvulsant properties, as it modulates the trafficking of these channels and reduces the release of excitatory neurotransmitters.[1]
Conversely, while direct binding data for this compound to the α2δ-1 subunit is not extensively published, studies on structurally related cyclopropane-containing amino acids suggest a potentially different primary target. Research on 1-aminocyclopropanecarboxylic acid (ACPC), a close structural relative, has demonstrated that it acts as a partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[2] This mechanism contributes to its neuroprotective and anticonvulsant effects observed in preclinical models.[2] Furthermore, studies on cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acids, conformationally restricted analogs of GABA, have shown them to be less active than GABA at GABA receptors and ineffective at inhibiting GABA uptake, indicating a departure from a direct GABAergic mechanism.[3]
dot graph a { layout=dot rankdir=LR node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} . Figure 1: Postulated primary mechanisms of action for Gabapentin and this compound based on available data for the latter and its close analogs.
Comparative Efficacy in Preclinical Models
A direct head-to-head comparison of the efficacy of this compound and gabapentin in standardized preclinical models is limited in the published literature. However, by examining the performance of gabapentin in established models and drawing on data from studies of cyclopropane-containing amino acid derivatives, a comparative perspective can be constructed.
Neuropathic Pain Models
Gabapentin is a benchmark compound in preclinical models of neuropathic pain, such as the Chronic Constriction Injury (CCI) model in rats. In this model, gabapentin consistently demonstrates a dose-dependent reduction in mechanical allodynia and thermal hyperalgesia.
Table 1: Efficacy of Gabapentin in the Rat Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Species | Pain Assessment | Gabapentin Dose/Route | Outcome | Reference |
| Rat | Mechanical Allodynia (von Frey filaments) | 30-100 mg/kg, i.p. | Significant increase in paw withdrawal threshold | [4] |
| Rat | Thermal Hyperalgesia (Plantar test) | 30-100 mg/kg, i.p. | Significant increase in paw withdrawal latency | [4] |
Epilepsy Models
Gabapentin has been extensively evaluated in various animal models of epilepsy. The Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the pentylenetetrazole (PTZ) test, a model for absence seizures, are standard screening assays.
Table 2: Efficacy of Gabapentin in Preclinical Epilepsy Models
| Model | Species | Gabapentin Dose/Route | Outcome | Reference |
| Maximal Electroshock (MES) | Mouse | 10-100 mg/kg, i.p. | Dose-dependent protection against hind limb extension | [5] |
| Pentylenetetrazol (PTZ) | Mouse | >100 mg/kg, i.p. | Weak or no protection against clonic seizures | [5] |
Studies on 1-aminocyclopropanecarboxylic acid (ACPC) have shown it to be effective in reducing NMDA-induced convulsions in mice, suggesting a potential role in seizure control.[2] Additionally, other synthesized cyclopropane derivatives have demonstrated anticonvulsant activity in the MES test.[6] This indicates that the cyclopropane moiety is a viable scaffold for the development of anticonvulsant agents.
Experimental Protocols: A Guide to In Vivo Efficacy Assessment
To facilitate further comparative studies, detailed protocols for two standard preclinical models are provided below. These protocols are based on established methodologies for evaluating the efficacy of compounds like gabapentin.
Chronic Constriction Injury (CCI) Model in Rats
This model is a widely accepted method for inducing neuropathic pain that mimics symptoms of chronic nerve compression in humans.
Experimental Workflow:
Step-by-Step Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats (200-250g) are housed in a controlled environment for at least 7 days prior to experimentation.
-
Baseline Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a plantar test apparatus to establish baseline responses.
-
CCI Surgery: Under isoflurane anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut are tied around the nerve.
-
Post-operative Recovery: Animals are allowed to recover for 48 hours.
-
Drug Administration: Test compounds (e.g., gabapentin 30-100 mg/kg) or vehicle are administered via the desired route (e.g., intraperitoneal injection).
-
Behavioral Assessment: At the time of peak effect of the drug (typically 60-90 minutes for gabapentin), mechanical and thermal sensitivity are reassessed.
-
Data Analysis: Paw withdrawal thresholds and latencies are compared between drug-treated and vehicle-treated groups, as well as to baseline values.
Maximal Electroshock (MES) Seizure Model in Mice
The MES test is a reliable model for screening compounds with potential efficacy against generalized tonic-clonic seizures.
Experimental Workflow:
Step-by-Step Methodology:
-
Animal Acclimatization: Male Swiss Webster mice (20-25g) are housed in a controlled environment for at least 7 days.
-
Drug Administration: Test compounds (e.g., gabapentin 10-100 mg/kg) or vehicle are administered, typically via intraperitoneal injection.
-
Absorption Period: A period of 30-60 minutes is allowed for drug absorption and distribution to the central nervous system.
-
Corneal Anesthesia: A drop of topical anesthetic is applied to each cornea.
-
Maximal Electroshock Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The primary endpoint is the presence or absence of a tonic hind limb extension seizure.
-
Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each treatment group.
Synthesis and Future Directions
The available evidence suggests that this compound and gabapentin, while sharing a structural resemblance to GABA, likely operate through distinct primary mechanisms of action. Gabapentin's well-established interaction with the α2δ-1 subunit of VGCCs contrasts with the potential NMDA receptor modulation of cyclopropane-containing amino acid analogs.
The lack of direct comparative efficacy studies represents a significant knowledge gap. Future research should prioritize head-to-head comparisons of this compound and gabapentin in validated preclinical models of neuropathic pain and epilepsy. Such studies would provide crucial data on their relative potency, efficacy, and therapeutic windows.
Furthermore, a detailed investigation into the binding affinity of this compound for the α2δ-1 subunit is essential to definitively determine the degree of mechanistic overlap with gabapentin. Elucidating the structure-activity relationships of cyclopropane-containing gabapentinoids will undoubtedly pave the way for the rational design of novel therapeutics with improved clinical profiles.
References
- Patel, R., et al. (2019). The mechanism of action of gabapentinoids in neuropathic pain. British Journal of Pain, 13(3), 146-155.
- Taylor, C. P., et al. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy Research, 29(3), 233-249.
- Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542.
- Dal-Pizzol, F., et al. (2000). Anticonvulsant effect of gabapentin in a model of generalized seizures in mice.
- Bonnaud, B., et al. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 30(2), 318-325.
- Sheinin, A., et al. (2002). Specificity of putative partial agonist, 1-aminocyclopropanecarboxylic acid, for rat N-methyl-D-aspartate receptor subunits. Neuroscience Letters, 317(2), 77-80.
- Allan, R. D., et al. (1982). The activity of cis and trans-2-(aminomethyl)cyclopropane carboxylic acids on GABA-related mechanisms in the central nervous system of Limulus and Periplanata and of mammals. Neuropharmacology, 21(2), 197-200.
- Carter, A. J., et al. (1996). 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo. Neuroreport, 7(2), 397-400.
- Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87-107.
- S. Jin, et al. (2012). Synthesis and Anticonvulsant Activity of Ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate Derivatives. European Journal of Medicinal Chemistry, 54, 542-548.
- Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of Biological Chemistry, 271(10), 5768-5776.
- Marais, E., et al. (2001). The alpha2delta-1 and alpha2delta-2 subunits of voltage-gated calcium channels bind gabapentin with high affinity. Molecular Pharmacology, 59(5), 1243-1248.
Sources
- 1. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of putative partial agonist, 1-aminocyclopropanecarboxylic acid, for rat N-methyl-D-aspartate receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to cis- and trans-1-(aminomethyl)cyclopropanecarboxylic acid for Researchers
In the intricate world of neuropharmacology, the three-dimensional structure of a molecule is paramount to its function. This guide provides an in-depth comparative analysis of the geometric isomers, cis- and trans-1-(aminomethyl)cyclopropanecarboxylic acid, conformationally restricted analogs of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Understanding the distinct properties and biological activities of these isomers is crucial for researchers in drug development and neuroscience seeking to dissect the conformational requirements of GABA receptors.
Introduction: The Significance of Stereochemistry in GABA Analogs
GABA exerts its inhibitory effects by binding to specific receptors, primarily the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1][2][3][4] The flexible nature of the GABA molecule allows it to adopt various conformations, not all of which are biologically active. By constraining the molecule's structure, as in the case of cis- and trans-1-(aminomethyl)cyclopropanecarboxylic acid, we can probe the specific spatial arrangements of the key functional groups—the amino and carboxylic acid moieties—that are essential for receptor interaction. This structure-activity relationship (SAR) is a cornerstone of rational drug design.[5][6][7][8][9]
The cyclopropane ring in these analogs locks the distance and relative orientation between the aminomethyl and carboxylic acid groups, offering a rigid scaffold to investigate the conformational space that GABA itself can explore. The fundamental difference between the cis and trans isomers lies in the placement of these functional groups relative to the plane of the cyclopropane ring, a seemingly subtle variation with profound pharmacological consequences.
Synthesis and Physicochemical Properties: A Tale of Two Isomers
The synthesis of these cyclopropane derivatives can be challenging, often requiring stereoselective methods to obtain the desired isomer in high purity.[10] Various synthetic strategies have been developed, and the separation of the cis and trans isomers can be achieved through techniques like fractional crystallization, which exploits their different physical properties.[11]
| Property | cis-1-(aminomethyl)cyclopropanecarboxylic acid | trans-1-(aminomethyl)cyclopropanecarboxylic acid |
| Molecular Formula | C₅H₉NO₂[12] | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol [12] | 115.13 g/mol |
| Stereochemistry | Functional groups on the same side of the ring | Functional groups on opposite sides of the ring |
| Conformation | Folded | Extended |
| Predicted logP | -0.721[13] | Varies based on specific isomer |
| Predicted pKa (acidic) | 4.16[13] | Varies based on specific isomer |
| Predicted pKa (basic) | 9.84[13] | Varies based on specific isomer |
Data compiled from various sources and predictive models.[12][13][14][15][16][17]
The "folded" conformation of the cis isomer and the "extended" conformation of the trans isomer are the key determinants of their differential biological activities.
Pharmacological Profile: A Striking Dichotomy in GABA Receptor Interaction
The most critical distinction between the two isomers is their interaction with GABA receptors. Experimental evidence consistently demonstrates that the trans isomer is a potent agonist at GABA-A receptors, while the cis isomer is significantly less active.[18]
A study on the pharmacological actions of these compounds revealed that the trans isomer was considerably more active than the cis isomer in hyperpolarising central neurones and in displacing [3H]-muscimol (a potent GABA-A agonist) from rat brain membranes.[18] This suggests that the extended conformation of the trans isomer better mimics the active conformation of GABA at the GABA-A receptor binding site.[18] Conversely, the cis isomer was found to be largely ineffective.[18]
| Isomer | GABA-A Receptor Activity | Rationale |
| cis-Isomer | Very weak or inactive[18] | The "folded" conformation does not fit well into the GABA-A receptor binding pocket. |
| trans-Isomer | Potent agonist[18] | The "extended" conformation mimics the active conformation of GABA, allowing for effective binding and receptor activation. |
This stark difference in activity underscores the stringent steric requirements of the GABA-A receptor.
Mechanistic Insights and Structure-Activity Relationships
The differential activity of the cis and trans isomers provides valuable insights into the pharmacophore of the GABA-A receptor. The receptor appears to require a specific distance and orientation between the positively charged amino group and the negatively charged carboxyl group for effective binding and activation.
Figure 1: A conceptual diagram illustrating the differential binding of cis- and trans-1-(aminomethyl)cyclopropanecarboxylic acid to the GABA-A receptor binding site. The extended conformation of the trans-isomer allows for optimal interaction with the binding pockets, leading to potent agonism. In contrast, the folded conformation of the cis-isomer results in a poor fit and weak or no activity.
Experimental Protocols: A Guide for In Vitro Evaluation
To aid researchers in their investigations, a generalized workflow for assessing the activity of these compounds at GABA-A receptors is provided below.
Radioligand Binding Assay
This assay is a standard method to determine the binding affinity of a compound to a receptor.
Objective: To determine the inhibitory constant (Ki) of the cis and trans isomers for the GABA-A receptor.
Materials:
-
Synaptic membranes prepared from rat brain
-
[³H]Muscimol (radioligand)
-
Test compounds (cis- and trans-1-(aminomethyl)cyclopropanecarboxylic acid)
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail and counter
Workflow:
Figure 2: A generalized workflow for a radioligand binding assay to assess the affinity of the isomers for the GABA-A receptor.
Conclusion and Future Directions
The comparative study of cis- and trans-1-(aminomethyl)cyclopropanecarboxylic acid serves as a powerful illustration of the principle of stereoselectivity in pharmacology. The rigid cyclopropane framework provides an invaluable tool for probing the conformational requirements of the GABA-A receptor, with the trans isomer emerging as a potent agonist and the cis isomer being largely inactive.
For researchers in the field, these findings highlight the importance of considering stereochemistry in the design of novel GABAergic modulators. Future studies could involve the synthesis and evaluation of other conformationally restricted analogs to further refine our understanding of the GABA-A receptor pharmacophore. Such knowledge is essential for the development of next-generation therapeutics for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. The diverse biological activities of cyclopropane-containing compounds suggest that this structural motif will continue to be a fruitful area of investigation in medicinal chemistry.[19][20][21][22]
Sources
- 1. [Pharmacology and physiological function of gamma-aminobutyric acid B type receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships for steroid interaction with the gamma-aminobutyric acidA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 12. (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid | C5H9NO2 | CID 1502044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (+)-cis-2-Aminomethylcyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 14. Cyclopentanecarboxylic acid, 3-amino-, cis- (CAS 49805-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. cis-1,2-Cyclopropanedicarboxylic acid | C5H6O4 | CID 726455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 20. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Biologically Active Cyclopropanes and Cyclopropenes | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Neuroprotective Effects of 1-(aminomethyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the neuroprotective capabilities of 1-(aminomethyl)cyclopropanecarboxylic acid (ACPC) against other established neuroprotective agents. By delving into the underlying mechanisms, experimental data, and detailed protocols, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics for neurodegenerative diseases and acute neuronal injury.
Introduction: The Imperative for Effective Neuroprotection
Neurodegenerative diseases and acute neuronal injuries, such as ischemic stroke, represent a significant and growing global health burden. The common pathological hallmark of these conditions is the progressive loss of neuronal structure and function. A key mechanism contributing to this neuronal demise is excitotoxicity, a process triggered by the excessive activation of N-methyl-D-aspartate (NMDA) receptors by the excitatory neurotransmitter glutamate. This overstimulation leads to a massive influx of calcium ions, initiating a cascade of intracellular events that culminate in cell death. Consequently, modulating NMDA receptor activity has become a primary strategy in the quest for effective neuroprotective agents.
This guide focuses on this compound (ACPC), a compound with a unique mechanism of action at the NMDA receptor. We will rigorously evaluate its neuroprotective profile in comparison to other agents that target excitotoxicity, namely NMDA receptor antagonists and GABA receptor agonists.
Mechanism of Action: A Tale of Three Receptors
The neuroprotective strategies discussed herein converge on mitigating neuronal overexcitation, albeit through distinct molecular interactions.
This compound (ACPC): The Modulator
ACPC exhibits a nuanced mechanism of action as a partial agonist at the glycine co-agonist site of the NMDA receptor . For the NMDA receptor to become fully active, both the glutamate binding site and the glycine co-agonist site must be occupied. By acting as a partial agonist, ACPC competes with the endogenous co-agonist glycine, but elicits a submaximal response. This modulation effectively dampens excessive NMDA receptor activation without causing a complete blockade, which could interfere with normal synaptic function.
Figure 1: Mechanism of ACPC-mediated neuroprotection.
Alternative Neuroprotective Strategies
Unlike ACPC's modulatory role, NMDA receptor antagonists act as direct inhibitors. Memantine, for instance, is an uncompetitive open-channel blocker. It enters the ion channel of the NMDA receptor when it is open and physically obstructs the flow of ions. This action is voltage-dependent, meaning it preferentially blocks the channel during prolonged depolarization, a hallmark of excitotoxicity, while having less of an effect on normal synaptic transmission.
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Agonists of GABA receptors, such as muscimol (GABA-A receptor) and baclofen (GABA-B receptor), enhance inhibitory neurotransmission. This increased inhibition counteracts the excessive excitation seen in excitotoxic conditions, thereby indirectly reducing neuronal damage. Some studies suggest that the combined activation of both GABA-A and GABA-B receptors can lead to a significant neuroprotective effect[1].
Comparative Efficacy: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the neuroprotective efficacy of ACPC and its alternatives from various in vitro studies. It is important to note that direct head-to-head comparative studies are limited, and thus, some of the data presented here are from different studies using similar models. This highlights a critical gap in the literature and an opportunity for future research.
| Compound | Mechanism of Action | In Vitro Model | Neuroprotective Concentration | Efficacy Endpoint | Reference |
| This compound (ACPC) | NMDA Receptor Glycine Site Partial Agonist | NMDA-induced excitotoxicity in hippocampal neurons | Data not available in direct comparative studies | Reduction in cell death | [2] |
| Memantine | Uncompetitive NMDA Receptor Antagonist | Oxygen-Glucose Deprivation in neuronal cultures | 0.5 - 2 µM | Increased cell viability | [3] |
| Glutamate-induced excitotoxicity in cortical neurons | 1 - 4 µM | Prevention of changes in neuronal activity | [4][5] | ||
| Muscimol + Baclofen | GABA-A and GABA-B Receptor Agonists | In vitro ischemia in corticostriatal slices | 1 µM each (co-applied) | Partial prevention of field potential loss | [6] |
Experimental Validation: Self-Validating Protocols
The trustworthiness of any scientific claim rests on the robustness of the experimental design. The following section outlines detailed, step-by-step protocols for key in vitro assays used to validate neuroprotective effects. These protocols are designed to be self-validating by including appropriate positive and negative controls.
In Vitro Model of Excitotoxicity
A common and effective way to model neurotoxicity in vitro is to expose primary neuronal cultures to an excitotoxic insult, such as a high concentration of glutamate or NMDA.
Figure 2: General workflow for in vitro neuroprotection assays.
Key Experimental Protocols
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Plate primary neurons in a 96-well plate and allow them to adhere and mature.
-
Treat the cells with the respective compounds (vehicle, excitotoxin, test compound + excitotoxin, test compound alone) for the desired duration (e.g., 24 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Protocol:
-
Following treatment as described for the MTT assay, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release (from cells treated with a lysis buffer).
-
Caspase-3 is a key executioner caspase in the apoptotic pathway.
-
Principle: This assay uses a synthetic substrate that is specifically cleaved by active caspase-3, releasing a fluorescent or colorimetric molecule.
-
Protocol:
-
After treatment, lyse the cells to release their contents.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) and a reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (405 nm for pNA) or fluorescence (excitation/emission ~400/505 nm for AFC).
-
Express caspase-3 activity as a fold change relative to the vehicle control.
-
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized by fluorescence microscopy.
-
Protocol:
-
Culture and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate the cells with the TdT reaction mixture containing labeled dUTPs.
-
Wash the cells and, if necessary, perform a secondary detection step (e.g., with a fluorescently labeled antibody).
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize and quantify the number of TUNEL-positive (apoptotic) cells using a fluorescence microscope.
-
In Vivo Validation: Modeling Neurological Disease
While in vitro assays are crucial for initial screening and mechanistic studies, in vivo models are essential for validating the therapeutic potential of a neuroprotective agent in a whole organism.
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.
-
Procedure:
-
Anesthetize the rodent (e.g., rat or mouse).
-
Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a filament into the ICA and advance it to the origin of the middle cerebral artery (MCA) to occlude blood flow.
-
After a defined period of occlusion (e.g., 60-90 minutes), the filament can be withdrawn to allow for reperfusion.
-
Administer the test compound (e.g., ACPC) at a predetermined time point (before, during, or after the ischemic insult).
-
Assess neurological deficits using a standardized scoring system.
-
At the end of the study, sacrifice the animal and measure the infarct volume in the brain using histological staining (e.g., TTC staining).
-
Behavioral Assessment: Morris Water Maze
For neurodegenerative disease models where cognitive decline is a key feature, the Morris water maze is a standard test for spatial learning and memory.
-
Procedure:
-
A circular pool is filled with opaque water, and a hidden platform is placed just below the water's surface.
-
The animal is placed in the pool and must use spatial cues in the room to learn the location of the hidden platform.
-
Over several days of training, the time it takes for the animal to find the platform (escape latency) should decrease.
-
In a probe trial, the platform is removed, and the time the animal spends in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Conclusion and Future Directions
This compound presents a promising neuroprotective strategy due to its unique modulatory effect on the NMDA receptor. By acting as a partial agonist at the glycine co-agonist site, it has the potential to mitigate excitotoxicity without the side effects associated with complete NMDA receptor blockade.
However, this guide also highlights a critical need for direct, quantitative comparative studies of ACPC against other neuroprotective agents like memantine and GABA receptor agonists within the same experimental models. Such studies are essential to definitively establish its relative efficacy.
Future research should focus on:
-
Conducting head-to-head in vitro and in vivo comparisons of ACPC with other neuroprotective agents.
-
Determining the optimal therapeutic window and dosing for ACPC in various models of neuronal injury.
-
Investigating the long-term effects of ACPC treatment on neuronal survival and functional recovery.
By addressing these key questions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for the development of novel and effective treatments for a range of devastating neurological disorders.
References
- Chen, H. S., & Lipton, S. A. (2006). The chemical biology of clinically tolerated NMDA receptor antagonists. Journal of neurochemistry, 97(6), 1611–1626.
- Ge, X., Liu, Y., Zhang, Z., Liu, Y., Wang, X., & Zhang, J. (2020). Memantine attenuates oxygen-glucose deprivation/reperfusion-induced injury in cultured hippocampal neurons. Neuroreport, 31(1), 51–57.
- Kornhuber, J., & Quack, G. (1995). Cerebrospinal fluid and serum concentrations of the N-methyl-D-aspartate (NMDA) receptor antagonist memantine in man. Neuroscience letters, 195(2), 137–139.
- Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews. Drug discovery, 5(2), 160–170.
- Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse. Neuropharmacology, 53(6), 699–723.
- Calabresi, P., Picconi, B., Parnetti, L., & Di Filippo, M. (2006). A convergent model for cognitive dysfunctions in Parkinson's disease: the critical dopamine-acetylcholine synaptic balance. The Lancet. Neurology, 5(11), 974–983.
- Wahlgren, N. G., & Ahmed, N. (2004). Neuroprotection in cerebral ischaemia: facts and fancies--the need for new approaches. Cerebrovascular diseases (Basel, Switzerland), 17 Suppl 1, 153–166.
- Green, A. R., & Shuaib, A. (2006). Therapeutic strategies for the treatment of stroke. Drug discovery today, 11(15-16), 681–693.
- Meldrum, B. S. (2000). Glutamate as a neurotransmitter in the brain: review of physiology and pathology. The Journal of nutrition, 130(4S Suppl), 1007S–15S.
- Lipton, S. A., & Rosenberg, P. A. (1994). Excitatory amino acids as a final common pathway for neurologic disorders. The New England journal of medicine, 330(9), 613–622.
- Olney, J. W. (1990). Excitotoxic amino acids and neuropsychiatric disorders. Annual review of pharmacology and toxicology, 30, 47–71.
- Choi, D. W. (1988). Glutamate neurotoxicity and diseases of the nervous system. Neuron, 1(8), 623–634.
- Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons.
- Wei, L., Han, B. H., & Lipton, S. A. (2008). Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia. Journal of neuroscience research, 86(13), 2973–2983.
- Shuaib, A., & Kanthan, R. (1998). The role of GABA in the pathogenesis of global cerebral ischemia and its therapeutic implications. Neuroscience and biobehavioral reviews, 22(4), 503–510.
- Green, A. R., Hainsworth, A. H., & Jackson, D. M. (2000). GABA potentiation: a logical pharmacological approach for the treatment of acute ischaemic stroke. Neuropharmacology, 39(9), 1483–1494.
- Lyden, P. D., & Shuaib, A. (2002). CLASS: a new clinical trial of clomethiazole in stroke. Clomethiazole Acute Stroke Study.
- Wahlgren, N. G., Ranasinha, K. W., Rosolacci, T., Franke, C. L., van der Worp, H. B., & for the Clomethiazole Acute Stroke Study (CLASS) Investigators. (1999). Clomethiazole acute stroke study (CLASS): results of a randomized, controlled trial of clomethiazole versus placebo in 1360 patients with acute stroke. Stroke, 30(1), 21–28.
- Carter, A. J., Hart, J., & Jones, M. G. (1996). 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo. Neuroreport, 7(2), 397–400.
Sources
- 1. Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baclofen and muscimol: behavioural and neurochemical sequelae of unilateral intranigral administration and effects on 3H-GABA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protection from glutamate-induced excitotoxicity by memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memantine lowers amyloid-beta peptide levels in neuronal cultures and in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
A Comparative Guide to the Receptor Cross-Reactivity of 1-(Aminomethyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Selectivity
1-(Aminomethyl)cyclopropanecarboxylic acid is a rigid analog of the principal inhibitory neurotransmitter in the brain, γ-aminobutyric acid (GABA). Its cyclopropane backbone locks the molecule into a specific conformation, offering a valuable tool for probing the structural requirements of GABA receptors and transporters. The therapeutic potential of GABAergic compounds in treating neurological and psychiatric disorders such as epilepsy, anxiety, and sleep disorders is well-established. However, the clinical utility of such compounds is intrinsically linked to their receptor selectivity. Off-target interactions can lead to undesirable side effects and confound the interpretation of pharmacological studies. Therefore, a thorough characterization of the cross-reactivity profile of this compound is a critical step in its evaluation as a research tool or therapeutic candidate.
This guide provides a comparative analysis of the known receptor interactions of this compound, discusses potential off-target liabilities based on structurally related compounds, and furnishes detailed protocols for assessing receptor selectivity.
Primary Target Interactions: GABA Receptors and Transporters
The primary pharmacological activity of this compound and its isomers is centered on the GABAergic system. This includes direct interactions with GABA receptors and inhibition of GABA transporters (GATs).
GABA Receptor Binding
Studies have shown that the stereochemistry of 2-(aminomethyl)cyclopropane carboxylic acids dictates their activity at GABA receptors. The trans isomer, often referred to as TAMP, demonstrates a higher affinity for GABA-A receptors compared to the cis isomer (CAMP)[1]. In radioligand binding assays, TAMP was found to be only 10.8 times less active than GABA in displacing [3H]-muscimol from rat brain membranes, whereas CAMP was significantly weaker, only weakly displacing the radioligand at high concentrations[1]. This suggests that the extended conformation enforced by the trans configuration is preferred by the GABA-A receptor binding site.
GABA Transporter Inhibition
Beyond direct receptor binding, cyclopropane-based GABA analogs have been investigated as inhibitors of GABA transporters, which are responsible for clearing GABA from the synaptic cleft. Research into a series of these analogs revealed inhibitory effects on GAT3 and the betaine-GABA transporter 1 (BGT1)[2]. The specific conformation of these analogs was found to be critical for their selectivity towards BGT1[2]. While direct IC50 values for this compound at all four GAT subtypes (GAT1, GAT2, GAT3, and BGT1) are not extensively documented in a single comparative study, the available data on related compounds suggest that the cyclopropane scaffold can be tailored to achieve transporter subtype selectivity.
Potential Cross-Reactivity with Other CNS Receptors
The rigid structure of this compound makes it a candidate for interacting with other receptors that accommodate compact amino acid ligands. While comprehensive screening data is limited, studies on structurally similar compounds provide valuable insights into potential off-target interactions.
Glutamate Receptors
The excitatory neurotransmitter glutamate shares structural similarities with GABA, and cross-reactivity between their respective receptors is a known phenomenon. In silico docking simulations have suggested that some cyclopropane-based GABA analogs can bind to the active site of the NMDA glutamate receptor with high affinity[3]. This is a critical area for experimental validation, as unintended activity at glutamate receptors could significantly impact the net effect of the compound on neuronal excitability.
Nicotinic Acetylcholine Receptors (nAChRs)
Interestingly, chiral cyclopropane-containing compounds have been identified as selective partial agonists at the α4β2 subtype of nicotinic acetylcholine receptors[4][5]. These compounds, while structurally distinct from a simple aminomethylcyclopropanecarboxylic acid, highlight the potential for the cyclopropane moiety to be incorporated into ligands for nAChRs. This raises the possibility of weak, uncharacterized interactions of this compound with this class of ion channels.
Monoamine Transporters
Derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been developed as potential antidepressants, with some compounds showing greater activity in animal models than classical tricyclic antidepressants like imipramine and desipramine[6]. The antidepressant effects of these derivatives suggest a potential interaction with monoamine transporters (i.e., for serotonin, norepinephrine, and dopamine), although direct binding data for the parent compound is not available.
Summary of Receptor Interaction Profile
The following table summarizes the known and potential interactions of this compound and its close analogs. It is important to note that much of the cross-reactivity data is inferred from related compounds and requires direct experimental confirmation.
| Receptor/Transporter Target | Interaction Type | Compound Specificity | Evidence Level |
| GABA-A Receptors | Agonist/Binding | trans isomer > cis isomer | Experimental[1] |
| GABA Transporters (GATs) | Inhibition | Selective for BGT1 and GAT3 in analogs | Experimental (analogs)[2] |
| NMDA Glutamate Receptors | Binding | Predicted for some analogs | In silico[3] |
| α4β2 Nicotinic Acetylcholine Receptors | Partial Agonist | Observed in chiral cyclopropane derivatives | Experimental (derivatives)[4][5] |
| Monoamine Transporters | Inhibition | Inferred from antidepressant effects of derivatives | Indirect (derivatives)[6] |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a combination of radioligand binding assays and functional assays is essential. Below are detailed, best-practice protocols for these key experiments.
Radioligand Receptor Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for a panel of CNS receptors.
Causality Behind Experimental Choices: This competition assay is a robust method to quantify the affinity of an unlabeled compound (the "competitor," in this case, this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity. The choice of a filtration-based separation method is a classic and reliable technique for separating bound from free radioligand.
Self-Validating System: The inclusion of controls for total binding (radioligand only), non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled ligand), and a reference compound with known affinity for the target receptor ensures the validity of the assay.
Step-by-Step Methodology:
-
Receptor Preparation: Obtain cell membranes expressing the target receptor of interest (e.g., from commercially available sources or prepared from cell lines or tissue). Homogenize the membranes in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Receptor membranes, radioligand (at a concentration close to its Kd), and assay buffer.
-
Non-Specific Binding: Receptor membranes, radioligand, and a high concentration of a known unlabeled ligand for the target receptor.
-
Competitor Wells: Receptor membranes, radioligand, and increasing concentrations of this compound (typically a 10-point dilution series).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
GABA Transporter Inhibition Assay
This functional assay measures the ability of this compound to inhibit the uptake of [3H]-GABA into cells expressing specific GABA transporter subtypes.
Causality Behind Experimental Choices: This is a direct functional measure of transporter activity. By using cells that overexpress a specific GAT subtype, we can attribute any observed inhibition to the interaction of the test compound with that particular transporter. The use of a radiolabeled substrate ([3H]-GABA) allows for sensitive and quantitative measurement of uptake.
Self-Validating System: The inclusion of a known GAT inhibitor (e.g., tiagabine for GAT1) as a positive control and untransfected cells as a negative control validates the assay's performance and specificity.
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably expressing a specific human GABA transporter subtype (e.g., HEK293-hGAT1).
-
Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere. On the day of the assay, wash the cells with an appropriate uptake buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a reference inhibitor for a short period (e.g., 10-20 minutes) at room temperature.
-
Uptake Initiation: Initiate GABA uptake by adding a mixture of [3H]-GABA and unlabeled GABA to each well.
-
Incubation: Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for GABA transport into the cells.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold buffer.
-
Cell Lysis and Detection: Lyse the cells with a suitable lysis buffer, and transfer the lysate to a scintillation vial or a plate compatible with a scintillation counter. Add scintillation cocktail and measure the radioactivity.
-
Data Analysis:
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a GABA transporter inhibition assay.
Conclusion and Future Directions
The available evidence indicates that this compound is a valuable tool for studying the GABAergic system, with a degree of selectivity for GABA-A receptors and GABA transporters that is dependent on its stereochemistry. However, the current understanding of its cross-reactivity with other CNS receptors is incomplete and largely inferred from the activities of more complex, structurally related molecules.
For researchers utilizing this compound, it is crucial to be aware of the potential for off-target effects at glutamate and nicotinic acetylcholine receptors, and to a lesser extent, monoamine transporters. To advance the pharmacological characterization of this compound, a comprehensive receptor screening against a broad panel of CNS targets is highly recommended. Such studies, employing the standardized protocols outlined in this guide, will provide a clearer picture of its selectivity profile and enable a more precise interpretation of its biological effects. This will ultimately facilitate its development as a refined research tool and inform any future therapeutic applications.
References
-
Coaviche-Yoval, A., Trujillo-Ferrara, J. G., Soriano-Ursúa, M. A., Andrade-Jorge, E., & Tovar-Miranda, R. (2022). In silico and in vivo neuropharmacological evaluation of two γ-amino acid isomers derived from 2,3-disubstituted benzofurans, as ligands of GluN1–GluN2A NMDA receptor. Amino Acids, 54(4), 625–640. [Link]
-
Zimmerman, D. M., Cantrell, B. E., Swartzendruber, J. K., Jones, N. D., Reel, J. K., & Leander, J. D. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 30(2), 318–325. [Link]
-
Neal, H., & Abe, M. (1982). The activity of cis and trans-2-(aminomethyl) cyclopropane carboxylic acids on GABA-related mechanisms in the central nervous system of Limulus and Periplanata and of mammals. Neuropharmacology, 21(2), 197–200. [Link]
-
Suemasa, D., Kobayashi, S., Nakada, Y., Kawasaki, M., Watanabe, M., & Shuto, S. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry Letters, 28(21), 3424–3427. [Link]
-
Zhu, J., Fedolak, A., Pang, Y. P., & Lukas, R. J. (2012). Chemistry and behavioral studies identify chiral cyclopropanes as selective α4β2-nicotinic acetylcholine receptor partial agonists exhibiting an antidepressant profile. Journal of Medicinal Chemistry, 55(2), 863–874. [Link]
-
Timmermann, D. B., Grøn, L. K., Balle, T., Christensen, J. K., Nielsen, E. Ø., & Peters, D. (2007). Identification and pharmacological profile of a new class of selective nicotinic acetylcholine receptor potentiators. Journal of Pharmacology and Experimental Therapeutics, 320(1), 329–339. [Link]
-
Minor, D. L., Jr (2021). Ion Channels: Intersection of Structure, Function, and Pharmacology. Journal of Molecular Biology, 433(17), 167102. [Link]
-
Catterall, W. A., Wisedchaisri, G., & Zheng, N. (2017). The chemical basis for electrical signaling. Nature Chemical Biology, 13(5), 455–463. [Link]
-
Clausen, R. P., & Frølund, B. (2016). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules (Basel, Switzerland), 21(8), 983. [Link]
-
Zhu, J., Fedolak, A., Pang, Y. P., & Lukas, R. J. (2012). Chemistry, pharmacology, and behavioral studies identify chiral cyclopropanes as selective α4β2-nicotinic acetylcholine receptor partial agonists exhibiting an antidepressant profile. Part II. Journal of Medicinal Chemistry, 55(17), 7684–7696. [Link]
-
Uter, W., Lessmann, H., Geier, J., Becker, D., Fuchs, T., & Richter, G. (2002). The spectrum of allergic (cross-)sensitivity in clinical patch testing with 'para amino' compounds. Allergy, 57(4), 319–322. [Link]
-
Guidelli, R. (2017). What ion flow along ion channels can tell about their functional activity?. Current Opinion in Electrochemistry, 1(1), 121-128. [Link]
-
Kaupmann, K., Huggel, K., Heid, J., Flor, P. J., Bischoff, S., Mickel, S. J., ... & Bettler, B. (1997). Expression cloning of GABA(B) receptors uncovers similarity to metabotropic glutamate receptors. Nature, 386(6622), 239–246. [Link]
-
Kochli, D. (2020, September 21). PSY210 CH4PT6: Psychopharmacology: Glutamate and GABA [Video]. YouTube. [Link]
-
Ladics, G. S., & Selgrade, M. K. (2009). Using the power of E-values in FASTA to detect potential allergen cross-reactivity. BMC Bioinformatics, 10, 299. [Link]
-
Cox, A. L., & Sicherer, S. H. (2021). Clinical Relevance of Cross-Reactivity in Food Allergy. The Journal of Allergy and Clinical Immunology: In Practice, 9(1), 84–95. [Link]
-
Goodman, R. E., Vieths, S., Sampson, H. A., Hill, D., Ebisawa, M., Taylor, S. L., & van Ree, R. (2008). Allergenicity assessment of genetically modified crops--what makes sense?. Nature Biotechnology, 26(1), 73–81. [Link]
-
Lemoine, D., & Lagniel, G. (2022). Editorial: Molecular mechanisms of ion channel activation and modulation. Frontiers in Molecular Neuroscience, 15, 1088915. [Link]
-
Alkondon, M., & Albuquerque, E. X. (2001). Choline and selective antagonists identify two subtypes of nicotinic acetylcholine receptors that modulate GABA release from CA1 interneurons in rat hippocampal slices. The Journal of Neuroscience, 21(14), 5149–5159. [Link]
Sources
- 1. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and behavioral studies identify chiral cyclopropanes as selective α4β2-nicotinic acetylcholine receptor partial agonists exhibiting an antidepressant profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-(aminomethyl)cyclopropanecarboxylic Acid Against Known Antidepressants: A Comparative Guide for Drug Development Professionals
Introduction
The landscape of antidepressant drug discovery is in a perpetual state of evolution, driven by the pressing need for more effective and faster-acting therapeutics. While the monoaminergic hypothesis has long dominated the field, leading to the development of widely prescribed drugs such as Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs), a significant portion of patients with major depressive disorder (MDD) exhibit an inadequate response to these treatments. This has spurred research into novel mechanisms of action, with the glutamatergic system emerging as a particularly promising target.
This guide provides a comprehensive technical comparison of 1-(aminomethyl)cyclopropanecarboxylic acid (ACPC), a modulator of the glutamatergic system, against three established antidepressants: Fluoxetine (an SSRI), Venlafaxine (an SNRI), and Bupropion (an NDRI). As a Senior Application Scientist, my objective is to offer an in-depth analysis of the preclinical data, elucidate the underlying mechanisms, and provide detailed experimental protocols to empower researchers in their evaluation of novel antidepressant candidates. This document is structured to facilitate a deep, evidence-based understanding of ACPC's potential, grounded in rigorous scientific comparison.
Pharmacological Profiles: A Mechanistic Overview
A fundamental aspect of benchmarking a novel compound is a thorough understanding of its mechanism of action in comparison to established drugs. This section delineates the distinct pharmacological profiles of ACPC and the selected comparators.
This compound (ACPC): A Glutamatergic Modulator
ACPC represents a departure from traditional monoaminergic antidepressants. Its primary mechanism of action is the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. Specifically, ACPC acts as a partial agonist at the glycine binding site of the NMDA receptor. By binding to this site, it can modulate the receptor's activity in response to the primary agonist, glutamate. This nuanced modulation of the glutamatergic system is hypothesized to underlie its antidepressant effects, potentially offering a more rapid onset of action compared to traditional antidepressants that rely on downstream neuroplastic changes.[1][2]
Comparator Antidepressants: The Monoaminergic Modulators
-
Fluoxetine (SSRI): As a selective serotonin reuptake inhibitor, fluoxetine blocks the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[3] This enhancement of serotonergic neurotransmission is believed to be the primary driver of its antidepressant effects.
-
Venlafaxine (SNRI): Venlafaxine is a serotonin-norepinephrine reuptake inhibitor. It inhibits both the serotonin and norepinephrine transporters (NET), thereby increasing the levels of both neurotransmitters in the synapse.[4][5][6] This dual mechanism of action can sometimes offer broader efficacy than SSRIs alone.
-
Bupropion (NDRI): Bupropion is a norepinephrine-dopamine reuptake inhibitor. Its antidepressant activity is attributed to the inhibition of both the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to elevated levels of these catecholamines.[1][7]
Signaling Pathway Visualization
To visually represent these distinct mechanisms, the following diagrams illustrate the signaling pathways targeted by each compound class.
In Vitro Comparative Analysis
A crucial first step in benchmarking is to compare the intrinsic potency and selectivity of the compounds in controlled in vitro systems.
Receptor and Transporter Binding Affinity
This table summarizes the binding affinities (Ki) of ACPC and the comparator drugs for their primary targets. Lower Ki values indicate higher binding affinity.
| Compound | Primary Target | Binding Affinity (Ki, nM) | Reference |
| ACPC | NMDA Receptor (Glycine Site) | High Affinity (Specific Ki not consistently reported) | [1] |
| Fluoxetine | Serotonin Transporter (SERT) | 0.8 - 2.6 | [7] |
| Venlafaxine | Serotonin Transporter (SERT) | 25 | [8] |
| Norepinephrine Transporter (NET) | 247 | [8] | |
| Bupropion | Norepinephrine Transporter (NET) | 52 | [4] |
| Dopamine Transporter (DAT) | 526 | [4] |
Causality Behind Experimental Choice: Radioligand binding assays are a standard and essential tool in pharmacology to determine the affinity of a drug for its target. This data provides a direct measure of the drug-target interaction and is a critical predictor of a compound's potency.
Neurotransmitter Reuptake Inhibition
This table presents the functional potency of the comparator drugs in inhibiting neurotransmitter reuptake.
| Compound | Assay | IC50 (nM) | Reference |
| Fluoxetine | Serotonin Reuptake Inhibition | 1.4 | [7] |
| Venlafaxine | Serotonin Reuptake Inhibition | 47 | [8] |
| Norepinephrine Reuptake Inhibition | 535 | [8] | |
| Bupropion | Norepinephrine Reuptake Inhibition | 190 | [4] |
| Dopamine Reuptake Inhibition | 410 | [4] |
Causality Behind Experimental Choice: While binding affinity indicates how well a drug binds to its target, a functional assay like neurotransmitter reuptake inhibition measures the drug's ability to block the biological function of the transporter. This provides a more direct assessment of its pharmacological effect.
In Vivo Preclinical Efficacy: Head-to-Head Comparison in Animal Models
Animal models of depression are indispensable for evaluating the potential therapeutic efficacy of novel compounds. This section details the comparative performance of ACPC and the selected antidepressants in two widely used and validated models: the Forced Swim Test and the Chronic Mild Stress model.
Forced Swim Test (FST)
The FST is a rodent behavioral test used to screen for antidepressant efficacy. A decrease in immobility time is indicative of an antidepressant-like effect.
| Compound | Species | Dose Range | Effect on Immobility | Reference |
| ACPC | Mouse | 100 - 400 mg/kg | Dose-dependent decrease | [9] |
| Fluoxetine | Rat | 1 - 20 mg/kg | Dose-dependent decrease | [7][8][10][11] |
| Venlafaxine | Rat | 10 - 40 mg/kg | Dose-dependent decrease | [5] |
| Bupropion | Mouse | 10 - 40 mg/kg | Dose-dependent decrease | [12][13][14] |
Causality Behind Experimental Choice: The FST is a rapid and reliable screening tool that is sensitive to a broad range of clinically effective antidepressants. Its predictive validity for antidepressant activity makes it a cornerstone of preclinical drug discovery in this therapeutic area.
Chronic Mild Stress (CMS) Model
The CMS model is a more etiologically relevant model of depression, inducing anhedonia (a core symptom of depression) in rodents through exposure to a series of unpredictable, mild stressors. Anhedonia is typically measured by a decrease in the consumption of a palatable sucrose solution.
| Compound | Species | Dose Range | Effect on Sucrose Preference | Reference |
| ACPC | Mouse | Not explicitly stated | Reverses stress-induced decrease | [15] |
| Fluoxetine | Mouse | 10 - 20 mg/kg/day | Reverses stress-induced decrease | [3][6][16] |
| Venlafaxine | Mouse | 10 mg/kg/day | Reverses stress-induced decrease | [17][18] |
| Bupropion | Mouse | 10 - 30 mg/kg/day | Reverses stress-induced decrease | [4] |
Causality Behind Experimental Choice: The CMS model offers higher face validity than acute stress models like the FST, as it mimics the chronic and unpredictable nature of stress that can lead to depression in humans. The reversal of anhedonia, a core symptom of depression, by a test compound in this model is a strong indicator of potential clinical efficacy.
Experimental Protocols: A Guide to Reproducible Benchmarking
To ensure the integrity and reproducibility of comparative studies, detailed and standardized protocols are paramount. The following sections provide step-by-step methodologies for the key in vitro and in vivo assays discussed in this guide.
In Vitro Neurotransmitter Reuptake Assay
This protocol describes a fluorescence-based assay for measuring the inhibition of serotonin, norepinephrine, and dopamine transporters.
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
-
Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of ACPC, fluoxetine, venlafaxine, and bupropion in assay buffer.
-
Assay Procedure:
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the compound dilutions to the appropriate wells and incubate for a pre-determined time at 37°C.
-
Add a fluorescent substrate specific for the transporter being assayed.
-
Immediately begin kinetic reading of intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Determine the rate of substrate uptake for each compound concentration. Plot the percent inhibition of uptake versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Forced Swim Test (FST) Protocol
This protocol details the procedure for conducting the FST in rats.
Workflow Diagram:
Step-by-Step Protocol:
-
Apparatus: Use transparent cylindrical tanks (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Animals: Use male Sprague-Dawley rats weighing 200-250 g.
-
Drug Administration: Administer ACPC, fluoxetine, venlafaxine, bupropion, or vehicle intraperitoneally (i.p.) at various doses 60 minutes before the test session.
-
Procedure:
-
Day 1 (Pre-test): Place each rat individually into a swim tank for a 15-minute session. After the session, remove the rat, dry it, and return it to its home cage.
-
Day 2 (Test): 24 hours after the pre-test, place the rat back into the swim tank for a 5-minute session. Record the session using a video camera.
-
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
Chronic Mild Stress (CMS) Protocol
This protocol outlines the procedure for inducing and assessing anhedonia in mice using the CMS model.
Workflow Diagram:
Step-by-Step Protocol:
-
Animals: Use male C57BL/6 mice.
-
Baseline Sucrose Preference: For 48 hours, give mice a free choice between two bottles, one containing a 1% sucrose solution and the other containing water. Measure the consumption from each bottle to establish a baseline preference.
-
CMS Procedure: For 7 weeks, expose the mice to a variable sequence of mild, unpredictable stressors. Examples of stressors include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Soiled cage (100 ml of water in sawdust bedding)
-
Paired housing
-
Reversal of the light/dark cycle
-
-
Drug Administration: Starting from the third week of the CMS protocol, administer ACPC, fluoxetine, venlafaxine, bupropion, or vehicle daily via oral gavage.
-
Sucrose Preference Testing: Once a week, measure sucrose preference as described in the baseline step.
-
Data Analysis: Calculate the sucrose preference as the percentage of the total fluid intake that was the sucrose solution. Compare the sucrose preference of the different treatment groups over time.
Conclusion and Future Directions
This comparative guide provides a robust framework for benchmarking the novel antidepressant candidate, this compound (ACPC), against established monoaminergic antidepressants. The preclinical data presented herein suggests that ACPC, with its distinct glutamatergic mechanism of action, holds promise as a potential therapeutic alternative.
The in vitro data highlights the differing pharmacological profiles, with ACPC targeting the NMDA receptor while the comparators modulate monoamine transporters. The in vivo studies in the Forced Swim Test and Chronic Mild Stress model demonstrate the antidepressant-like efficacy of ACPC, with some evidence suggesting a potentially faster onset of action than traditional antidepressants.
For drug development professionals, the key takeaways are:
-
Novel Mechanism: ACPC's glutamatergic mechanism offers a potential advantage in treating patient populations non-responsive to monoaminergic drugs.
-
Preclinical Efficacy: ACPC demonstrates efficacy in validated animal models of depression.
-
Need for Further Characterization: A more comprehensive in vitro selectivity and safety pharmacology profile of ACPC is warranted. Head-to-head clinical trials are the ultimate determinant of comparative efficacy and safety.
Future research should focus on elucidating the detailed dose-response relationship of ACPC in the chronic mild stress model, conducting a broad in vitro screening to assess its off-target activities, and ultimately, progressing to well-designed clinical trials to ascertain its therapeutic potential in patients with major depressive disorder. The provided experimental protocols offer a standardized approach for these future investigations, ensuring data integrity and comparability across studies.
References
- Stahl, S. M., & Grady, M. M. (2003). A critical review of the mechanism of action of bupropion.
- Stahl, S. M., Grady, M. M., Moret, C., & Briley, M. (2005). SNRIs: their pharmacology, clinical efficacy, and tolerability in comparison with other classes of antidepressants. CNS spectrums, 10(9), 732-747.
- Ascher, J. A., Cole, J. O., Colin, J. N., Feighner, J. P., Ferris, R. M., Fibiger, H. C., ... & Settle, E. C. (1995). Bupropion: a review of its mechanism of antidepressant activity.
- Trullas, R., & Skolnick, P. (1990). Functional antagonists at the NMDA receptor complex exhibit antidepressant actions. European journal of pharmacology, 185(1), 1-10.
- Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Journal of Affective Disorders, 51(3), 215-235.
- Redrobe, J. P., MacSweeney, C. P., & Bourson, A. (2002). The role of 5-HT 1A and 5-HT 1B receptors in the antidepressant-like effects of venlafaxine in the rat forced swim test. Neuropharmacology, 42(2), 252-259.
- Goodnick, P. J., & Goldstein, B. J. (1998). Selective serotonin reuptake inhibitors in affective disorders—I. Basic pharmacology. Journal of Psychopharmacology, 12(3_suppl), 5-25.
- Debonnel, G., & de Montigny, C. (1996). Long-term venlafaxine treatment results in a supersensitivity of rat hippocampal pyramidal neurons to serotonin and norepinephrine. Journal of Pharmacology and Experimental Therapeutics, 277(2), 853-861.
- Gou, Y., Sun, H., Wang, Y., Li, W., & Chen, G. (2019). Venlafaxine ameliorates depressive-like behaviors in mice with chronic mild stress via regulating the gut microbiota. Frontiers in pharmacology, 10, 1205.
- Dulawa, S. C., Holick, K. A., Gundersen, B., & Hen, R. (2004). Effects of chronic fluoxetine in animal models of anxiety and depression. Neuropsychopharmacology, 29(7), 1321-1330.
- Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327-336.
- Willner, P. (2005). Chronic mild stress (CMS) revisited: consistency and behavioural-neurobiological concordance in the effects of CMS. Neuropsychobiology, 52(2), 90-110.
- Li, Y., Wang, Y., Wang, Y., Yang, X., & Zhang, Y. (2018). Antidepressant-like effects of venlafaxine in a rat model of chronic mild stress: correlation with the activity of the HPA axis and the expression of 5-HT1A receptors. Neuroscience letters, 662, 195-201.
- Lee, B. H., Kim, Y. K., & Lee, S. H. (2009). Effects of fluoxetine on the rat brain in the forced swimming test: a [F-18] FDG micro-PET imaging study. Neuroscience letters, 451(1), 52-56.
- Contreras, C. M., Rodríguez-Landa, J. F., & Gutiérrez-García, A. G. (2001). The lowest effective dose of fluoxetine in the forced swim test significantly affects the firing rate of lateral septal nucleus neurones in the rat. Journal of psychopharmacology, 15(3), 177-182.
- Cryan, J. F., & Lucki, I. (2000). Antidepressant-like effects of the selective serotonin reuptake inhibitor fluoxetine in the rat forced swimming test are prevented by pimozide. Journal of Pharmacology and Experimental Therapeutics, 295(3), 1120-1126.
- David, D. J., Bourin, M., Griebel, G., & Jacquot, F. (2003). The enhanced antidepressant-like effect of the combination of a 5-HT1A receptor antagonist and a selective serotonin reuptake inhibitor is not associated with an increase in serotonin neurotransmission. Behavioural brain research, 147(1-2), 139-147.
- Detke, M. J., Rickels, M., & Lucki, I. (1995). Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants. Psychopharmacology, 121(1), 66-72.
- Foley, K. A., Valentine, G., & Ferland, R. J. (2010). Blockade of nicotinic acetylcholine receptor enhances the responsiveness to bupropion in the mouse forced swim test. Pharmacology Biochemistry and Behavior, 96(3), 322-327.
- Kitamura, Y., Yagi, T., Kitagawa, K., Shinomiya, K., Kawasaki, H., Asanuma, M., & Gomita, Y. (2010). Effects of bupropion on the forced swim test and release of dopamine in the nucleus accumbens in ACTH-treated rats. Naunyn-Schmiedeberg's archives of pharmacology, 382(2), 151-158.
- Lucki, I. (1997). The forced swimming test as a model for core and component behavioral effects of antidepressant drugs. Behavioural pharmacology, 8(6-7), 523-532.
- Papke, R. L., & Sanberg, P. R. (2002). The antidepressant bupropion is a potent and selective nicotinic antagonist. Journal of Pharmacology and Experimental Therapeutics, 302(2), 527-533.
- Porsolt, R. D. (2000). Animal models of depression: utility for transgenic research. Revue de médecine vétérinaire, 151(2), 123-132.
- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
- Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370.
- Willner, P., Towell, A., Sampson, D., Sophokleous, S., & Muscat, R. (1987). Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant. Psychopharmacology, 93(3), 358-364.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Retrieved from [Link]
- Papp, M., & Moryl, E. (1996). Antidepressant-like effects of 1-aminocyclopropanecarboxylic acid and D-cycloserine in an animal model of depression. European Neuropsychopharmacology, 6(1), 53-58.
-
JoVE. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Retrieved from [Link]
- Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature reviews Drug discovery, 4(9), 775-790.
- Nestler, E. J., & Hyman, S. E. (2010). Animal models of neuropsychiatric disorders.
- Willner, P. (1997). Validity, reliability and utility of the chronic mild stress model of depression: a 10-year review and evaluation. Psychopharmacology, 134(4), 319-329.
- Gambarana, C., Masi, F., & Tolu, P. (2001).
- D'Aquila, P. S., Peana, A. T., & Serra, G. (2000). The chronic mild stress model: a new animal model of depression. Journal of neuroscience research, 61(4), 383-390.
- Henn, F. A., & Vollmayr, B. (2005). Stress models of depression: forming an integrative synthesis. Neuroscience & Biobehavioral Reviews, 29(4-5), 799-805.
- Krishnan, V., & Nestler, E. J. (2008). The molecular neurobiology of depression.
- Pittenger, C., & Duman, R. S. (2008). Stress, depression, and neuroplasticity: a convergence of mechanisms. Neuropsychopharmacology, 33(1), 88-109.
- Sanacora, G., Zarate, C. A., Krystal, J. H., & Manji, H. K. (2008). Targeting the glutamatergic system to develop novel, improved therapeutics for mood disorders. Nature reviews Drug discovery, 7(5), 426-437.
- Popik, P., Kos, T., Sowa-Kucma, M., & Nowak, G. (2014). 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats. Psychopharmacology, 231(22), 4343-4353.
- Toth, E., Gere, A., & Adori, C. (2019). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of visualized experiments: JoVE, (140), e58184.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The effect of competitive and non-competitive NMDA receptor antagonists, ACPC and MK-801 on NPY and CRF-like immunoreactivity in the rat brain amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Energizing effects of bupropion on effortful behaviors in mice under positive and negative test conditions: modulation of DARPP-32 phosphorylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant behavioral effects of duloxetine and fluoxetine in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoxetine and environmental enrichment similarly reverse chronic social stress-related depression- and anxiety-like behavior, but have differential effects on amygdala gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.utep.edu [scholarworks.utep.edu]
- 9. Chronic mild stress and sucrose consumption: validity as a model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of fluoxetine on the rat brain in the forced swimming test: a [F-18]FDG micro-PET imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 12. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to bupropion in the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Is co-administration of bupropion with SSRIs and SNRIs in forced swimming test in mice, predictive of efficacy in resistant depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of bupropion on the forced swim test and release of dopamine in the nucleus accumbens in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Approaches to CNS Drug Delivery with a Focus on Transporter-Mediated Transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluoxetine exposure in adolescent and adult female mice decreases cocaine and sucrose preference later in life - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Venlafaxine reduces the striatal il6/il10 ratio and increases hippocampal GR expression in female mice subjected to chronic social instability stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chronic Mild Stress and Venlafaxine Treatment Were Associated with Altered Expression Level and Methylation Status of New Candidate Inflammatory Genes in PBMCs and Brain Structures of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of α2δ Subunit Ligands: A Comparative Guide for Preclinical Researchers
For researchers and drug development professionals navigating the complexities of neurological and pain-related disorders, the α2δ subunit of voltage-gated calcium channels (VGCCs) has emerged as a critical therapeutic target. This guide provides an in-depth, objective comparison of the in vivo validation of compounds targeting this subunit, with a focus on the well-established gabapentinoids, gabapentin and pregabalin. We will also discuss the structurally related compound, 1-(aminomethyl)cyclopropanecarboxylic acid (AMCPC), within the context of this class. This document is intended to move beyond a simple recitation of protocols, offering instead a rationale-driven exploration of experimental design and data interpretation to empower researchers in their preclinical studies.
The α2δ Subunit: A Key Modulator of Neuronal Hyperexcitability
The α2δ subunit is an auxiliary component of VGCCs, which are crucial for neurotransmitter release.[1][2][3] In neuropathic pain states and certain forms of epilepsy, the expression of the α2δ-1 subunit is upregulated in sensory neurons.[4] This leads to increased trafficking of VGCCs to the presynaptic terminal, resulting in excessive release of excitatory neurotransmitters like glutamate and substance P.[5][6]
Gabapentinoids, a class of drugs that includes gabapentin and pregabalin, exert their therapeutic effects by binding with high affinity to the α2δ-1 and α2δ-2 subunits.[5][7] This interaction is thought to disrupt the forward trafficking of the VGCC complex to the presynaptic membrane, thereby reducing calcium influx and dampening the release of neurotransmitters that drive neuronal hyperexcitability.[5][8] It is a common misconception that these drugs act directly on GABA receptors due to their structural similarity to the neurotransmitter GABA; however, extensive research has shown no significant direct interaction.[9][10]
The following diagram illustrates the proposed mechanism of action of gabapentinoids at the presynaptic terminal.
Figure 1: Mechanism of action of gabapentinoids.
Comparative In Vivo Validation: Gabapentin vs. Pregabalin
The in vivo validation of novel α2δ subunit ligands necessitates a comparative approach against established compounds. Gabapentin and pregabalin serve as the primary benchmarks in this regard. While both share the same mechanism of action, they exhibit key differences in their pharmacokinetic and pharmacodynamic profiles.
| Parameter | Gabapentin | Pregabalin | This compound (AMCPC) |
| Binding Affinity (Ki) | Lower affinity for α2δ-1 (Kd = 59 nmol/L)[9] | Higher affinity for α2δ-1 and α2δ-2[10] | Data not publicly available, but interaction with α2δ subunit is suggested.[11] |
| Pharmacokinetics | Non-linear, saturable absorption[12] | Linear, dose-proportional absorption[4] | Not well-characterized in publicly available literature. |
| Bioavailability | Decreases with increasing dose (60% at 900 mg/day to 33% at 3600 mg/day)[12] | High and consistent (~90%)[4] | Data not publicly available. |
| Half-life | 5-7 hours[12] | ~6 hours[4] | Data not publicly available. |
In Vivo Models for Efficacy Assessment
The selection of an appropriate in vivo model is paramount for the robust validation of α2δ subunit ligands. The primary therapeutic indications for these compounds are neuropathic pain and epilepsy, and thus, the most relevant models fall into these categories.
Neuropathic Pain Models
Neuropathic pain is characterized by allodynia (pain in response to a normally non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus). Several animal models have been developed to mimic these conditions.
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve: This model involves the loose ligation of the sciatic nerve, leading to the development of robust and long-lasting mechanical allodynia and thermal hyperalgesia.[2][5]
-
Spared Nerve Injury (SNI) and Partial Sciatic Nerve Ligation (PSNL): These models involve the ligation and/or transection of specific branches of the sciatic nerve, leaving other branches intact. They are considered to produce a more localized and consistent neuropathy.[13]
-
Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or two spinal nerves (L5 and/or L6), resulting in significant and persistent allodynia.[13]
Seizure Models
Gabapentinoids have demonstrated efficacy in controlling certain types of seizures. The following model is a cornerstone for the preclinical evaluation of anticonvulsant activity.
-
Maximal Electroshock Seizure (MES) Test: This model induces a generalized tonic-clonic seizure through corneal or auricular electrical stimulation. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a key indicator of its anticonvulsant potential.[1]
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed, step-by-step protocols for key in vivo assays are provided below.
Chronic Constriction Injury (CCI) Model in Rats
Objective: To induce a neuropathic pain state characterized by mechanical allodynia and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the lateral surface of the thigh of the right hind limb.
-
Make a small skin incision on the lateral side of the thigh and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Tie four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, approximately 1 mm apart. The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting blood flow.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animals to recover for 5-7 days before behavioral testing.
Maximal Electroshock Seizure (MES) Test in Mice
Objective: To assess the anticonvulsant activity of a test compound.
Materials:
-
Male CF-1 or C57BL/6 mice (20-25g)
-
Electroshock apparatus with corneal electrodes
-
0.5% tetracaine hydrochloride solution (topical anesthetic)
-
0.9% saline solution
Procedure:
-
Administer the test compound or vehicle to the mice at a predetermined time before the test.
-
Apply one drop of 0.5% tetracaine hydrochloride to each cornea as a local anesthetic.
-
Apply one drop of 0.9% saline to each cornea to ensure good electrical contact.
-
Place the corneal electrodes on the corneas of the mouse.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Immediately observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a rigid extension of the hindlimbs.
-
Abolition of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.
Figure 2: General workflow for in vivo validation.
Data Interpretation and Comparative Analysis
The primary endpoints in these in vivo models are quantitative and allow for a direct comparison of the efficacy of different compounds.
-
Neuropathic Pain Models: The efficacy of a compound is typically assessed by its ability to reverse mechanical allodynia (measured using von Frey filaments) and thermal hyperalgesia (measured using a hot plate or radiant heat source). The results are often expressed as the percentage of the maximum possible effect (%MPE).
-
MES Test: The potency of an anticonvulsant is determined by calculating its ED50, the dose at which it protects 50% of the animals from the tonic hindlimb extension.
Conclusion and Future Directions
The in vivo validation of compounds targeting the α2δ subunit of voltage-gated calcium channels is a critical step in the development of novel therapeutics for neuropathic pain and epilepsy. This guide has provided a framework for understanding the mechanism of action of this class of compounds, with a focus on the established benchmarks, gabapentin and pregabalin. The detailed protocols for the CCI and MES models offer a starting point for researchers to conduct robust and reproducible in vivo studies.
For this compound, while its interaction with the α2δ subunit is known, a comprehensive in vivo characterization and direct comparison with other gabapentinoids is a clear unmet need in the field. Such studies would be invaluable in determining its potential as a next-generation therapeutic agent. Researchers are encouraged to employ the methodologies outlined in this guide to generate the necessary data to fully understand the in vivo profile of this and other novel α2δ subunit ligands.
References
- Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87–107.
- Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2004). Progress report on new antiepileptic drugs: a summary of the Seventh Eilat Conference (EILAT VII). Epilepsy Research, 61(1-3), 1–48.
-
Dolphin, A. C. (2013). The α2δ subunits of voltage-gated calcium channels. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(7), 1541–1549. [Link]
-
ChemRar. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 7, 1830. [Link]
- Catterall, W. A. (2011). Voltage-gated calcium channels. Cold Spring Harbor Perspectives in Biology, 3(8), a003947.
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368.
-
Patel, R., & Dickenson, A. H. (2016). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Pharmacology Research & Perspectives, 4(2), e00205. [Link]
- McLean, M. J. (2004). Gabapentin. In S. D. Shorvon, D. R. Fish, E. Perucca, & W. E. Dodson (Eds.), The Treatment of Epilepsy (pp. 403-424). Blackwell Publishing.
-
Bonnaud, B., Cousse, H., Mouzin, G., Briley, M., Stenger, A., Fauran, F., & Couzinier, J. P. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 30(2), 318–325. [Link]
- Gardner, C. R., Roberts, C. J., Walker, R. J., Chidley, L., & Clements-Jewery, S. (1982). The activity of cis and trans-2-(aminomethyl)cyclopropane carboxylic acids on GABA-related mechanisms in the central nervous system of Limulus and Periplanata and of mammals. Neuropharmacology, 21(2), 197–200.
- Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of Biological Chemistry, 271(10), 5768–5776.
- Carter, R. B. (2005). A review of the pharmacology and clinical profile of pregabalin.
-
Mishra, S., Bhatnagar, S., Goyal, G. N., Rana, S. P. S., & Upadhya, S. P. (2012). A comparative efficacy of amitriptyline, gabapentin, and pregabalin in neuropathic cancer pain: a prospective randomized double-blind placebo-controlled study. The American Journal of Hospice & Palliative Care, 29(3), 177–182. [Link]
-
Chincholkar, M. (2018). Analgesic mechanisms of gabapentinoids and effects in experimental pain models: a narrative review. British Journal of Anaesthesia, 120(6), 1315–1334. [Link]
- More-O'Ferrall, D., & Zis, P. (2017). Gabapentinoids in psychiatry: pharmacology of pregabalin and gabapentin. Psych Scene Hub.
-
Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., ... & Singh, L. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [Link]
- Walsh Medical Media. (2016). Pharmacokinetic Comparison of Two Gabapentin Formulations in Healthy Volunteers. Journal of Bioequivalence & Bioavailability, 8(2), 55-58.
-
Charles River. (n.d.). Chronic Constriction Injury (CCI) Model. Retrieved from [Link]
-
NIH. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]
-
Chincholkar, M. (2020). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain, 14(3), 184–194. [Link]
-
Patel, R., & Dickenson, A. H. (2016). Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. Pharmacology Research & Perspectives, 4(2), e00205. [Link]
- Gidal, B. E., Radulovic, M., Kruger, S., Pitterle, M., & Bockbrader, H. N. (2009). A pharmacokinetic and pharmacodynamic comparison of two gabapentin formulations in healthy volunteers. Clinical Therapeutics, 31(1), 127-135.
-
Charles River. (n.d.). Neuropathic Pain Models. Retrieved from [Link]
- Bonnaud, B., Cousse, H., Mouzin, G., Briley, M., Stenger, A., Fauran, F., & Couzinier, J. P. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 30(2), 318–325.
- Carter, R. J. (2005).
- Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic and analgesic drug discovery. Epilepsy Research, 73(2), 137-150.
- Micheva, K. D., & Smith, S. J. (2007). Astrocyte domains in the developing cerebral cortex. Neuron, 55(4), 603-615.
-
Charles River. (n.d.). Neuropathic Pain Models. Retrieved from [Link]
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Retrieved from [Link]
-
Charles River. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Retrieved from [Link]
-
ResearchGate. (n.d.). Calcium Channel α2/δ subunits – Structure and Gabapentin Binding. Retrieved from [Link]
-
Frontiers. (2020). The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain. Retrieved from [Link]
-
Li, Z., Taylor, C. P., Weber, M. L., Piechan, J., & Mangat, H. S. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. European Journal of Pharmacology, 667(1-3), 159–165. [Link]
Sources
- 1. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Maraviroc reduces neuropathic pain through polarization of microglia and astroglia - Evidence from in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy this compound hydrochloride | 1421601-23-1 [smolecule.com]
- 11. 1-Amino-1-cyclopropanecarboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative efficacy of amitriptyline, gabapentin, and pregabalin in neuropathic cancer pain: a prospective randomized double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Aminomethyl)cyclopropanecarboxylic Acid
For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Aminomethyl)cyclopropanecarboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, designed to provide clarity and build confidence in your laboratory's chemical management practices.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] While comprehensive toxicological data is not fully available, it is prudent to handle this compound with the care afforded to all laboratory chemicals.[3] Key considerations include:
-
Acute Toxicity: Harmful if ingested.[1]
-
Irritation: Causes serious eye irritation and may cause skin and respiratory irritation.[4][5][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to produce oxides of carbon and nitrogen.[4][7]
A foundational principle of laboratory safety is to treat all compounds with unknown comprehensive toxicity as potentially hazardous. Therefore, the following disposal protocols are designed to minimize exposure and mitigate any potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling this compound for disposal. The following table summarizes the required PPE, which should be donned before any handling of the compound or its containers.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety glasses or goggles with side shields conforming to EN166.[4][7] | Protects against splashes and airborne dust particles that can cause serious eye irritation. |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation. Contaminated gloves should be disposed of properly after use.[4] |
| Body | Laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | A dust mask or an approved/certified respirator should be used if dust formation is likely or ventilation is inadequate.[5][7] | Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation. |
Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that depends on the quantity and nature of the waste (e.g., pure compound, contaminated materials, or solutions). The following workflow provides a clear decision-making framework.
Caption: Decision workflow for the disposal of this compound.
All waste containing this compound must be segregated from general laboratory waste.
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container.[7][8] The label should include the chemical name and any relevant hazard warnings.
-
Contaminated Materials: Items such as gloves, weighing paper, and paper towels that are contaminated with the compound should also be placed in this designated waste container.
-
Solutions: Aqueous solutions of this compound should not be poured down the drain.[5][7] They should be collected in a separate, labeled container for hazardous waste.
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Minor Spills:
-
Ensure the area is well-ventilated.[8]
-
Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[7][8]
-
Place the collected material into a labeled container for hazardous waste.[7][8]
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[8]
-
-
Major Spills:
The ultimate disposal of this compound waste must be conducted in accordance with all applicable federal, state, and local environmental regulations.[5]
-
Incineration: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This ensures the complete destruction of the compound.
-
Licensed Waste Disposal Service: All collected waste containing this compound should be handed over to a licensed professional waste disposal service.[9] Do not attempt to dispose of this chemical through standard municipal waste streams.
Decontamination of Glassware and Equipment
All glassware and equipment that have come into contact with this compound must be thoroughly decontaminated before being returned to general use.
-
Initial Rinse: Rinse the glassware or equipment with a suitable solvent (e.g., water, followed by acetone or ethanol) to remove any residual compound. This rinsate must be collected and disposed of as hazardous waste.
-
Washing: Wash the rinsed items with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Environmental Considerations
While specific ecotoxicity data for this compound is limited, it is classified as slightly hazardous to water.[6] Therefore, it is imperative to prevent this compound from entering soil, surface water, or drains.[3][5] Adherence to the disposal procedures outlined in this guide is essential for responsible environmental stewardship.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]
-
Inhalation: Move the exposed individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10]
Always have the Safety Data Sheet (SDS) readily available when seeking medical assistance.
By implementing these comprehensive disposal procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of scientific integrity and environmental responsibility.
References
-
PhytoTech Labs. (n.d.). 1-Aminocyclopropane-1-carboxylic Acid Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids? Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Synergy Recycling. (n.d.). Cyclopropane Disposal. Retrieved from [Link]
-
Doctor 2018. (n.d.). Amino acid metabolism: Disposal of Nitrogen. Retrieved from [Link]
-
Amino Acids Metabolism. (n.d.). Disposal of Nitrogen. Retrieved from [Link]
-
Area. (n.d.). Amino Acid Recycling. Retrieved from [Link]
-
Air Liquide. (2020, August 3). Safety Data Sheet Cyclopropane. Retrieved from [Link]
-
University of California, Riverside. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation. Retrieved from [Link]
Sources
- 1. This compound | C5H9NO2 | CID 15033901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. peptide.com [peptide.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-(Aminomethyl)cyclopropanecarboxylic acid
A Researcher's Guide to Safely Handling 1-(Aminomethyl)cyclopropanecarboxylic Acid
An In-Depth Technical Guide for Laboratory Professionals
As a novel building block in medicinal chemistry, this compound holds significant promise. Its unique strained ring system and bifunctional nature make it a valuable component in the design of new therapeutic agents. However, as with any chemical compound, a thorough understanding of its hazard profile and the implementation of appropriate safety protocols are paramount to ensuring the well-being of laboratory personnel. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, grounded in established safety principles and data from authoritative sources.
Hazard Identification and Risk Assessment
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound (CAS No. 139126-45-7) is classified with the following hazards[1][2]:
-
H302: Harmful if swallowed: This indicates that acute oral toxicity is a primary concern.
-
H319: Causes serious eye irritation: Direct contact with the eyes can result in significant irritation.[1][2]
While not universally listed, based on data from analogous compounds such as 1-Aminocyclopropanecarboxylic acid, there is also potential for[3][4]:
-
H315: Causes skin irritation.
-
H335: May cause respiratory irritation.
Given its physical form as a solid or powder, inhalation of airborne particles is a credible route of exposure.[5] Therefore, a comprehensive risk assessment must account for oral, dermal, ocular, and inhalation exposures.
Hazard Summary Table
| Hazard Statement | GHS Classification | Primary Route of Exposure | Potential Health Effect |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | Ingestion | Harmful if the substance is ingested. |
| H319: Causes serious eye irritation | Eye Irritation (Cat. 2A) | Eyes | Significant eye irritation upon contact. |
| H315: Causes skin irritation (potential) | Skin Irritation (Cat. 2) | Skin | Redness, itching, or inflammation of the skin. |
| H335: May cause respiratory irritation (potential) | STOT SE (Cat. 3) | Inhalation | Irritation of the respiratory tract, coughing, or shortness of breath. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
Required Personal Protective Equipment
| Body Part | PPE Recommendation | Rationale for Use |
| Eyes/Face | Chemical safety goggles or a face shield.[4] | To prevent eye contact with airborne particles or splashes, which can cause serious eye irritation.[1][2] |
| Hands | Compatible chemical-resistant gloves (e.g., nitrile).[6] | To prevent skin contact, which may cause irritation.[4] |
| Body | Laboratory coat.[4] | To protect skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a chemical fume hood.[5][6] | To prevent inhalation of airborne particles, which may cause respiratory tract irritation.[4] |
Operational and Handling Plan
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Chemical Fume Hood: Whenever possible, handle this compound within a certified chemical fume hood to contain airborne particles.[7]
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any airborne dust.[3][8]
-
Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[6]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust generation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in a chemical fume hood.
-
Post-Handling: After handling, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water.[8]
Visual Workflow for Handling this compound
Caption: A decision-making diagram for responding to a spill of this compound.
Conclusion
While this compound is a valuable research tool, its potential hazards necessitate a diligent and informed approach to safety. By understanding its toxicological profile and consistently implementing the engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide, researchers can work with this compound confidently and safely. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.
References
-
PhytoTech Labs. (n.d.). Safety Data Sheet: 1-Aminocyclopropane-1-carboxylic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15033901, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1502044, (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
Sources
- 1. This compound | C5H9NO2 | CID 15033901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. 1-(Fmoc-amino)cyclopropanecarboxylic acid = 95.0 GC 126705-22-4 [sigmaaldrich.com]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
